5-Methyl-L-norleucine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMEWVNYMUECA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185729 | |
| Record name | 5-Methyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31872-98-7 | |
| Record name | 5-Methyl-L-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31872-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-L-norleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-L-norleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-L-NORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVI289Z0PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-L-norleucine: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and peptide engineering, non-proteinogenic amino acids represent a critical toolkit for modulating the pharmacological properties of therapeutic candidates. Among these, 5-Methyl-L-norleucine, a chiral amino acid derivative, has garnered significant interest.[] Its unique structural features, which include a branched-chain alkyl group, offer a strategic advantage in the design of novel peptides and peptidomimetics with enhanced stability and biological activity.[2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering valuable insights for researchers in the field.
Chemical Properties and Structure
This compound, systematically named (2S)-2-amino-5-methylhexanoic acid, is a non-standard amino acid not found in proteins.[2][3] Its structure is similar to the proteinogenic amino acid leucine, with the key difference being the position of the methyl branch on the side chain. This subtle alteration has profound implications for its steric and hydrophobic properties, influencing its interactions with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 31872-98-7 | [] |
| Molecular Formula | C₇H₁₅NO₂ | [] |
| Molecular Weight | 145.20 g/mol | [] |
| IUPAC Name | (2S)-2-amino-5-methylhexanoic acid | [4] |
| Synonyms | L-Homoleucine, (S)-2-Amino-5-methylhexanoic acid | [] |
| Melting Point | 254-256 °C | [4] |
| Boiling Point | 243.4 ± 23.0 °C | [] |
| Solubility | Slightly soluble in water and acidic solutions | [] |
| Appearance | White to off-white solid | [4] |
Structural Representation
The chemical structure of this compound is crucial for understanding its function. Below is a 2D representation of the molecule.
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound
The synthesis of optically pure amino acids like this compound is a critical step for their application in drug development. While various methods for asymmetric amino acid synthesis exist, a common approach involves the alkylation of a chiral glycine equivalent or the resolution of a racemic mixture. A representative multi-step synthesis, adapted from a patented method for a similar compound, L-2-methyl norleucine, is outlined below.[5] This process highlights key chemical transformations including bromination, ammonolysis, and enzymatic resolution.
Experimental Protocol: A Representative Synthesis
Step 1: Bromination of a Carboxylic Acid Precursor
-
To a solution of 5-methylhexanoic acid in a suitable organic solvent (e.g., benzotrifluoride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux (approximately 90 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to yield the crude α-bromo acid.
Step 2: Ammonolysis of the α-Bromo Acid
-
Dissolve the crude α-bromo acid in a suitable solvent such as methanol.
-
Add a solution of ammonia in methanol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, concentrate the reaction mixture to obtain the crude racemic 5-methyl-norleucine.
Step 3: Phenylacetylation of the Racemic Amino Acid
-
Protect the amino group of the racemic 5-methyl-norleucine by reacting it with phenylacetyl chloride in the presence of a base.
-
This step yields the DL-phenylacetyl-5-methyl-norleucine.
Step 4: Enzymatic Resolution
-
Employ an enzyme such as Penicillin G acylase to selectively hydrolyze the L-enantiomer of the phenylacetylated amino acid.
-
This enzymatic reaction yields L-5-methyl-norleucine and the unreacted D-phenylacetyl-5-methyl-norleucine.
-
Separate the desired L-amino acid from the reaction mixture using standard purification techniques such as crystallization or chromatography.
Caption: Workflow for a representative synthesis of L-5-Methyl-norleucine.
Spectroscopic Analysis
The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O) would exhibit characteristic signals. The α-proton would appear as a multiplet, coupled to the adjacent methylene protons. The protons of the methylene groups in the side chain would also appear as multiplets. The two methyl groups at the 5-position would likely appear as a doublet due to coupling with the adjacent methine proton.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, including the carboxyl carbon, the α-carbon, the four carbons of the side chain, and the two equivalent methyl carbons.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak corresponding to its molecular weight (145.20 g/mol ). Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the side chain.
Biological Activity and Applications in Drug Development
This compound's status as a non-proteinogenic amino acid makes it a valuable tool in medicinal chemistry. Its incorporation into peptides can enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.
Potential Therapeutic Applications
Some studies have suggested that this compound may possess therapeutic properties, including activity against restenosis and tumors, as well as antimicrobial effects.[2] However, the precise mechanisms underlying these activities are still under investigation.
Mechanism of Action: Insights from Analogs
While the specific signaling pathways modulated by this compound are not yet fully elucidated, insights can be drawn from related compounds. For instance, the norleucine analog 6-diazo-5-oxo-L-norleucine (DON) is a known glutamine antagonist that has been investigated as an anticancer agent.[6] DON inhibits several enzymes involved in glutamine metabolism, a pathway crucial for the proliferation of many cancer cells.[7] This suggests that derivatives of norleucine could potentially target metabolic pathways in cancer cells.
Caption: Conceptual pathway of glutamine antagonism by a norleucine analog.
Conclusion
This compound is a non-proteinogenic amino acid with significant potential in the field of drug discovery and development. Its unique chemical structure and properties offer opportunities for the design of novel therapeutic peptides with enhanced stability and biological activity. While further research is needed to fully elucidate its specific mechanisms of action, the foundational knowledge of its synthesis, structure, and the biological activities of related compounds provides a strong basis for future investigations. This in-depth guide serves as a valuable resource for scientists and researchers looking to explore the potential of this compound in their work.
References
- 2. mdpi.com [mdpi.com]
- 3. bmse000411 L-Norleucine at BMRB [bmrb.io]
- 4. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
(S)-2-Amino-5-methylhexanoic Acid Synthesis Pathways: An In-depth Technical Guide
An In-Depth Technical Guide to the Biological Significance and Application of L-Homoleucine
Executive Summary
L-Homoleucine is a non-canonical amino acid (ncAA), structurally analogous to L-leucine but with an additional methylene group in its side chain. Unlike the 20 proteinogenic amino acids, it is not encoded in the universal genetic code and its natural biological significance is minimal. However, its true value lies in its application as a powerful research tool. This guide elucidates the core functions and applications of L-homoleucine, focusing on its utility as a surrogate for L-methionine in proteomic studies and as a building block for enhancing the properties of peptide-based therapeutics. We will explore the underlying chemical principles, provide detailed experimental protocols for its incorporation into proteins, and discuss the critical considerations for experimental design, thereby offering a comprehensive resource for professionals in biotechnology and drug discovery.
Introduction to L-Homoleucine: A Non-Canonical Amino Acid
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic ones.[1] They can be introduced into peptides and proteins through chemical synthesis or by leveraging the cell's own translational machinery.[1][] L-homoleucine stands out as a versatile tool in this class due to its unique structural and chemical properties.
Chemical Structure and Properties
L-homoleucine (2-amino-5-methylhexanoic acid) is an aliphatic amino acid. Its structure is identical to L-leucine, but with an extended side chain containing an additional methylene (-CH2-) group. This seemingly minor modification has significant implications for its utility, particularly its ability to act as a structural mimic of L-methionine.
| Property | L-Homoleucine | L-Leucine | L-Methionine |
| Molecular Formula | C₇H₁₅NO₂ | C₆H₁₃NO₂ | C₅H₁₁NO₂S |
| Molar Mass | 145.20 g·mol⁻¹ | 131.17 g·mol⁻¹[3] | 149.21 g·mol⁻¹ |
| Side Chain | Iso-pentyl | Iso-butyl[3] | S-methyl thioether |
| Key Feature | Aliphatic, non-polar | Aliphatic, non-polar | Contains sulfur, prone to oxidation |
The Leucine Analog and Methionine Surrogate
While structurally an analog of leucine, L-homoleucine's primary utility in biological systems stems from its functional mimicry of methionine. The cellular machinery responsible for charging tRNAs with amino acids, specifically the aminoacyl-tRNA synthetases (aaRS), can exhibit a degree of substrate promiscuity. The methionyl-tRNA synthetase (MetRS) in many organisms can recognize and activate L-homoleucine, mistaking it for methionine due to similar side-chain length and hydrophobicity. This "error" in recognition is the cornerstone of its use in metabolic labeling.[4] This is distinct from L-leucine, which is a critical activator of the mTOR signaling pathway involved in muscle protein synthesis and cell growth.[5][][7]
L-Homoleucine in Protein Synthesis: A Tool for Proteomic Analysis
The ability to introduce ncAAs into newly synthesized proteins provides a powerful handle for their identification and analysis.[8][9] This is achieved by exploiting and redirecting the cell's natural protein synthesis machinery.
The Principle of Residue-Specific Incorporation
Residue-specific incorporation is a technique used to globally replace all instances of a specific canonical amino acid with an ncAA counterpart.[4] The most common method involves using an auxotrophic host strain (e.g., E. coli, mammalian cells) that cannot synthesize a particular amino acid, such as methionine. By depleting methionine from the growth medium and supplying an excess of the ncAA analog (like L-homoleucine or its derivatives), the cellular machinery is forced to incorporate the analog into all newly synthesized proteins at positions normally occupied by methionine.[4]
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
While L-homoleucine can be incorporated, its real power is demonstrated by its bio-orthogonal derivatives, L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), which are central to the BONCAT technique.[10][11][12] These analogs contain azide or alkyne functional groups, respectively.[11] These "bio-orthogonal" groups are chemically inert within the cell but can be specifically reacted with external probes via "click chemistry".[13] This allows for the selective attachment of fluorescent dyes or affinity tags (like biotin) to newly synthesized proteins, enabling their visualization, isolation, and identification.[10][14]
The causality behind this choice is clear: the azide and alkyne groups are small, minimally perturbing, and their corresponding click reactions are highly efficient and specific, occurring under mild, biocompatible conditions without interfering with native cellular processes.[13]
Caption: The BONCAT experimental workflow for labeling and identifying newly synthesized proteins.
Protocol 1: General Methodology for BONCAT Labeling in Mammalian Cells
This protocol outlines the essential steps for labeling newly synthesized proteins using L-azidohomoalanine (AHA), a derivative of L-homoleucine.
Self-Validation: The protocol includes a critical control (L-methionine-only) to identify non-specific binding to the affinity resin, ensuring that detected proteins are genuinely from the AHA-labeled population.[14]
Materials:
-
Mammalian cell line of interest (e.g., HeLa)
-
DMEM for SILAC (Met-free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA)
-
L-methionine (Met) for control
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., Biotin-Alkyne, copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture and Starvation:
-
Plate cells and grow to ~70-80% confluency in standard complete medium.
-
Wash cells twice with warm PBS to remove residual methionine.
-
Replace the medium with Met-free DMEM supplemented with 10% dFBS. Incubate for 1 hour to deplete intracellular methionine stores.
-
-
Metabolic Labeling:
-
Experimental Sample: Add AHA to the Met-free medium to a final concentration of 50 µM.
-
Negative Control: Add L-methionine (instead of AHA) to the Met-free medium to the same final concentration.
-
Incubate cells for the desired labeling period (e.g., 4-18 hours). The causality here is that a longer incubation captures more newly synthesized proteins, including those with slower turnover rates.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Click Chemistry Reaction:
-
To ~1 mg of protein lysate, add the click chemistry reaction cocktail (final concentrations: 100 µM Biotin-Alkyne, 1 mM copper(II) sulfate, 100 µM TBTA ligand, 1 mM sodium ascorbate).
-
Incubate at room temperature for 1-2 hours with gentle rotation, protected from light.[10]
-
-
Protein Precipitation and Purification:
-
Precipitate the protein using a methanol/chloroform protocol to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Incubate the biotinylated proteins with pre-washed streptavidin-coated magnetic beads for 2 hours at room temperature.
-
-
Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Analyze the eluate by Western blotting for specific candidates or by LC-MS/MS for global proteomic identification.[13]
-
Applications in Peptide Synthesis and Drug Development
The incorporation of ncAAs like L-homoleucine into peptide sequences is a cornerstone of modern drug discovery.[15][16] It provides a direct method to overcome the inherent limitations of natural peptides, such as poor stability and short half-life.
Enhancing Proteolytic Stability and Bioavailability
Peptides composed solely of L-amino acids are rapidly degraded by proteases in the body.[16] The introduction of ncAAs creates peptide bonds that are not recognized by standard proteases. This steric hindrance dramatically increases the peptide's resistance to enzymatic cleavage, extending its plasma half-life and improving its bioavailability.[16][17] L-homoleucine, with its simple aliphatic side chain, can often be substituted for natural residues without disrupting the overall conformation required for biological activity.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Homoleucine
SPPS is the workhorse of synthetic peptide chemistry. The process relies on using amino acids where the α-amino group is temporarily blocked by a protecting group. The Fluorenylmethoxycarbonyl (Fmoc) group is ideal for this purpose as it is stable during the coupling reaction but can be easily removed with a mild base like piperidine.[18] Fmoc-L-homoleucine is therefore a key reagent for incorporating this ncAA into a growing peptide chain.[15]
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Standard Fmoc-SPPS Cycle for Incorporating L-Homoleucine
This protocol describes a single coupling cycle for adding Fmoc-L-homoleucine to a resin-bound peptide chain using a manual or automated synthesizer.
Causality and Trustworthiness: Each wash step is critical for removing unreacted reagents and byproducts, ensuring high purity of the final peptide. The choice of coupling reagents (e.g., HBTU/DIEA) is based on their proven efficiency in forming amide bonds with minimal side reactions.
Materials:
-
Peptide synthesis resin with the initial amino acid attached (e.g., Rink Amide resin)
-
Fmoc-L-homoleucine[19]
-
Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
-
Solvents: DMF, Dichloromethane (DCM)
-
Manual or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3 minutes. Drain.
-
Repeat the deprotection step with fresh solution for 10 minutes. This two-step process ensures complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue color) confirms the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-homoleucine (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to prepare for the next cycle or final cleavage. A negative Kaiser test (yellow/colorless) indicates successful coupling.
-
-
Iteration: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.
Considerations for Experimental Design
The successful application of L-homoleucine and its analogs requires careful experimental design and rigorous controls to ensure data integrity.
Cellular Perturbation and Toxicity
A fundamental assumption of metabolic labeling is that the ncAA does not significantly alter cellular physiology.[12] While generally considered to be of low toxicity, high concentrations of ncAAs or long incubation times can potentially impact cellular processes. It is crucial to perform preliminary dose-response and viability assays (e.g., MTT or Trypan Blue exclusion) to determine the optimal, non-toxic concentration of L-homoleucine or its analogs for the specific cell system under investigation. A 2020 study highlighted the importance of assessing the metabolic impact of NCAA incorporation, as it can induce changes in the cell's metabolic state.[12]
Validation and Controls
For proteomic experiments, several controls are essential for a self-validating system:
-
Positive Control: A sample labeled with a biotinylated canonical amino acid (if available) or a known protein expected to be synthesized during the labeling period.
-
Negative Control (No ncAA): A sample cultured with only the canonical amino acid (e.g., methionine) and subjected to the full click chemistry and purification workflow. This control is vital for identifying proteins that non-specifically bind to the affinity resin.[14]
-
Competition Control: A sample co-incubated with the ncAA and a large excess of the corresponding canonical amino acid. This should result in a significantly reduced signal, demonstrating that incorporation is specific to the targeted metabolic pathway.
Future Directions and Conclusion
L-homoleucine, once a mere chemical curiosity, has established itself as an indispensable tool in the arsenal of chemical biologists, protein engineers, and drug developers. Its ability to be incorporated into proteins as a methionine surrogate has unlocked new avenues for studying proteome dynamics with high temporal resolution. In parallel, its use in synthetic peptide chemistry allows for the rational design of next-generation therapeutics with enhanced stability and efficacy.
Future research will likely focus on expanding the repertoire of L-homoleucine derivatives with novel functionalities, enabling more complex biological questions to be addressed. The continued development of chemoenzymatic methods and genetic code expansion techniques will provide even greater precision in the site-specific incorporation of L-homoleucine and other ncAAs, paving the way for the creation of proteins and peptides with truly novel functions for applications in biotechnology and medicine.[9]
References
- 1. mdpi.com [mdpi.com]
- 3. Leucine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]
- 5. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 13. brandon-russell.com [brandon-russell.com]
- 14. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. benchchem.com [benchchem.com]
- 17. chemimpex.com [chemimpex.com]
- 18. nbinno.com [nbinno.com]
- 19. scbt.com [scbt.com]
5-Methyl-L-norleucine: A Technical Guide for Advanced Research and Drug Development
Introduction: Unveiling the Potential of a Unique Non-Proteinogenic Amino Acid
In the landscape of drug discovery and peptide engineering, the exploration of non-proteinogenic amino acids offers a fertile ground for innovation. 5-Methyl-L-norleucine (also known as L-homoleucine), with the CAS number 31872-98-7, emerges as a compelling chiral building block with significant potential in biochemical and pharmaceutical applications.[] Its structural distinction, characterized by a methyl group at the fifth position of the carbon chain, sets it apart from canonical amino acids, offering unique steric and hydrophobic properties.[] This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and potential applications, designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. This data informs decisions on solvent selection, reaction conditions, and its suitability for incorporation into larger molecular frameworks.
| Property | Value | Source |
| CAS Number | 31872-98-7 | |
| Molecular Formula | C7H15NO2 | [] |
| Molecular Weight | 145.20 g/mol | [] |
| IUPAC Name | (2S)-2-amino-5-methylhexanoic acid | [][2] |
| Appearance | White to off-white solid | [] |
| Melting Point | 254-256 °C | [] |
| Solubility | Slightly soluble in water and acidic solutions. | [] |
| Computed XLogP3 | -1.3 | [2] |
| InChI Key | FMUMEWVNYMUECA-LURJTMIESA-N | [2] |
| SMILES | CC(C)CC--INVALID-LINK--N | [2] |
Synthesis of this compound: A Proposed Enantioselective Pathway
References
Physical and chemical properties of 5-Methyl-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
5-Methyl-L-norleucine, a non-proteinogenic amino acid, represents a unique molecular scaffold with significant potential in biochemical and pharmaceutical research. As an analogue of naturally occurring amino acids like leucine and methionine, it offers a valuable tool for probing and modulating biological systems. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its molecular characteristics, handling, and potential applications. By synthesizing available data with established chemical principles, this document aims to be an essential resource for researchers leveraging this compound in their scientific endeavors.
Molecular Identity and Structure
This compound, systematically named (2S)-2-amino-5-methylhexanoic acid, is a chiral alpha-amino acid.[1][][3][4] Its structure is characterized by a six-carbon backbone with a methyl group at the 5-position, creating a distinct branched-chain architecture. This unique structure underpins its specific physicochemical properties and biological activities.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-5-methylhexanoic acid[][3][5] |
| CAS Number | 31872-98-7[1][3][5] |
| Molecular Formula | C₇H₁₅NO₂[1][3][5] |
| Molecular Weight | 145.20 g/mol [1][5] |
| Synonyms | L-Homoleucine, (S)-2-Amino-5-methylhexanoic acid, H-hLeu-OH[] |
The structural relationship between this compound and its parent amino acid, L-norleucine, is illustrated in the following diagram. The key difference is the presence of a methyl group at the 5-position, which introduces a chiral center and alters the hydrophobicity and steric bulk of the side chain.
Figure 1: Structural relationship between L-Norleucine and this compound.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [] |
| Melting Point | 254-256 °C | [1][] |
| Solubility | Slightly soluble in water and acidic solutions.[] Quantitative data for the closely related L-norleucine is 16 g/L at 23 °C.[6] | |
| pKa (predicted) | Carboxyl group: ~2.3; Amino group: ~9.7 | Inferred from typical amino acid values. |
Chemical Properties
As an amino acid, this compound exhibits characteristic chemical reactivity. The primary amine and carboxylic acid functional groups allow for peptide bond formation and other derivatizations. The aliphatic side chain is largely unreactive under standard biological and chemical conditions, contributing to the stability of peptides incorporating this residue.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. Based on the structure and data for L-norleucine, the predicted chemical shifts (in ppm, relative to TMS) in D₂O are:
-
α-H: A triplet around 3.7 ppm.
-
β-CH₂: Multiplets between 1.7-1.9 ppm.
-
γ-CH₂: A multiplet around 1.3-1.4 ppm.
-
δ-CH: A multiplet around 1.5 ppm.
-
ε-CH₃ (diastereotopic): Two doublets around 0.9 ppm.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts (in ppm) in D₂O are:
-
C=O (Carboxyl): ~178 ppm
-
Cα: ~58 ppm
-
Cβ: ~33 ppm
-
Cγ: ~29 ppm
-
Cδ: ~39 ppm
-
Cε (Methyls): ~22 ppm
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 145. The fragmentation pattern will be characteristic of α-amino acids, with a prominent fragment resulting from the loss of the carboxyl group (M-45) at m/z 100. Other significant fragments would arise from the cleavage of the side chain.
Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for its functional groups:
-
N-H stretch (amine): A broad band in the region of 3000-3300 cm⁻¹.
-
C-H stretch (alkane): Sharp peaks between 2850-3000 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.
-
N-H bend (amine): A band in the region of 1500-1650 cm⁻¹.
-
O-H bend (carboxylic acid): A broad band from 2500-3300 cm⁻¹, often overlapping with the N-H stretch.
Synthesis and Reactivity
Synthetic Approach
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for α-amino acid synthesis. One such approach involves the asymmetric alkylation of a chiral glycine enolate equivalent.
Proposed Synthetic Workflow:
Figure 3: A plausible synthetic workflow for this compound.
Experimental Protocol (Illustrative):
-
Enolate Formation: A solution of a chiral glycine equivalent (e.g., a Schiff base with a chiral auxiliary) in an anhydrous aprotic solvent like THF is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the enolate.
-
Alkylation: 1-bromo-3-methylbutane is added to the enolate solution, and the reaction is allowed to slowly warm to room temperature overnight.
-
Work-up and Deprotection: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted, and the chiral auxiliary and any protecting groups are removed under appropriate conditions (e.g., acid hydrolysis) to yield this compound.
-
Purification: The crude amino acid is purified by recrystallization or ion-exchange chromatography.
Reactivity in Peptide Synthesis
The incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) presents challenges due to the steric hindrance of its side chain.[7] The bulky isobutyl group can impede the coupling of subsequent amino acids.
Key Considerations for SPPS:
-
Coupling Reagents: More potent coupling reagents, such as HATU or HCTU, may be required to achieve efficient amide bond formation.
-
Coupling Times: Extended coupling times or double coupling cycles may be necessary.
-
Monitoring: Standard ninhydrin tests may not be reliable for monitoring the completion of couplings to the sterically hindered amine. Alternative tests like the chloranil test may be more suitable.
Handling, Storage, and Safety
Storage
This compound should be stored in a tightly sealed container in a cool, dry place.[1] Recommended storage is at room temperature. For long-term storage, refrigeration at 4°C is advisable.[1]
Safety
General Safety Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse thoroughly with water.
-
If ingested, seek medical attention.
Applications in Research and Development
The unique structural features of this compound make it a valuable tool in various areas of research:
-
Peptide and Protein Chemistry: As a substitute for methionine, it can be used to study the role of this residue in protein structure and function without the complication of oxidation.[8] Its incorporation can also enhance the metabolic stability of peptides.[7][9]
-
Drug Discovery: The modified side chain can be exploited to design peptide-based therapeutics with improved pharmacokinetic properties.[9]
-
Neuroscience: As an analogue of leucine, it may interact with amino acid transporters and receptors in the central nervous system, making it a potential tool for studying neurological processes.
Conclusion
This compound is a non-proteinogenic amino acid with distinct physical and chemical properties that offer unique opportunities for scientific exploration. This guide has provided a comprehensive overview of its molecular characteristics, spectroscopic signature, synthetic considerations, and safe handling. As research in peptide and protein engineering and drug discovery continues to advance, the utility of specialized amino acids like this compound is poised to grow, enabling the development of novel molecular probes and therapeutic agents.
References
- 1. usbio.net [usbio.net]
- 3. (S)-2-Amino-5-methylhexanoic acid 98% | CAS: 31872-98-7 | AChemBlock [achemblock.com]
- 4. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Norleucine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]
- 9. chemimpex.com [chemimpex.com]
5-Methyl-L-norleucine: A Technical Guide for Advanced Peptide Design and Drug Discovery
Foreword: The Imperative for Non-Proteinogenic Amino Acids in Modern Therapeutics
In the landscape of contemporary drug discovery, the limitations of the canonical 20 proteinogenic amino acids are becoming increasingly apparent. The quest for therapeutic peptides with enhanced potency, stability, and specificity has driven researchers to explore the vast chemical space offered by non-proteinogenic amino acids (npAAs). These unique building blocks provide a powerful toolkit to modulate the physicochemical and biological properties of peptides, overcoming inherent challenges such as proteolytic degradation and poor bioavailability.[1][2] Among the arsenal of npAAs, 5-Methyl-L-norleucine stands out as a versatile and impactful residue for rational peptide design. This guide provides an in-depth technical overview of this compound, from its synthesis to its strategic application in crafting next-generation peptide therapeutics.
Unveiling this compound: Structure and Physicochemical Properties
This compound, also known as (S)-2-amino-5-methylhexanoic acid or L-homoleucine, is an aliphatic amino acid and an isomer of leucine.[] Its structure is characterized by a linear five-carbon side chain with a terminal isopropyl group, distinguishing it from its natural counterpart, norleucine, which has a linear four-carbon side chain. This seemingly subtle modification has profound implications for its steric bulk and hydrophobicity, influencing peptide conformation and interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-5-methylhexanoic acid | [] |
| Synonyms | L-Homoleucine, (S)-2-Amino-5-methylhexanoic acid, H-hLeu-OH | [] |
| CAS Number | 31872-98-7 | [] |
| Molecular Formula | C7H15NO2 | [] |
| Molecular Weight | 145.20 g/mol | [] |
| Melting Point | 254-256 °C | [] |
| Appearance | White to off-white solid | [] |
| Solubility | Slightly soluble in water and acidic solutions | [] |
The Synthetic Pathway: Achieving Enantiopurity
The successful incorporation of this compound into peptides hinges on the availability of the pure L-enantiomer. Asymmetric synthesis is therefore a critical first step. While various general methods for the synthesis of unnatural alpha-amino acids exist, a particularly effective approach involves the use of chiral auxiliaries to direct stereoselective alkylation.[4]
A robust strategy for the asymmetric synthesis of this compound can be adapted from established protocols for similar chiral amino acids.[5][6] A common approach involves the alkylation of a chiral glycine enolate equivalent, where a chiral auxiliary directs the approach of the alkylating agent to generate the desired stereocenter.
Caption: Asymmetric synthesis workflow for this compound and its Fmoc-protected derivative.
For its use in solid-phase peptide synthesis (SPPS), the synthesized amino acid must be protected with a suitable group, typically the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the free amino acid with Fmoc-succinimide (Fmoc-OSu) or a similar reagent under basic conditions.
Incorporation into Peptides: A Guide to Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols.[7] The increased steric bulk of the side chain compared to smaller aliphatic amino acids does not typically pose significant challenges to coupling efficiency when using modern coupling reagents.
Experimental Protocol: Fmoc-SPPS of a this compound-Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing a this compound residue.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-5-Methyl-L-norleucine-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-5-Methyl-L-norleucine-OH.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Impact on Peptide Structure and Function: Field-Proven Insights
The incorporation of this compound can significantly influence the structural and functional properties of a peptide. Its bulky, hydrophobic side chain can induce specific conformational changes and enhance metabolic stability.
Conformational Effects
The extended and branched nature of the 5-methylhexyl side chain can restrict the conformational freedom of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or helical conformations. The precise conformational outcome is sequence-dependent and can be elucidated using techniques like Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR).[8][9] For example, the introduction of a bulky, non-proteinogenic amino acid can disrupt or stabilize helical structures depending on its position within the peptide sequence.
Enhanced Metabolic Stability
A major challenge in the development of peptide therapeutics is their rapid degradation by proteases in vivo.[1][2] The unnatural structure of this compound can render the adjacent peptide bonds less susceptible to enzymatic cleavage. This increased resistance to proteolysis can significantly extend the in vivo half-life of the peptide, leading to improved pharmacokinetic profiles.[10][11]
Table 2: Representative Impact of Non-Proteinogenic Amino Acid Incorporation on Peptide Properties
| Property | Effect of this compound Incorporation | Rationale |
| Conformation | Can induce or stabilize specific secondary structures (e.g., β-turns, helices). | The bulky and hydrophobic side chain restricts backbone flexibility. |
| Proteolytic Stability | Increased resistance to enzymatic degradation. | The unnatural side chain sterically hinders protease access to the peptide backbone. |
| Receptor Binding Affinity | Can be enhanced, decreased, or unchanged. | Dependent on the specific interactions of the side chain with the receptor binding pocket. |
| Hydrophobicity | Increased. | The aliphatic side chain is more hydrophobic than many natural amino acid side chains. |
Applications in Drug Discovery and Development
The unique properties of this compound make it a valuable tool in various stages of drug discovery.
-
Lead Optimization: It can be systematically incorporated into a lead peptide sequence to probe structure-activity relationships (SAR) and identify residues critical for biological activity and stability.
-
Improving Pharmacokinetics: Its ability to enhance metabolic stability can be leveraged to convert a potent but unstable peptide into a viable drug candidate with a longer duration of action.[1][2][12]
-
Modulating Receptor Selectivity: The distinct steric and hydrophobic profile of the side chain can be used to fine-tune the binding affinity and selectivity of a peptide for its target receptor over related receptors.
Conclusion: A Powerful Addition to the Medicinal Chemist's Toolkit
This compound represents a powerful and versatile non-proteinogenic amino acid for the rational design of peptide-based therapeutics. Its straightforward incorporation via standard SPPS protocols, coupled with its ability to confer enhanced metabolic stability and modulate peptide conformation, makes it an invaluable asset for overcoming the inherent limitations of natural peptides. As the demand for more sophisticated and effective peptide drugs continues to grow, the strategic application of this compound and other npAAs will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Conformational study of sequential Lys and Leu based polymers and oligomers using vibrational and electronic CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Protease Stability of the Non-Covalent Staple Temporin L Peptide [digitalcommons.kennesaw.edu]
- 11. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Pharmacokinetics of Toxin-Derived Peptide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyl-L-norleucine: A Technical Guide to Investigating its Antimicrobial and Antitumor Potential
A Senior Application Scientist's Perspective on a Novel Non-Proteinogenic Amino Acid
Introduction: Unveiling the Potential of a Structurally Unique Amino Acid
5-Methyl-L-norleucine is a non-proteinogenic amino acid, meaning it is not one of the canonical 20 amino acids incorporated into proteins during translation. Its structure, characterized by a branched-chain alkyl group, sets it apart and suggests the potential for unique biological activities. While direct and extensive research into the antimicrobial and antitumor properties of this compound is currently limited in publicly accessible scientific literature, its structural similarity to other biologically active amino acid analogs warrants a thorough investigation into its potential as a therapeutic agent.
This technical guide will provide a comprehensive framework for researchers and drug development professionals to explore the antimicrobial and antitumor properties of this compound. By leveraging established methodologies and drawing parallels with structurally related compounds, this document will serve as a roadmap for unlocking the therapeutic potential of this intriguing molecule. We will delve into its chemical properties, propose detailed experimental workflows for assessing its biological activities, and discuss potential mechanisms of action based on current scientific understanding of related compounds.
Chemical and Physical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is the first step in designing meaningful biological assays.
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | [][2] |
| Molecular Weight | 145.20 g/mol | [][3] |
| IUPAC Name | (2S)-2-amino-5-methylhexanoic acid | [][3] |
| Synonyms | L-Homoleucine, (S)-2-Amino-5-methylhexanoic acid | [] |
| Appearance | White to off-white solid | [] |
| Melting Point | 254-256 °C | [][2] |
| Solubility | Slightly soluble in water and acid solutions | [][2] |
| Storage | Store at room temperature or 4°C | [][2] |
Part 1: Investigating the Antimicrobial Properties of this compound
While direct evidence of this compound's antimicrobial activity is not yet established in peer-reviewed literature, the unique structural features of non-proteinogenic amino acids can often disrupt essential metabolic pathways in microorganisms. For instance, they can act as antagonists of their proteinogenic counterparts, thereby inhibiting protein synthesis or other vital cellular processes. The branched-chain nature of this compound suggests a potential for interference with branched-chain amino acid metabolism, which is crucial for many bacteria.
Proposed Mechanism of Antimicrobial Action: A Hypothesis
We can hypothesize that this compound may exert antimicrobial effects through several mechanisms:
-
Competitive Inhibition: By acting as an analog of L-leucine or L-isoleucine, it could competitively inhibit enzymes involved in their biosynthesis or utilization.
-
Incorporation into Peptides: Its incorporation into newly synthesized peptides could lead to non-functional proteins, disrupting cellular processes.
-
Membrane Disruption: The hydrophobic side chain could potentially interact with and disrupt the integrity of the bacterial cell membrane.
The following diagram illustrates a hypothetical workflow for the initial screening and characterization of the antimicrobial properties of this compound.
References
An In-depth Technical Guide to the Solubility of 5-Methyl-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Methyl-L-norleucine
This compound, also known as (S)-2-Amino-5-methylhexanoic acid, is a chiral amino acid derivative.[] As a non-proteinogenic amino acid, it is not incorporated into proteins during standard translation but plays significant roles in various biological processes and is a subject of study in biochemistry and pharmacology.[2] Its unique branched-chain alkyl group distinguishes it from proteinogenic amino acids, contributing to its distinct physicochemical properties, including solubility.[2] Understanding these properties is critical for its application in drug design, peptide synthesis, and metabolic pathway analysis.
Key Physicochemical Properties:
-
Molecular Formula: C7H15NO2[3]
-
Molecular Weight: 145.20 g/mol [][4]
-
Appearance: White to off-white solid[]
-
Melting Point: 254-256°C[][3]
The Science of Solubility: A Primer for Amino Acids
The solubility of any amino acid is a complex interplay of its molecular structure and the properties of the solvent. For this compound, several key factors come into play:
-
Zwitterionic Nature: Like all amino acids, this compound exists primarily as a zwitterion at neutral pH, possessing both a positively charged amino group and a negatively charged carboxyl group.[5] This dipolar nature is fundamental to its solubility in polar solvents.
-
Hydrophobic Side Chain: The 5-methylhexyl side chain is aliphatic and nonpolar. This hydrophobic character generally decreases solubility in water and other polar solvents while potentially increasing it in less polar organic solvents.[6] The balance between the polar amino and carboxyl groups and the nonpolar side chain dictates the overall solubility profile.
-
pH of the Medium: The pH of the solvent has a profound effect on solubility.[7] In acidic solutions, the carboxyl group is protonated, leading to a net positive charge. Conversely, in basic solutions, the amino group is deprotonated, resulting in a net negative charge. These charged species generally exhibit higher solubility in polar solvents than the zwitterionic form, which is least soluble at its isoelectric point.[5][7]
-
Solvent Polarity: The principle of "like dissolves like" is paramount. Polar solvents, such as water, will primarily interact with the charged amino and carboxyl groups. The solubility in a series of alcohols, for instance, is expected to decrease as the alkyl chain of the alcohol increases, making the solvent less polar.[7]
-
Temperature: For most solids, solubility increases with temperature. However, the extent of this effect can vary significantly depending on the solute and solvent.
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, based on its structure and data from suppliers, a qualitative and semi-quantitative profile can be established.
| Solvent | Type | Expected/Reported Solubility | Rationale & Citations |
| Water | Polar Protic | Slightly Soluble/Soluble[][3][8] | The polar amino and carboxyl groups allow for hydrogen bonding with water, but the hydrophobic side chain limits extensive solubility. |
| Aqueous Acid | Polar Protic | Slightly Soluble[][9] | Protonation of the carboxyl group leads to a cationic species, which is expected to have enhanced solubility in polar solvents. |
| Aqueous Base | Polar Protic | Expected to be Soluble | Deprotonation of the amino group creates an anionic species, increasing solubility in polar solvents. |
| Methanol | Polar Protic | Expected to be Sparingly Soluble | Methanol is less polar than water, leading to reduced interaction with the zwitterionic form. |
| Ethanol | Polar Protic | Expected to be Sparingly to Insoluble | As a less polar alcohol than methanol, solubility is anticipated to be lower. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | DMSO is a strong organic solvent capable of dissolving a wide array of organic compounds, including many amino acids.[10] |
| Chloroform | Nonpolar | Expected to be Insoluble | The high polarity of the amino acid's backbone is incompatible with nonpolar solvents. |
| Hexane | Nonpolar | Expected to be Insoluble | Similar to chloroform, the nonpolar nature of hexane will not effectively solvate the zwitterionic this compound. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The following protocol outlines a reliable gravimetric method. For compounds with very low solubility, more sensitive analytical techniques like UPLC may be required.[11]
Gravimetric Solubility Determination
This method is suitable for determining the solubility of amino acids in various solvents where the solubility is not extremely low.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials and Reagents:
-
This compound (highly purified)[3]
-
Selected solvents (e.g., water, ethanol, DMSO) of analytical grade
-
Small vials or Eppendorf tubes with secure caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Pipettes
-
Drying oven
Protocol:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure saturation is reached.
-
Add a known volume or mass of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K or 25 °C).
-
Shake the solutions for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take measurements at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[11]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Transfer the supernatant to a pre-weighed drying dish.
-
Evaporate the solvent in a drying oven at a temperature below the decomposition point of the amino acid.
-
Once the solvent is fully evaporated, weigh the dish containing the dried solute.
-
-
Calculation:
-
The solubility can be calculated in various units (e.g., g/100 mL, mol/L) based on the mass of the dissolved solid and the volume of the supernatant taken.
-
Self-Validation and Trustworthiness:
-
Perform each measurement in triplicate to ensure reproducibility.
-
Run a blank (solvent only) to account for any non-volatile impurities in the solvent.
-
Confirm equilibrium by taking measurements at multiple time points as described in step 2.
Visualizing the Process and Structure
Diagrams can aid in understanding the experimental workflow and the molecular structure influencing solubility.
Caption: Gravimetric method for solubility determination.
References
- 2. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. mybiosource.com [mybiosource.com]
- 9. This compound CAS#: 31872-98-7 [m.chemicalbook.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Strategic Incorporation of 5-Methyl-L-norleucine into Peptides
Abstract
The integration of non-canonical amino acids into peptide structures is a cornerstone of modern therapeutic peptide design, offering a powerful strategy to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity.[1] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 5-Methyl-L-norleucine, a unique non-proteinogenic amino acid, into synthetic peptides. We will explore the strategic rationale for its use, detail the nuances of its incorporation via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), and provide robust methodologies for the characterization and quality control of the final peptide product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound to enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.
Introduction: The Rationale for this compound
This compound is an analog of leucine and norleucine, characterized by a linear, unbranched six-carbon side chain with a terminal methyl branch.[] Its incorporation into a peptide sequence is a deliberate design choice aimed at modulating specific physicochemical properties. Unlike proteinogenic amino acids, its structure is not recognized by most common proteases, offering a significant advantage in enhancing the metabolic stability and in vivo half-life of peptide drugs.[3][4]
The unique steric and hydrophobic properties of its side chain can also be leveraged to:
-
Modulate Lipophilicity: The alkyl side chain increases hydrophobicity, which can influence membrane permeability, protein-protein interactions, and overall bioavailability.[1]
-
Induce Conformational Constraints: The specific steric bulk of the side chain can restrict backbone rotation, stabilizing desired secondary structures such as α-helices or β-turns, which can lead to improved receptor binding affinity and selectivity.[4]
-
Serve as a Methionine Substitute: As an isostere of methionine, it can replace oxidation-prone methionine residues to improve the chemical stability of a peptide without drastically altering its overall shape and hydrophobicity.[5]
Below is a comparative table of this compound and its related natural amino acids.
| Feature | Leucine | Norleucine | This compound |
| Structure | (CH₃)₂CHCH₂- | CH₃(CH₂)₃- | CH₃CH(CH₃)(CH₂)₂- |
| Side Chain Type | Branched Alkyl | Linear Alkyl | Branched Alkyl (Terminal) |
| Key Property | Hydrophobic, α-helix promoter | Hydrophobic, Met isostere | Enhanced hydrophobicity, protease resistance |
| Primary Advantage | Natural building block | Probes Met function, avoids oxidation | Improves metabolic and chemical stability |
Synthesis Strategy: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The most efficient and widely adopted method for incorporating this compound is the Fluorenylmethoxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).[6] This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[7]
Core Principles of the SPPS Cycle
The synthesis proceeds via a repeated cycle of two key steps:
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed, typically with a solution of piperidine in N,N-dimethylformamide (DMF), to expose a free amine for the next coupling reaction.[8]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid (in this case, Fmoc-5-Methyl-L-norleucine-OH) is activated and then reacted with the free amine on the peptide chain to form a new peptide bond.[7]
This cycle is repeated until the desired peptide sequence is assembled.
Caption: General workflow for peptide synthesis incorporating this compound.
Detailed Protocols
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for the first amino acid attachment to minimize racemization. For subsequent steps, Rink Amide or Wang resins can be used depending on whether a C-terminal amide or carboxylic acid is desired.
-
Protected Amino Acid: Fmoc-5-Methyl-L-norleucine-OH (ensure high purity).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether (cold).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: Due to the potential for steric hindrance, robust coupling reagents are required.
| Reagent Combination | Equivalents (AA:Act:Base) | Recommended Use |
| HATU / HOAt / DIEA | 1 : 0.95 : 2 | Highly efficient for sterically hindered couplings.[8][9] |
| HBTU / HOBt / DIEA | 1 : 1 : 2 | Standard, effective coupling agent. |
| PyBOP / HOAt / DIEA | 1 : 1 : 2 | Excellent for preventing racemization and for difficult couplings.[10] |
| AA: Amino Acid, Act: Activating Agent, Base: Diisopropylethylamine (DIEA) |
-
Cleavage Cocktail: Reagent K is a common choice for peptides with multiple sensitive residues.[7]
-
Composition: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v).
-
Protocol 1: Manual Fmoc-SPPS
This protocol is based on a 0.1 mmol synthesis scale.
Step 1: Resin Preparation and First Amino Acid Loading (on 2-CTC Resin)
-
Place 150-200 mg of 2-CTC resin (substitution ~0.5-0.7 mmol/g) in a reaction vessel.
-
Swell the resin in DCM for 30 minutes.
-
Drain the DCM.
-
In a separate vial, dissolve Fmoc-5-Methyl-L-norleucine-OH (0.2 mmol, 2 eq.) and DIEA (0.4 mmol, 4 eq.) in DCM.
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
To cap any unreacted sites, add a small amount of methanol and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Step 2: The SPPS Cycle
-
Swell Resin: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain DMF. Add 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.[9]
-
-
Washing: Drain the deprotection solution. Wash the resin extensively with DMF (7x) to ensure complete removal of piperidine.
-
Amino Acid Coupling (HATU):
-
In a separate vial, dissolve the next Fmoc-amino acid (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in DMF.
-
Add DIEA (0.6 mmol, 6 eq.) to the vial.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[9]
-
Agitate for 1-2 hours. For coupling onto the this compound residue, a longer coupling time or a second coupling (double coupling) may be necessary to ensure the reaction goes to completion.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x).
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Step 3: Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin with DMF (3x), followed by DCM (5x), and dry it under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the dry resin.[7]
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
Characterization and Quality Control
It is critical to verify the identity and purity of the synthesized peptide.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Purpose: To assess the purity of the crude peptide and to purify it.
-
Methodology: The peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and separated on a C18 column using a gradient of increasing organic solvent (acetonitrile).
-
Interpretation: A pure peptide should ideally show a single major peak. Note that peptides containing N-methylated amino acids can sometimes show multiple peaks due to the presence of stable cis/trans isomers around the methylated peptide bond, which interconvert slowly on the HPLC timescale.[10]
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the synthesized peptide, verifying the correct sequence and the successful incorporation of this compound.
-
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. The purified peptide from HPLC is directly injected into a mass spectrometer (e.g., ESI-TOF).
-
Interpretation: The observed mass should match the calculated theoretical mass of the target peptide. The high-resolution mass data can confirm the elemental composition. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the exact location of the this compound residue.[11]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Deletion Sequences | Steric hindrance from the this compound residue or the preceding N-terminal amino acid. | Use a more potent coupling reagent like HATU.[9] Increase coupling time to 3-4 hours or perform a double coupling. |
| Multiple Peaks in HPLC | Incomplete deprotection or side reactions. Presence of cis/trans conformers. | Verify cleavage and deprotection times. For conformers, altering temperature or solvent during analysis may help coalesce peaks, but their presence is often inherent to the peptide structure.[10] |
| Side Product Formation | Acid-catalyzed fragmentation during TFA cleavage, especially if the sequence contains consecutive N-methylated amino acids.[10] | Minimize cleavage time to the minimum required for full deprotection (2-3 hours). Use optimized cleavage cocktails. |
Conclusion
This compound is a powerful building block for medicinal chemists seeking to design peptide therapeutics with enhanced stability and tailored physicochemical properties. While its incorporation requires careful consideration of steric hindrance during synthesis, the use of optimized Fmoc-SPPS protocols with potent coupling reagents allows for its efficient and reliable integration. Robust analytical characterization by RP-HPLC and mass spectrometry is essential to ensure the purity and identity of the final product. By following the detailed protocols and strategic guidelines presented here, researchers can successfully leverage this compound to advance the development of next-generation peptide drugs.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 5-Methyl-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Expanding the Peptidomimetic Toolbox with 5-Methyl-L-norleucine
Solid-phase peptide synthesis (SPPS), a cornerstone of peptide science, facilitates the assembly of amino acids into complex chains with high efficiency and purity.[1][2][3] The strategic incorporation of non-canonical amino acids into peptide sequences is a powerful approach in drug discovery and materials science, often imparting enhanced stability, modified biological activity, and unique conformational properties.[4] this compound, a non-proteinogenic amino acid, presents a unique structural motif with a branched alkyl side chain, offering a valuable tool for modulating peptide hydrophobicity and steric interactions. This document provides a comprehensive guide to the successful incorporation of this compound into peptides via Fmoc-based SPPS, addressing potential challenges and offering detailed, field-proven protocols.
Physicochemical Properties of this compound
This compound, also known as L-homoleucine, is an analog of leucine with an additional methylene group in its side chain.[5] Its structure introduces increased hydrophobicity and steric bulk compared to its proteinogenic counterpart.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | --INVALID-LINK--[5] |
| Molecular Weight | 145.20 g/mol | --INVALID-LINK--[5] |
| Appearance | White to off-white powder | --INVALID-LINK--[5] |
| Solubility | Slightly soluble in water | --INVALID-LINK--[5] |
Core Principles of Fmoc-Based SPPS
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most prevalent method for modern SPPS.[2] This approach relies on the base-lability of the Fmoc protecting group for the α-amine of the incoming amino acid and the acid-lability of the side-chain protecting groups (tBu and others), which are removed during the final cleavage step.
Diagram: The Fmoc Solid-Phase Peptide Synthesis Cycle
Caption: The iterative cycle of Fmoc-SPPS.
Challenges and Considerations for Incorporating this compound
The branched and sterically demanding side chain of this compound can present challenges during SPPS, primarily impacting the efficiency of the coupling reaction.
-
Steric Hindrance: The bulky side chain can impede the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain, potentially leading to incomplete coupling and the formation of deletion sequences.
-
Hydrophobicity: The increased hydrophobicity of peptides containing this compound can lead to aggregation on the solid support, further reducing coupling efficiency and complicating purification.[1]
-
Racemization: While less common with standard coupling reagents, aggressive activation conditions to overcome steric hindrance could increase the risk of racemization.
To mitigate these challenges, the selection of appropriate coupling reagents and optimized reaction conditions are paramount.
Recommended Coupling Reagents for Sterically Hindered Amino Acids
For the efficient incorporation of sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended.
| Coupling Reagent | Class | Key Advantages |
| HCTU | Aminium Salt | Fast reaction kinetics, high efficiency for hindered couplings. |
| HATU | Aminium Salt | Similar to HCTU, often used for particularly difficult couplings, including N-methylated amino acids. |
| PyBOP | Phosphonium Salt | Effective for hindered couplings, though byproducts can be more challenging to remove. |
Detailed Protocol: Solid-Phase Synthesis of a Peptide Containing this compound
This protocol outlines the manual synthesis of a model peptide containing this compound using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (loading capacity: 0.4-0.8 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-5-Methyl-L-norleucine-OH)
-
Coupling Reagent: HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Capping Solution (Optional): Acetic anhydride/Pyridine/DCM (1:8:8 v/v/v)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[6]
-
Cold diethyl ether
Equipment:
-
Solid-phase synthesis vessel with a fritted disc
-
Shaker or vortex mixer
-
Filtration apparatus
-
Nitrogen line for drying
Diagram: SPPS Workflow for this compound Incorporation
Caption: Step-by-step workflow for SPPS.
Step-by-Step Protocol:
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 100 mg, 0.05 mmol) in the synthesis vessel.
-
Add DMF (2-3 mL) and allow the resin to swell for at least 30 minutes with occasional agitation.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add the deprotection solution (2 mL) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution (2 mL) and agitate for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling of the First Amino Acid (and subsequent standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents, 0.2 mmol), HCTU (3.9 equivalents, 0.195 mmol), and DIPEA (8 equivalents, 0.4 mmol) in DMF (1 mL).
-
Briefly vortex the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
-
Incorporation of Fmoc-5-Methyl-L-norleucine-OH:
-
Follow the same procedure as in step 3, but with the following modifications to account for steric hindrance:
-
Increase the equivalents of Fmoc-5-Methyl-L-norleucine-OH to 5 equivalents (0.25 mmol) and HCTU to 4.9 equivalents (0.245 mmol).
-
Extend the coupling time to 2-4 hours. A longer reaction time ensures maximum coupling efficiency.
-
-
Thoroughly wash the resin with DMF (5 x 2 mL) after the coupling step.
-
-
Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3 or 4) cycles for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
-
Final Washing and Drying:
-
Wash the peptide-resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Side-Chain Deprotection:
-
Add the cleavage cocktail (2 mL) to the dried peptide-resin.[6]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (10-fold volume excess).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization of this compound Containing Peptides
Due to the hydrophobicity of this compound, peptides containing this residue may require modified purification strategies.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C4 or C8 stationary phase may be more suitable than the standard C18 for highly hydrophobic peptides to prevent irreversible binding.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A shallower gradient (e.g., a 1% per minute increase in solvent B) is recommended to achieve optimal separation of the target peptide from closely eluting impurities.
-
Solubilization: The crude peptide may have limited solubility in aqueous solutions. Dissolving the peptide in a small amount of a strong organic solvent like DMSO or hexafluoroisopropanol (HFIP) before dilution with the initial mobile phase may be necessary.
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2D NMR techniques can be employed to confirm the primary sequence and provide insights into the conformational effects of incorporating this compound.[8]
Conclusion
The successful solid-phase synthesis of peptides containing the non-canonical amino acid this compound is readily achievable with careful consideration of its sterically demanding and hydrophobic nature. By employing high-reactivity coupling reagents, extending coupling times, and optimizing purification conditions, researchers can effectively incorporate this valuable building block to explore novel peptide structures with potentially enhanced therapeutic properties. The protocols and considerations outlined in this document provide a robust framework for the synthesis and characterization of these modified peptides, empowering scientists in their drug discovery and development endeavors.
References
- 1. ペプチドの固相合成 [sigmaaldrich.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to Coupling Reagents for the Synthesis of Peptides Containing 5-Methyl-L-norleucine
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. These unique building blocks can confer advantageous properties, including enhanced metabolic stability, increased potency, and constrained conformations. 5-Methyl-L-norleucine, a structural isomer of leucine, is one such unnatural amino acid characterized by a branched alkyl side chain.[1] While valuable, its γ-branched structure presents a significant steric obstacle during solid-phase peptide synthesis (SPPS), often leading to incomplete reactions and the formation of deletion sequences.
The success of incorporating sterically hindered residues like this compound is critically dependent on the choice of coupling reagent.[2] These reagents are responsible for activating the carboxylic acid group of the incoming amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[3][4] Standard coupling reagents are often insufficient to overcome the steric barrier imposed by this compound. This guide provides a detailed analysis of advanced coupling reagents and optimized protocols designed to efficiently and reliably incorporate this challenging amino acid.
The Challenge: Steric Hindrance in this compound Coupling
The primary difficulty in synthesizing peptides containing this compound arises from the steric bulk of its side chain: (-CH2-CH2-CH(CH3)2). This branching at the γ-carbon physically shields the activated carboxyl group, impeding its approach to the resin-bound amine. This kinetic barrier slows down the rate of amide bond formation significantly.[5]
Consequences of Inefficient Coupling:
-
Low Yields: Incomplete reactions result in a lower overall yield of the target peptide.
-
Deletion Sequences: Failure to couple the sterically hindered residue leads to peptides missing that specific amino acid.
-
Difficult Purification: The crude product becomes a complex mixture of the target peptide and various deletion sequences, complicating downstream purification.
Therefore, overcoming this steric challenge requires the use of highly reactive, potent coupling reagents that can facilitate amide bond formation under demanding conditions.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical parameter for the successful incorporation of this compound. While classical carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective for many standard amino acids, they are generally not potent enough for sterically demanding couplings.[5] Modern peptide synthesis relies on more powerful in-situ activating reagents, primarily phosphonium and aminium (uronium) salts.[6]
These advanced reagents react with the carboxylic acid to form highly reactive ester intermediates, which then readily acylate the N-terminal amine.
References
- 1. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes and Protocols for 5-Methyl-L-norleucine: A Guide to Non-Canonical Amino Acid Incorporation
Authored by: A Senior Application Scientist
Introduction: The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug discovery. By moving beyond the 20 canonical amino acids, researchers can introduce novel chemical functionalities, probes, and post-translational modifications into proteins, thereby creating tailor-made biologics, materials, and therapeutics.[1] 5-Methyl-L-norleucine, a non-proteinogenic amino acid derivative with a branched-chain alkyl group, represents a valuable tool in this expanded toolbox.[2] Its structural properties offer unique opportunities to probe and modulate protein structure and function.
This technical guide provides a comprehensive overview of the core principles and detailed protocols for incorporating this compound into proteins. We will explore both residue-specific and site-specific incorporation strategies, methods for verification, and the potential applications of the resulting engineered proteins. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ncAAs in their work.
Understanding this compound
This compound ((S)-2-Amino-5-methylhexanoic acid) is an isomer of leucine, featuring a six-carbon backbone.[][4] Unlike its proteinogenic counterparts, its side chain provides distinct steric and hydrophobic properties. It can be considered an analog of both leucine and methionine, making it a powerful tool for structure-activity relationship (SAR) studies.[5][6] For instance, replacing methionine with a non-oxidizable isostere like norleucine (a close analog of this compound) can enhance a protein's resistance to oxidative damage.[7][8]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is critical for its effective use in experimental protocols, from preparing stock solutions to analyzing incorporation results.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-5-methylhexanoic acid | [][4] |
| Synonyms | L-Homoleucine, H-hLeu-OH | [] |
| CAS Number | 31872-98-7 | [2][9] |
| Molecular Formula | C7H15NO2 | [2][][4] |
| Molecular Weight | 145.20 g/mol | [][4] |
| Melting Point | 254-256°C | [][9] |
| Appearance | White to off-white solid | [] |
| Solubility | Slightly soluble in water and acidic solutions | [] |
| Storage | Store at room temperature or 4°C | [][9] |
Core Methodologies for ncAA Incorporation
Two primary strategies are employed to incorporate ncAAs into proteins in vivo: residue-specific incorporation and site-specific incorporation. The choice of method depends on whether the goal is to replace all instances of a particular canonical amino acid or to introduce the ncAA at a single, defined position.
Residue-Specific Incorporation (RSI)
RSI, also known as selective pressure incorporation (SPI), leverages the inherent promiscuity of the cell's own translational machinery.[10] This method is particularly effective for ncAAs that are structural analogs of canonical amino acids, such as norleucine for methionine.[7][8][11] The protocol involves using an auxotrophic host strain (e.g., E. coli that cannot synthesize methionine) and providing the ncAA in the growth medium after depleting the corresponding canonical amino acid.[10]
Site-Specific Incorporation (SSI)
SSI allows for the precise placement of an ncAA at a single desired location within a protein sequence. This powerful technique requires two key components: a "blank" codon that is reassigned to the ncAA, and an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][12] The most common approach is stop codon suppression, where a stop codon like UAG (amber) is repurposed.[13] An engineered aaRS specifically charges the ncAA onto its cognate orthogonal tRNA (which has a CUA anticodon), and this complex delivers the ncAA to the ribosome when the UAG codon is encountered in the mRNA.[13]
Protocol: Residue-Specific Incorporation of this compound in E. coli
This protocol describes the global replacement of methionine residues with this compound by exploiting a methionine-auxotrophic E. coli strain. The principle relies on the ability of the native methionyl-tRNA synthetase (MetRS) to recognize and charge this compound to tRNAMet.[11][14]
3.1. Materials
-
Host Strain: E. coli B834(DE3) or other suitable Met-auxotrophic strain.
-
Expression Plasmid: Plasmid containing the gene of interest under an inducible promoter (e.g., T7).
-
Media: Luria-Bertani (LB) broth, M9 minimal media supplemented with required nutrients.
-
Amino Acids: L-Methionine, this compound.
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
3.2. Experimental Workflow
3.3. Step-by-Step Methodology
-
Transformation: Transform the expression plasmid into chemically competent Met-auxotrophic E. coli cells and select on LB-agar plates containing the appropriate antibiotic.
-
Pre-culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotic and grow overnight at 37°C.
-
Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, thiamine, and antibiotic) with the overnight culture. Add a growth-limiting amount of L-methionine (e.g., 25 mg/L). Grow at 37°C until the mid-log phase (OD600 ≈ 0.6-0.8).
-
Induction and Amino Acid Starvation: Add IPTG to a final concentration of 0.1-1.0 mM to induce protein expression. Continue incubation for 30-60 minutes to deplete the remaining L-methionine.
-
Cell Washing (Optional but Recommended): To ensure complete removal of methionine, harvest the cells by centrifugation (5,000 x g, 10 min, 4°C). Discard the supernatant and gently wash the cell pellet with sterile M9 salts. Centrifuge again and discard the supernatant.
-
ncAA Addition and Expression: Resuspend the cell pellet in fresh, pre-warmed M9 minimal medium (as in step 3, but without L-methionine). Add this compound to a final concentration of 100-200 mg/L. Also add IPTG to maintain induction.
-
Protein Expression: Incubate the culture at a reduced temperature (e.g., 25°C) for 4-16 hours to allow for protein expression.
-
Harvesting: Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol: Site-Specific Incorporation of this compound
This protocol provides a general framework for SSI using amber (UAG) stop codon suppression. A critical prerequisite is the availability of an orthogonal aminoacyl-tRNA synthetase (aaRS) that uniquely charges this compound onto an orthogonal tRNA. While a commercially available, validated pair for this compound is not common, this protocol outlines the steps to be taken once such a system is obtained or developed.
4.1. Core Components
-
Host Strain: E. coli strain suitable for protein expression, often one with a deleted or modified release factor 1 (RF1) to improve suppression efficiency.[10]
-
Plasmids:
-
pTarget: An expression plasmid for the protein of interest, where the codon at the desired incorporation site has been mutated to TAG.
-
pOrthogonal: A plasmid carrying the genes for the specific this compound-tRNA synthetase (5MeNleRS) and the orthogonal suppressor tRNA (e.g., tRNAPylCUA).
-
-
Media and Reagents: Rich medium (e.g., LB or TB), this compound, appropriate antibiotics, and inducer (e.g., IPTG, arabinose).
4.2. Mechanism of Site-Specific Incorporation
4.3. Step-by-Step Methodology
-
Co-transformation: Co-transform the pTarget and pOrthogonal plasmids into the chosen E. coli expression strain. Select colonies on LB-agar plates containing both antibiotics required for plasmid maintenance.
-
Starter Culture: Grow a starter culture overnight in LB medium supplemented with both antibiotics.
-
Expression Culture: Inoculate a larger volume of expression medium (e.g., TB or LB) containing both antibiotics with the overnight culture.
-
Growth: Grow the culture at 37°C to mid-log phase (OD600 ≈ 0.6-0.8).
-
ncAA and Inducer Addition: Add this compound to a final concentration of 1-10 mM. Add the appropriate inducer(s) (e.g., IPTG for the target protein, arabinose for the orthogonal pair) to initiate expression.
-
Expression: Reduce the temperature to 18-30°C and express the protein for 12-24 hours.
-
Harvesting and Analysis: Harvest the cells by centrifugation. Purify the protein using standard chromatographic techniques. The presence of full-length protein indicates successful suppression of the amber codon.
Verification of Incorporation by Mass Spectrometry
Mass spectrometry (MS) is the definitive method to confirm the successful incorporation of an ncAA.[15]
5.1. Intact Protein Mass Analysis
-
Principle: The substitution of a canonical amino acid with this compound will result in a predictable mass shift in the full-length protein.
-
Calculation:
-
Mass of this compound = 145.20 Da
-
Mass of Methionine = 149.21 Da
-
Mass of Leucine/Isoleucine = 131.17 Da
-
ΔMass (per substitution for Met): 145.20 - 149.21 = -4.01 Da
-
ΔMass (per substitution for Leu/Ile): 145.20 - 131.17 = +14.03 Da
-
-
Procedure: Analyze the purified protein using Electrospray Ionization (ESI) MS. The observed molecular weight should match the theoretical weight calculated based on the number of incorporated ncAAs. For RSI, a distribution of species may be observed if incorporation is incomplete.[8]
5.2. Peptide Mass Fingerprinting (LC-MS/MS)
-
Principle: To confirm the exact location of incorporation (essential for SSI) or to quantify the efficiency of RSI at different sites, the protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.
-
Procedure:
-
Digest the purified protein with trypsin.
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Search the fragmentation data against the protein sequence, defining the mass of the ncAA as a variable modification on the target amino acid(s). The identification of a peptide containing the mass shift confirms incorporation at that specific site.
-
Applications in Research and Drug Development
The incorporation of this compound can be used to:
-
Probe Hydrophobic Cores: Its unique branched structure can be used to systematically probe hydrophobic interactions within a protein's core, influencing folding and stability.
-
Enhance Metabolic Stability: As a leucine analog, its incorporation into peptide-based drugs can modify their structure to increase resistance to enzymatic degradation, potentially improving their in vivo half-life.[16]
-
Modulate Biological Activity: The subtle steric changes introduced by this compound can alter a protein's binding affinity for its substrates, receptors, or other interacting partners, allowing for the fine-tuning of biological activity.[16]
-
Improve Protein Properties: Replacing methionine can prevent oxidation-mediated inactivation, while global substitution can subtly alter the overall hydrophobicity and activity of enzymes.[7][8]
Conclusion
This compound is a powerful non-canonical amino acid for protein engineering and therapeutic design. The choice between residue-specific and site-specific incorporation methods depends on the specific scientific question being addressed. RSI offers a straightforward method for globally modifying protein properties, while SSI provides ultimate precision for detailed structure-function studies. Careful execution of the protocols and rigorous verification by mass spectrometry are essential for successful outcomes. The ability to introduce this and other ncAAs opens up vast possibilities for creating novel proteins with enhanced functions and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]
- 9. usbio.net [usbio.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 13. Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cheme.caltech.edu [cheme.caltech.edu]
- 15. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
Application Note: A Strategic Guide to the Purification of Synthetic Peptides Containing 5-Methyl-L-norleucine by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
The incorporation of non-proteinogenic amino acids, such as 5-Methyl-L-norleucine, into peptide sequences is a critical strategy in modern drug discovery for enhancing therapeutic properties like metabolic stability and receptor affinity.[1][2] However, these unique structural modifications introduce distinct challenges in the purification of the final peptide product. This application note provides a comprehensive guide and a detailed protocol for the purification of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the foundational principles of RP-HPLC for peptides, the specific influence of this compound's physicochemical properties on chromatographic behavior, and a systematic approach to method development and optimization.
Introduction: The Purification Challenge of Non-Proteinogenic Peptides
Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired full-length peptide alongside a variety of impurities.[3] These process-related impurities can include deletion sequences, truncated peptides, incompletely deprotected peptides, and by-products from cleavage.[4] The goal of purification is to isolate the target peptide with a high degree of purity, often exceeding 95% for research and preclinical applications.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and compatibility with volatile mobile phases suitable for subsequent lyophilization.[3][5] The separation mechanism in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.[5][6] Peptides are retained on the column based on their overall hydrophobicity, and elution is achieved by gradually increasing the concentration of an organic solvent (the strong solvent) in the mobile phase.[3][7]
The inclusion of this compound, a non-polar, branched-chain amino acid, significantly increases the hydrophobicity of a peptide compared to its linear isomer, norleucine.[2][8] This heightened hydrophobicity necessitates careful optimization of RP-HPLC conditions to achieve effective separation from closely related impurities, particularly deletion sequences lacking this residue or other hydrophobic amino acids.
Understanding the Physicochemical Impact of this compound
This compound, also known as L-homoleucine, is an isomer of leucine and isoleucine with a distinct branched structure.[2][] Its properties are key to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | [8][] |
| Molecular Weight | 145.20 g/mol | [8][] |
| Structure | (2S)-2-amino-5-methylhexanoic acid | [8][] |
| Solubility | Slightly soluble in water and acidic solutions | [][10] |
| Hydrophobicity | High, due to the extended alkyl side chain | [8] |
The branched nature of the this compound side chain can influence peptide secondary structure and its interaction with the C18 stationary phase. This increased hydrophobicity will lead to longer retention times compared to peptides containing less hydrophobic residues at the same position. This characteristic can be leveraged to resolve the target peptide from more polar impurities.
Strategic Method Development for RP-HPLC Purification
A systematic approach to method development is crucial for efficiently achieving high-purity peptides containing this compound.
Column Selection: Pore Size and Stationary Phase
The choice of the stationary phase is a critical first step. For peptides, wide-pore columns (300 Å) are generally recommended over those with smaller pores (100-120 Å).[11] The larger pores allow for better diffusion of the peptide molecules to the stationary phase, resulting in improved peak shape and resolution, especially for peptides larger than 10,000 Da.[11]
-
Stationary Phase: A C18 stationary phase is the most common and a good starting point for most peptides due to its high hydrophobicity and resolving power.[3] For very hydrophobic peptides, a C8 or even a C4 stationary phase might be considered to reduce retention times and improve recovery.[12][13]
-
Particle Size: Smaller particle sizes (e.g., <5 µm) offer higher efficiency and resolution but result in higher backpressure. For preparative purification, larger particle sizes are often used to accommodate higher loading capacities.
Mobile Phase Optimization: The Role of Modifiers and Organic Solvents
The mobile phase in peptide RP-HPLC typically consists of two components:
-
Mobile Phase A (Weak Solvent): Highly purified water with an acidic modifier.
-
Mobile Phase B (Strong Solvent): An organic solvent, usually acetonitrile, with the same acidic modifier.
Acidic Modifiers: Acidic modifiers serve several crucial functions: they suppress the ionization of free silanol groups on the silica backbone of the stationary phase, which can cause peak tailing, and they protonate acidic residues in the peptide, influencing its overall charge and interaction with the stationary phase.[14]
-
Trifluoroacetic Acid (TFA): The most common modifier, used at a concentration of 0.1%.[7] TFA acts as an ion-pairing agent, forming a neutral complex with positively charged residues on the peptide, which enhances retention and improves peak shape.
-
Formic Acid (FA): Often used for LC-MS applications as it is less ion-suppressing than TFA.[15] Using FA can alter the selectivity of the separation compared to TFA, which can be advantageous for resolving difficult impurities.[16]
Organic Solvent: Acetonitrile is the preferred organic solvent for peptide RP-HPLC due to its low viscosity, UV transparency at low wavelengths (210-220 nm), and high elution strength.
Gradient Elution: Optimizing Resolution
Gradient elution, where the concentration of Mobile Phase B is increased over time, is standard for peptide separations.[7] The gradient slope is a critical parameter for optimizing resolution. A shallower gradient (a smaller %B increase per minute) generally leads to better separation of closely eluting peaks.[7]
Workflow for Method Development
Caption: A systematic workflow for RP-HPLC method development.
Detailed Protocol for Purification of a this compound Containing Peptide
This protocol is a starting point and should be optimized for the specific peptide of interest.
Materials and Reagents
-
Crude synthetic peptide containing this compound, lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm)
-
Analytical RP-HPLC system for fraction analysis
-
Lyophilizer
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas before use.
-
Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas before use.
Sample Preparation
-
Dissolve the crude peptide in a small amount of a solvent mixture that ensures complete solubility. A good starting point is a low concentration of Mobile Phase B in Mobile Phase A (e.g., 5-10% ACN in water with 0.1% TFA).
-
The concentration should be in the range of 10-50 mg/mL, depending on the loading capacity of the column.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
Analytical Scouting Run
Before performing a preparative run, it is essential to conduct an analytical scouting run to determine the retention time of the target peptide and the impurity profile.
-
Column: Analytical C18 column (e.g., 5 µm, 300 Å, 4.6 x 150 mm)
-
Flow Rate: 1 mL/min
-
Detection: 215 nm and 280 nm (if the peptide contains Trp or Tyr)
-
Gradient: A broad linear gradient, for example, 5% to 65% B over 30 minutes.
This run will indicate the approximate %B at which the target peptide elutes, which is crucial for designing the preparative gradient.
Preparative Purification Protocol
-
Column Equilibration: Equilibrate the preparative column with the starting mobile phase composition (e.g., 95% A / 5% B) for at least 5-10 column volumes.
-
Injection: Inject the filtered crude peptide solution onto the column.
-
Elution and Fraction Collection: Run the optimized preparative gradient. A shallow gradient around the elution point of the target peptide is recommended. For example, if the peptide elutes at 40% B in the scouting run, a gradient of 30-50% B over 40-60 minutes would be a good starting point for optimization.[17] Collect fractions throughout the elution of the main peak.
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Preparative Purification Workflow
Caption: Step-by-step workflow for preparative peptide purification.
Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution | - Gradient is too steep.- Improper column selection. | - Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).- Try a different stationary phase (e.g., C8 or Phenyl-Hexyl) to alter selectivity.[16] |
| Peak Tailing | - Silanol interactions.- Column overload. | - Ensure 0.1% TFA is used in the mobile phase.- Reduce the amount of sample loaded onto the column. |
| Low Recovery | - Peptide is very hydrophobic and irreversibly binds to the column.- Peptide precipitation on the column. | - Use a less hydrophobic stationary phase (C8 or C4).- Add a small amount of isopropanol to Mobile Phase B.- Increase column temperature (e.g., to 40-60°C) to improve solubility and reduce viscosity.[11][18] |
| Split or Broad Peaks | - Column degradation.- Sample dissolved in a solvent stronger than the initial mobile phase. | - Flush the column or replace it if necessary.- Dissolve the sample in a solvent with a lower organic concentration than the starting gradient conditions. |
Conclusion
The purification of peptides containing the non-polar, branched amino acid this compound by RP-HPLC is a highly effective method when approached systematically. The increased hydrophobicity imparted by this residue requires careful consideration of column choice, mobile phase composition, and gradient optimization. By starting with an analytical scouting run to determine the peptide's retention behavior and then moving to a shallow, optimized preparative gradient, researchers can successfully isolate the target peptide with high purity. The protocols and troubleshooting guide provided herein serve as a robust framework for developing and implementing a successful purification strategy for these challenging yet therapeutically promising molecules.
References
- 1. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 2. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 3. bachem.com [bachem.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. molnar-institute.com [molnar-institute.com]
- 7. hplc.eu [hplc.eu]
- 8. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. usbio.net [usbio.net]
- 11. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 12. RP-HPLC Columns For Proteins And Peptides [pharmaceuticalonline.com]
- 13. quora.com [quora.com]
- 14. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. waters.com [waters.com]
- 17. biotage.com [biotage.com]
- 18. ymcamerica.com [ymcamerica.com]
Application Note: A Systematic Approach to Ion-Exchange Chromatography for the Purification of Peptides Containing 5-Methyl-L-norleucine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of synthetic peptides, particularly those incorporating non-standard amino acids, presents a significant challenge in therapeutic and research applications. These novel peptides often possess unique physicochemical properties that can complicate traditional purification schemes, such as Reversed-Phase Chromatography (RPC). The non-proteinogenic amino acid 5-Methyl-L-norleucine, an isomer of leucine, introduces a significant hydrophobic character to a peptide sequence without contributing to its net charge.[][2] This can lead to co-elution with hydrophobic process-related impurities, such as protecting group residues, in RPC systems.[3]
Ion-Exchange Chromatography (IEX) offers a powerful and orthogonal solution by separating molecules based on their net surface charge rather than hydrophobicity.[4][5] This technique is exceptionally well-suited for an initial capture or intermediate purification step, capable of resolving charge variants and separating the target peptide from impurities that have a similar hydrophobicity but a different charge.[6][7] By implementing a robust IEX step upstream of a final RPC polishing step, it is possible to achieve final product purities exceeding 99% while reducing the impurity burden on expensive, silica-based RPC columns.[6][8]
This guide provides a comprehensive framework for developing a tailored IEX purification protocol for peptides containing this compound. It emphasizes a systematic approach, beginning with the critical determination of the peptide's isoelectric point (pI) and culminating in detailed, step-by-step protocols for both cation and anion-exchange chromatography.
The Critical Role of Peptide Physicochemistry
The success of any IEX protocol is fundamentally dependent on understanding the charge characteristics of the target peptide. The presence of this compound primarily influences the peptide's solubility and potential for hydrophobic interactions, but its side chain is not ionizable. Therefore, the peptide's net charge is determined exclusively by the other amino acid residues in the sequence.
The Decisive Parameter: Isoelectric Point (pI) Estimation
The isoelectric point (pI) is the pH at which a peptide carries no net electrical charge.[9] This value is the single most important parameter for designing an IEX method, as it dictates the choice of chromatography mode and the operational pH.
-
At a pH below the peptide's pI , the peptide will have a net positive charge and will bind to a cation-exchange resin (which is negatively charged).[10]
-
At a pH above the peptide's pI , the peptide will have a net negative charge and will bind to an anion-exchange resin (which is positively charged).[11]
For effective binding, the pH of the mobile phase should be at least 0.5 to 1.0 unit below the pI for cation-exchange or 0.5 to 1.0 unit above the pI for anion-exchange.[12]
The pI can be estimated by averaging the pKa values of the two ionizable groups that bracket the neutral, zwitterionic form of the peptide.[13][14] This requires knowing the pKa values of the N-terminal amine, the C-terminal carboxyl, and any ionizable amino acid side chains.
| Ionizable Group | Approximate pKa | Charge Change (with increasing pH) |
| C-terminal (-COOH) | ~2-3 | 0 to -1 |
| Aspartic Acid (Asp, D) | ~3.9 | 0 to -1 |
| Glutamic Acid (Glu, E) | ~4.3 | 0 to -1 |
| Histidine (His, H) | ~6.0 | +1 to 0 |
| N-terminal (-NH3+) | ~9-10 | +1 to 0 |
| Cysteine (Cys, C) | ~8.3 | 0 to -1 |
| Tyrosine (Tyr, Y) | ~10.1 | 0 to -1 |
| Lysine (Lys, K) | ~10.5 | +1 to 0 |
| Arginine (Arg, R) | ~12.5 | +1 to 0 |
Table 1: Approximate pKa values for ionizable groups in a peptide. These values are context-dependent and can shift based on the local microenvironment within the peptide sequence.
A Systematic Approach to Method Development
A logical and structured approach is essential for efficiently developing a robust IEX purification method. The workflow below outlines the key decision points, from initial pI estimation to final protocol selection.
Diagram 1: Decision workflow for IEX method development.
Column and Buffer Selection
Resin Choice: For peptide purification, strong ion exchangers are generally preferred because their charge is independent of pH over a wide operating range (typically pH 2-12).[15][16]
-
Strong Cation Exchanger (SCX): Sulfopropyl (SP) functional group.
-
Strong Anion Exchanger (SAX): Quaternary ammonium (Q) functional group.
Buffer Selection: The choice of buffer is critical for maintaining a stable pH and ensuring the target peptide binds effectively.
-
Buffering Ion: The buffering ion should have the same charge as the functional groups on the resin to prevent it from participating in the ion exchange.[17]
-
For Cation Exchange (negative resin), use a cationic buffer (e.g., phosphate, acetate).
-
For Anion Exchange (positive resin), use an anionic or zwitterionic buffer (e.g., Tris, Bicine).
-
-
Buffer Concentration: A concentration of 20-50 mM is typically sufficient to provide adequate buffering capacity without causing significant ionic interaction.[18]
| pH Range | Recommended Cation-Exchange Buffer | Recommended Anion-Exchange Buffer |
| 3.8 - 5.8 | Acetate | N/A |
| 6.2 - 8.2 | Phosphate (MES, MOPS) | Tris, HEPES |
| 8.5 - 10.0 | Carbonate-Bicarbonate | Glycine, CAPS |
| Table 2: Common buffer systems for ion-exchange chromatography. |
Detailed Experimental Protocols
The following protocols provide a starting point for the purification of a hypothetical this compound-containing peptide. It is essential to adapt the pH based on the calculated pI of your specific peptide.
Diagram 2: General workflow for an IEX purification cycle.
Protocol: Cation-Exchange Chromatography (CIEX)
(Applicable for peptides with an estimated pI > 7.0)
Objective: To capture a positively charged peptide on a negatively charged SP resin and elute it with an increasing salt gradient.
1. Reagent and Buffer Preparation:
-
Buffer A (Binding/Wash): 20 mM Sodium Phosphate, pH 6.0.
-
Buffer B (Elution): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0.
-
Sample Preparation: Dissolve the crude peptide in Buffer A to a concentration of 1-5 mg/mL. Adjust the pH to 6.0 if necessary. Filter through a 0.22 µm filter.
2. Column Preparation and Equilibration:
-
Connect a strong cation-exchange column (e.g., SP-functionalized) to the chromatography system.
-
Wash the column with 5 column volumes (CV) of high-purity water.
-
Equilibrate the column with 5-10 CV of Buffer A until the pH and conductivity readings stabilize.
3. Purification Cycle:
-
Loading: Load the prepared sample onto the column at a recommended flow rate.
-
Wash: Wash the column with 5 CV of Buffer A to remove unbound impurities.
-
Elution: Elute the bound peptide using a linear gradient from 0% to 100% Buffer B over 20 CV.
-
Strip/Regeneration: Wash the column with 2-3 CV of 100% Buffer B to remove any tightly bound molecules.
-
Re-equilibration: Equilibrate the column with 5 CV of Buffer A for the next run.
4. Fraction Analysis:
-
Collect fractions throughout the elution gradient.
-
Analyze fractions for peptide content using UV absorbance at 215 nm and 280 nm.
-
Pool fractions containing the main peak and analyze for purity by RP-HPLC and identity by Mass Spectrometry.
Protocol: Anion-Exchange Chromatography (AIEX)
(Applicable for peptides with an estimated pI < 7.0)
Objective: To capture a negatively charged peptide on a positively charged Q resin and elute it with an increasing salt gradient.
1. Reagent and Buffer Preparation:
-
Buffer A (Binding/Wash): 20 mM Tris-HCl, pH 8.0.
-
Buffer B (Elution): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Sample Preparation: Dissolve the crude peptide in Buffer A to a concentration of 1-5 mg/mL. Adjust the pH to 8.0 if necessary. Filter through a 0.22 µm filter.
2. Column Preparation and Equilibration:
-
Connect a strong anion-exchange column (e.g., Q-functionalized) to the chromatography system.
-
Wash the column with 5 CV of high-purity water.
-
Equilibrate the column with 5-10 CV of Buffer A until the pH and conductivity readings stabilize.
3. Purification Cycle:
-
Follow the same steps for Loading, Wash, Elution, Regeneration, and Re-equilibration as described in the CIEX protocol (Section 3.1), using the AIEX buffers.
4. Fraction Analysis:
-
Perform the same analysis as described in the CIEX protocol (Section 3.1).
Optimization and Advanced Strategies
The Role of Organic Solvents
For peptides containing hydrophobic residues like this compound, non-specific hydrophobic interactions can sometimes cause peak broadening or poor recovery. The inclusion of a mild organic solvent, such as 15-25% acetonitrile (ACN) , in both Buffer A and Buffer B can act as a chaotrope.[3] This disrupts hydrophobic complexes between the peptide and impurities, often leading to significantly improved resolution and peak shape.[3]
IEX as an Orthogonal Step to RPC
The true power of IEX is often realized when it is used in combination with RPC. Because the two techniques separate based on orthogonal properties (charge vs. hydrophobicity), their combined effect is synergistic.[3]
-
IEX Capture: Use IEX as the first step to purify the crude peptide from major charge-variant impurities. This step also serves to concentrate the product.
-
RPC Polishing: Pool the IEX fractions containing the target peptide and inject them directly onto an RPC column for a final polishing step. This will remove impurities with a similar charge but different hydrophobicity.
This two-step process is highly effective for achieving the stringent purity levels (>99.5%) required for pharmaceutical applications.[6]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Poor Peptide Binding | - Incorrect buffer pH relative to peptide pI.- Ionic strength of the sample is too high. | - Confirm pI calculation. For CIEX, ensure pH is >1 unit below pI. For AIEX, ensure pH is >1 unit above pI.- Desalt or dilute the sample into the binding buffer. |
| Poor Resolution/Peak Tailing | - Gradient is too steep.- Hydrophobic interactions with the resin.- Column is overloaded. | - Decrease the gradient slope (e.g., 0-50% B over 30 CV).- Add 15-25% acetonitrile to the mobile phases.- Reduce the sample load. |
| Low Recovery | - Peptide precipitation on the column.- Very strong, irreversible binding. | - Decrease peptide concentration in the sample.- Try eluting with a pH shift in addition to the salt gradient.- Add a chaotropic agent like ACN to the buffers. |
| Table 3: Common troubleshooting scenarios in peptide IEX. |
References
- 2. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nestgrp.com [nestgrp.com]
- 4. mz-at.de [mz-at.de]
- 5. conductscience.com [conductscience.com]
- 6. bio-works.com [bio-works.com]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. downstreamcolumn.com [downstreamcolumn.com]
- 9. Khan Academy [khanacademy.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. biology.stackexchange.com [biology.stackexchange.com]
- 18. harvardapparatus.com [harvardapparatus.com]
Characterization of 5-Methyl-L-norleucine-Containing Proteins: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for probing protein structure and function, as well as for engineering novel therapeutics with enhanced properties.[1] 5-Methyl-L-norleucine, a synthetic analog of leucine, offers a unique side chain with increased hydrophobicity and steric bulk. This guide provides a comprehensive overview of the methodologies for incorporating this compound into proteins and peptides, detailed protocols for the subsequent characterization of these modified biomolecules, and a discussion of their applications in drug discovery.
Introduction to this compound
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the universal genetic code.[2] It is an isomer of leucine, featuring a linear, unbranched side chain with a terminal isopropyl group, which distinguishes it from the isobutyl side chain of leucine and the linear side chain of norleucine.[2][3]
1.1. Structure and Physicochemical Properties
The key distinction of this compound lies in its side chain, which provides unique steric and hydrophobic properties compared to its natural counterparts.[4] This modification can be leveraged to systematically probe hydrophobic cores of proteins or modulate protein-protein and protein-ligand interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [3] |
| Molecular Weight | 145.20 g/mol | [3][] |
| IUPAC Name | (2S)-2-amino-5-methylhexanoic acid | [][6] |
| Appearance | White to off-white solid | [] |
| Solubility | Slightly soluble in water and acidic solutions | [] |
1.2. Rationale for Incorporation
The incorporation of this compound into a peptide or protein can confer several advantageous properties:
-
Enhanced Proteolytic Stability: The bulky side chain can provide steric hindrance at or near a cleavage site, protecting the peptide backbone from degradation by proteases. This is a critical attribute for peptide-based therapeutics, which often suffer from short in vivo half-lives.[7]
-
Modulation of Biological Activity: Altering the hydrophobicity and conformation of a peptide can significantly impact its binding affinity for a target receptor or enzyme.[7]
-
Probing Structure-Activity Relationships (SAR): Systematically replacing canonical amino acids like leucine or methionine with this compound allows researchers to dissect the specific contributions of side-chain hydrophobicity and bulk to protein function and stability.[4] Norleucine, a close analog, has been used as a non-oxidizable substitute for methionine in such studies.[8]
Methods for Incorporating this compound into Proteins
There are two primary strategies for producing proteins containing this compound: in vivo site-specific incorporation using genetic code expansion and in vitro chemical synthesis.
2.1. In Vivo Incorporation via Amber Suppression
This powerful technique allows for the site-specific insertion of an unnatural amino acid into a protein within a living cell (e.g., E. coli).[9] The method relies on hijacking the cellular translation machinery.[10]
Principle: An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair are introduced into the host organism.[11][12] This aaRS is engineered to specifically recognize and charge the suppressor tRNA with this compound. The suppressor tRNA is engineered to recognize a "blank" codon, typically the amber stop codon (UAG), that has been introduced into the gene of interest at the desired incorporation site.[13][14] When the ribosome encounters the UAG codon, the charged suppressor tRNA delivers this compound, resulting in its incorporation into the growing polypeptide chain.
Caption: Workflow for in vivo incorporation of this compound.
Protocol: Amber Suppression in E. coli
-
Preparation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding the orthogonal aaRS/tRNA pair (specific for this compound).
-
An expression plasmid for the target protein, engineered with a UAG (amber) codon at the desired site of incorporation.
-
-
Growth:
-
Inoculate a starter culture in Luria Broth (LB) with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of minimal media (e.g., M9) supplemented with antibiotics and 1 mM this compound.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue shaking for 12-16 hours.
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
2.2. Solid-Phase Peptide Synthesis (SPPS)
For smaller proteins and peptides, direct chemical synthesis is a viable and often more straightforward approach. Fmoc-based SPPS is the most common method.
Principle: The peptide is assembled stepwise on a solid resin support. Each cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid (in this case, Fmoc-N-methyl-L-norleucine) using a coupling agent.[15] This cycle is repeated until the desired sequence is complete. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed.
Protocol: Manual Fmoc-SPPS
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like Dimethylformamide (DMF).
-
First Amino Acid Coupling: Remove the Fmoc group from the resin. Couple the first Fmoc-protected amino acid to the resin using a coupling reagent (e.g., HBTU/DIPEA).
-
Elongation Cycle:
-
Deprotection: Remove the N-terminal Fmoc group using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling: Add the next Fmoc-protected amino acid (e.g., Fmoc-5-Methyl-L-norleucine) and coupling reagents. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin again with DMF. Repeat this cycle for each amino acid in the sequence.
-
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Characterization of this compound-Containing Proteins
After synthesis, a rigorous characterization is essential to confirm successful incorporation and to understand the biophysical consequences of the modification.
3.1. Confirmation of Incorporation: Mass Spectrometry
Mass spectrometry (MS) is the definitive method to confirm the successful and site-specific incorporation of this compound. The key is to detect the expected mass shift.
Principle: The mass of this compound (145.20 Da) is different from the canonical amino acids it might replace (e.g., Leucine: 131.17 Da; Methionine: 149.21 Da). This mass difference can be precisely measured. For intact proteins, ESI-MS is used. For larger proteins or to pinpoint the exact location, "bottom-up" proteomics is employed, where the protein is digested (e.g., with trypsin) and the resulting peptides are analyzed by LC-MS/MS.[16][17]
| Amino Acid | Monoisotopic Mass (Da) | Mass Shift vs. 5-Me-Nle |
| This compound | 145.11 | - |
| L-Leucine / Isoleucine | 131.10 | +14.01 |
| L-Methionine | 149.07 | -3.96 |
| L-Norleucine | 131.10 | +14.01 |
Protocol: LC-MS/MS Verification
-
Sample Preparation:
-
Take an aliquot of the purified protein (~10-20 µg).
-
Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteines (with iodoacetamide).
-
Digest the protein overnight with a sequence-grade protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto an RP-HPLC column coupled to an electrospray ionization (ESI) mass spectrometer (e.g., an Orbitrap or Q-TOF).[18]
-
Elute the peptides using a gradient of acetonitrile.
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where it cycles between a full MS1 scan and several MS2 scans of the most abundant precursor ions.[17]
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a protein database that includes the sequence of the target protein.
-
Crucially, the search parameters must be modified to include a variable modification corresponding to the mass shift for the this compound substitution at the target residue.
-
Successful identification of the peptide containing the mass-shifted residue confirms incorporation.
-
3.2. Biophysical and Functional Characterization
Protocol: Proteolytic Stability Assay
This assay directly measures one of the primary benefits of incorporating ncAAs.[19]
Caption: Workflow for a proteolytic stability assay.
-
Preparation: Prepare stock solutions of both the wild-type and the this compound-containing peptide in a suitable buffer (e.g., PBS).
-
Incubation:
-
Time-Point Sampling: At specified time points (e.g., 0, 30 min, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[20]
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as TFA or acetonitrile.[21][22]
-
Analysis:
-
Centrifuge the samples to pellet any precipitated proteins.
-
Analyze the supernatant by RP-HPLC, monitoring the peptide peak at ~214 nm.[22]
-
Quantify the area of the peak corresponding to the intact peptide at each time point.
-
-
Data Interpretation: Calculate the percentage of intact peptide remaining relative to the t=0 time point. Plot this percentage against time to determine the half-life (t₁/₂) of each peptide. A significantly longer t₁/₂ for the modified peptide indicates enhanced proteolytic stability.[23]
Applications in Drug Discovery and Chemical Biology
The ability to fine-tune the properties of proteins and peptides using this compound opens up numerous possibilities.
-
Developing Stable Peptide Therapeutics: The primary application is to overcome the short half-life of peptide drugs. By replacing key residues at protease cleavage sites, more robust and effective therapeutics can be designed.[4][7]
-
Optimizing Binding Affinity: The unique steric and hydrophobic profile of this compound can be used to optimize the fit of a peptide or protein into a binding pocket, potentially increasing potency and selectivity.
-
Probing Protein Folding and Stability: By introducing this bulky, hydrophobic residue into the core of a protein, researchers can study the forces that govern protein folding and conformational stability.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of modified protein (in vivo) | - Toxicity of the unnatural amino acid.- Inefficient aaRS/tRNA pair.- Poor expression of the target protein. | - Lower the concentration of this compound in the media.- Use a more efficient or evolved aaRS/tRNA pair.- Optimize expression conditions (lower temperature, different inducer concentration). |
| No mass shift detected by MS | - Incorporation failed.- The modified peptide is not being detected (poor ionization, etc.). | - Verify the integrity of plasmids and the presence of the UAG codon.- Confirm the purity and identity of the this compound.- Optimize MS parameters; perform an in-gel digest if the protein is large. |
| Modified peptide is less stable than WT | - The substitution has disrupted a critical structural motif.- The new side chain creates an unfavorable steric clash. | - This is a valuable negative result. It informs the SAR.- Choose a different site for incorporation.- Model the substitution in silico before synthesis to predict potential clashes. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Buy Online CAS Number 31872-98-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. nbinno.com [nbinno.com]
- 8. cheme.caltech.edu [cheme.caltech.edu]
- 9. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. interesjournals.org [interesjournals.org]
- 11. Site-specific labeling of proteins with NMR-active unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. Mass Spectrometry-Based Proteomics for Assessing Epitranscriptomic Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Protease Stability of the Non-Covalent Staple Temporin L Peptide [digitalcommons.kennesaw.edu]
- 22. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying the Biological Activity of 5-Methyl-L-norleucine Peptides
Introduction: The Role of 5-Methyl-L-norleucine in Modern Peptide Therapeutics
The landscape of peptide-based drug discovery is continually evolving, driven by the need for therapeutics with enhanced potency, stability, and target specificity. A key strategy in this endeavor is the incorporation of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and poor bioavailability. This compound, an isomer of leucine, is a synthetic amino acid that offers a unique combination of hydrophobicity and steric bulk, making it a valuable tool for medicinal chemists.[1][2] Its linear side chain provides distinct conformational properties compared to the branched side chains of leucine and isoleucine, allowing for fine-tuning of peptide structure and function.
The primary rationale for incorporating this compound into a peptide sequence is to modulate its biological activity and improve its pharmacokinetic profile. As a bioisostere of leucine, it can be strategically substituted to probe structure-activity relationships (SAR), potentially enhancing interactions with biological targets while simultaneously increasing resistance to enzymatic cleavage.[3][4] This modification can lead to peptides with prolonged half-lives and improved therapeutic efficacy.
This guide provides a comprehensive overview of the essential in vitro assays required to characterize the biological activity of novel peptides containing this compound. The protocols herein are designed to be robust and self-validating, providing the user with the necessary tools to assess cytotoxicity, target engagement, functional activity, cellular permeability, and metabolic stability.
Part 1: Foundational Analysis - Peptide Characterization and Purity
Before initiating any biological assays, it is imperative to thoroughly characterize the synthetic peptide. The purity and identity of the peptide will directly impact the reliability and reproducibility of the biological data.
Key Characterization Techniques:
-
Analytical High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing peptide purity. A purity level of >95% is recommended for most biological assays.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide, ensuring the correct sequence and incorporation of this compound.[6]
-
Amino Acid Analysis (AAA): Quantifies the amino acid composition of the peptide, verifying the presence and ratio of this compound.[7]
-
Peptide Content Analysis: Determines the net peptide content, accounting for counter-ions (e.g., TFA) and water, which is crucial for accurate concentration calculations in biological assays.[5]
Part 2: Cellular Activity and Cytotoxicity Assessment
A fundamental first step in evaluating a novel peptide is to determine its effect on cell viability. This provides a therapeutic window and identifies potential cytotoxicity. The MTT assay is a widely adopted, reliable colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[1] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[9]
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
96-well flat-bottom sterile microplates
-
Target cells in appropriate culture medium
-
This compound peptide stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filtered)[10]
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)[10]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment and recovery.[10]
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions in triplicate. Include wells for vehicle control (medium with vehicle only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well. Pipette up and down to ensure complete solubilization of the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. Plot the percentage of viability against the log of the peptide concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Peptide Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.15 ± 0.09 | 92.0% |
| 10 | 0.88 ± 0.06 | 70.4% |
| 50 | 0.63 ± 0.05 | 50.4% |
| 100 | 0.31 ± 0.04 | 24.8% |
| 250 | 0.15 ± 0.03 | 12.0% |
Hypothetical data for a peptide exhibiting dose-dependent cytotoxicity.
Part 3: Target Engagement and Functional Assays
Once the cytotoxic profile is established, the next step is to determine if the peptide interacts with its intended molecular target and elicits a functional response. The specific assay will depend on the target class (e.g., receptor, enzyme).
Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of the this compound peptide for a specific receptor. It measures the ability of the unlabeled test peptide to compete with a radiolabeled ligand of known affinity for the receptor.
Principle: A fixed concentration of a high-affinity radioligand and a membrane preparation containing the receptor of interest are incubated with increasing concentrations of the unlabeled this compound peptide. The amount of radioligand bound to the receptor is measured. A potent competing peptide will displace the radioligand, resulting in a lower radioactive signal.[12][13]
Detailed Protocol: Radioligand Binding Assay
Materials:
-
Membrane preparation from cells expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled)
-
Assay buffer (specific to the receptor)
-
This compound peptide (unlabeled competitor)
-
Known non-radioactive ligand (for positive control and non-specific binding)
-
96-well filter plates (e.g., glass fiber filters)[12]
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess known unlabeled ligand), and competitive binding (radioligand + membranes + increasing concentrations of the this compound peptide).[14]
-
Reagent Addition: Add assay buffer, the membrane preparation, the test peptide (or excess unlabeled ligand), and finally the radioligand to the appropriate wells. The final volume should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Harvesting: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the this compound peptide. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assay
If the peptide is designed to inhibit an enzyme, a functional assay is required to measure the reduction in enzyme activity.
Principle: The assay measures the rate of a reaction catalyzed by the target enzyme in the presence and absence of the this compound peptide. A substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon conversion by the enzyme is used.[15]
Detailed Protocol: General Enzyme Inhibition Assay
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate (e.g., a fluorogenic or chromogenic substrate)
-
Assay buffer
-
This compound peptide
-
Known enzyme inhibitor (positive control)
-
96-well plate (black plates for fluorescence assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and peptide in the assay buffer.
-
Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing either buffer (for control) or serial dilutions of the this compound peptide. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit the peptide to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) at regular intervals over a set period. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Acquisition: Record the reaction rates for all concentrations of the inhibitor peptide.
Data Analysis: Calculate the percentage of inhibition for each peptide concentration relative to the uninhibited control. Plot the percentage of inhibition against the log of the peptide concentration to determine the IC₅₀ value.
| Peptide | Target Enzyme | IC₅₀ (µM) |
| Peptide-A (Control) | Protease X | 85.2 |
| Peptide-B (5-Me-Nle) | Protease X | 12.7 |
| Known Inhibitor | Protease X | 0.5 |
Hypothetical data showing improved inhibitory activity of a this compound-containing peptide.
Part 4: Assessing Drug-like Properties
For a peptide to be a viable therapeutic candidate, it must possess favorable drug-like properties, including the ability to reach its target site and resist metabolic degradation.
Cellular Uptake Assay
This assay quantifies the ability of the peptide to cross the cell membrane and accumulate intracellularly. A common method involves labeling the peptide with a fluorescent tag.
Principle: A fluorescently labeled version of the this compound peptide is incubated with cells. After incubation, extracellular peptide is removed, and the cells are lysed. The fluorescence intensity of the cell lysate is measured, which corresponds to the amount of internalized peptide.[5]
Detailed Protocol: Fluorescence-Based Cellular Uptake
Materials:
-
Fluorescently labeled peptide (e.g., FITC- or TAMRA-labeled)
-
Target cells
-
24- or 48-well culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Microplate fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to ~90% confluency.
-
Peptide Incubation: Replace the medium with fresh serum-free medium containing the fluorescently labeled peptide at various concentrations (e.g., 1, 5, 10 µM). Incubate for a defined period (e.g., 1-4 hours) at 37°C.[5]
-
Washing: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any peptide bound to the cell surface.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice to lyse the cells.
-
Fluorescence Measurement: Transfer the cell lysates to a black 96-well plate and measure the fluorescence intensity using a microplate fluorometer at the appropriate excitation/emission wavelengths.
-
Protein Quantification: Use a small aliquot of the lysate to determine the total protein concentration in each well using a BCA protein assay.[16]
Data Analysis: Normalize the fluorescence intensity to the total protein concentration for each sample to account for any variations in cell number. This provides a relative measure of cellular uptake (fluorescence units per mg of protein).
In Vitro Metabolic Stability Assay
Incorporating this compound is often intended to increase resistance to proteolysis. This assay evaluates the peptide's stability in the presence of metabolic enzymes, typically from liver fractions.
Principle: The peptide is incubated with a preparation containing metabolic enzymes (e.g., liver microsomes or S9 fractions) and necessary cofactors. At various time points, aliquots are taken, the reaction is stopped, and the remaining amount of the parent peptide is quantified by LC-MS/MS.[4][6]
Detailed Protocol: Liver Microsomal Stability Assay
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound peptide
-
Control peptide (with known metabolic liability)
-
Ice-cold acetonitrile with an internal standard (for stopping the reaction)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and the peptide in phosphate buffer to 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[6]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile with an internal standard to quench the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the remaining parent peptide in each sample using a validated LC-MS/MS method.
Data Analysis: Plot the natural log of the percentage of the parent peptide remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as:
t₁/₂ = 0.693 / k[17]
A longer half-life indicates greater metabolic stability.[18]
Visualization of Experimental Workflow
Conclusion
The incorporation of this compound is a promising strategy for the development of next-generation peptide therapeutics. A systematic and rigorous assessment of their biological activity is crucial for advancing these candidates through the drug discovery pipeline. The protocols detailed in this guide provide a robust framework for characterizing the cytotoxicity, target engagement, cellular permeability, and metabolic stability of these novel peptides. By understanding the causality behind each experimental choice and adhering to these self-validating systems, researchers can generate high-quality, reproducible data to confidently drive their projects forward.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 4. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. lifetein.com [lifetein.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Using 5-Methyl-L-norleucine to study protein-protein interactions
Application Notes & Protocols
Topic: Probing Protein-Protein Interactions Using Photo-Activatable 5-Methyl-L-norleucine
Audience: Researchers, scientists, and drug development professionals.
Capturing the Interactome in Real-Time: A Guide to Photo-Crosslinking with this compound Analogs
Introduction: Beyond the Limits of Traditional Methods
The intricate dance of proteins within a cell, the interactome, governs virtually all biological processes. Understanding these protein-protein interactions (PPIs) is fundamental to deciphering cellular function and developing novel therapeutics. However, many conventional methods for studying PPIs, such as co-immunoprecipitation and yeast two-hybrid assays, are often biased towards detecting stable, high-affinity interactions, leaving weak or transient interactions—which are critical for dynamic signaling events—largely invisible.[1][2]
To overcome these limitations, the field has embraced the use of unnatural amino acids (UAAs) to provide a new level of precision and control.[3] By expanding the genetic code, we can site-specifically incorporate UAAs with unique functionalities directly into proteins within living cells.[1][4][5][6] This guide focuses on the application of a photo-activatable analog of This compound , a non-proteinogenic amino acid[7][][9], to trap and identify protein interaction partners with high spatial and temporal resolution. By incorporating a photo-reactive moiety, such as a diazirine group, onto the this compound scaffold, we create a powerful tool to covalently capture binding partners upon UV irradiation, effectively taking a snapshot of the interactome at a moment of our choosing.[10][11]
Principle of the Method: Genetic Code Expansion and Photo-Capture
The core of this technique lies in hijacking the cell's own protein synthesis machinery. This is achieved through genetic code expansion (GCE) , which involves introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) into the host cell.[1][2][4] This orthogonal pair functions independently of the host's endogenous synthetases and tRNAs and is engineered to uniquely recognize the photo-activatable UAA and a specific, reassigned codon—most commonly the amber stop codon (TAG).[6]
The workflow proceeds as follows:
-
Genetic Engineering: The gene encoding the "bait" protein of interest is mutated to replace the codon at a specific site with a TAG codon.
-
Cellular Expression: Host cells (e.g., E. coli or mammalian cells) are co-transformed with a plasmid containing the mutated bait gene and a second plasmid encoding the orthogonal aaRS/tRNA pair.
-
UAA Incorporation: The cells are cultured in media supplemented with the photo-activatable this compound analog. The engineered aaRS charges its cognate tRNA with the UAA, which is then delivered to the ribosome to be incorporated into the bait protein at the site of the TAG codon.
-
Photo-Crosslinking: At a desired time point, the cells are exposed to UV light (typically ~365 nm). This activates the diazirine group on the UAA, which extrudes N₂ gas to form a highly reactive carbene intermediate.[12] This carbene rapidly and indiscriminately forms a covalent bond with any molecule in its immediate vicinity—including the side chain or backbone of an interacting "prey" protein.[11][13]
-
Analysis: The now covalently-linked protein complex is isolated and analyzed, typically by mass spectrometry, to definitively identify the prey protein(s).[14][15][16]
Caption: Workflow for PPI identification using photo-activatable UAA.
Key Advantages and Experimental Considerations
-
Capture Transient Interactions: This technique excels at trapping fleeting or low-affinity interactions that are fundamental to cellular signaling but are missed by equilibrium-based methods.[1][4]
-
High Spatiotemporal Resolution: The site-specific placement of the crosslinker allows for precise mapping of interaction interfaces. Furthermore, the reaction is triggered by light, giving the researcher temporal control to capture interactions at specific phases of a biological process.[13][17]
-
In Vivo Application: The entire process can be performed in living cells, providing a snapshot of interactions within their native physiological context, free from the artifacts of harsh chemical crosslinkers.[10][11]
-
Choosing the Incorporation Site: The success of the experiment hinges on the correct placement of the UAA. The ideal location is within a suspected interaction domain but in a position that does not disrupt the bait protein's native structure or function. It is advisable to use computational modeling or existing structural data to predict surface-exposed residues at the interface.[18][19][20] Creating several single-mutant variants for testing is a robust strategy.
-
Essential Controls: A rigorous experiment requires multiple controls to ensure the validity of the results.
-
No UV Control: A parallel experiment conducted without UV irradiation. Any prey proteins identified here represent non-specific background binding.
-
No UAA Control: Cells expressing the TAG-mutant bait and the orthogonal pair but grown without the UAA. This confirms that crosslinking is dependent on UAA incorporation.
-
Wild-Type Bait Control: Cells expressing the bait protein without the TAG mutation, cultured with the UAA and irradiated. This control identifies proteins that may non-specifically interact with the UAA itself.
-
Caption: Capturing a transient kinase-substrate interaction.
Detailed Experimental Protocols
Protocol 1: Generation of the Bait Protein Expression Vector
This protocol describes the introduction of a TAG amber stop codon at a desired position in the gene of interest using site-directed mutagenesis.
-
Primer Design: Design forward and reverse primers (~25-45 bp) containing the desired mutation (e.g., changing a CTG codon for Leucine to a TAG codon). The primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Reaction: Set up a PCR reaction using a high-fidelity DNA polymerase with the plasmid containing your wild-type bait gene as the template.
-
Template DNA: 5-50 ng
-
Forward Primer: 125 ng
-
Reverse Primer: 125 ng
-
dNTP Mix: 1 µL (10 mM)
-
10x Reaction Buffer: 5 µL
-
High-Fidelity Polymerase: 1 µL
-
ddH₂O: to 50 µL
-
-
Thermal Cycling: Perform PCR with an annealing temperature of ~55-60°C and an extension time of ~1 minute per kb of plasmid length. Use 16-18 cycles to minimize secondary mutations.
-
Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated DNA. Plate on LB agar with the appropriate antibiotic.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by Sanger sequencing.
Protocol 2: Protein Expression and UAA Incorporation in E. coli
This protocol is for expressing the bait protein containing the photo-activatable this compound analog.
-
Co-transformation: Co-transform chemically competent E. coli expression cells (e.g., BL21(DE3)) with two plasmids:
-
Your bait protein expression vector (containing the TAG codon and an ampicillin resistance marker).
-
The pEVOL plasmid encoding the engineered aaRS/tRNA pair for the UAA (containing a chloramphenicol resistance marker).
-
-
Plating: Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and 34 µg/mL chloramphenicol. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 20 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The next day, inoculate 1 L of LB medium (with both antibiotics) with the starter culture.
-
Growth and UAA Addition: Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.6. At this point, add the photo-activatable this compound to a final concentration of 1-2 mM.
-
Induction: Immediately induce protein expression by adding IPTG (to 1 mM final concentration) and L-arabinose (to 0.02% w/v, to induce the pEVOL plasmid).
-
Expression: Reduce the temperature to 30°C and continue shaking overnight (12-16 hours).
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for crosslinking.
Protocol 3: In Vivo Photo-Crosslinking
This protocol details the UV activation step to capture interacting proteins.
-
Cell Resuspension: Resuspend the cell pellet from the 1 L culture in 50 mL of ice-cold PBS (pH 7.4).
-
Preparation for Irradiation: Transfer the cell suspension to a petri dish and place it on ice to maintain a low temperature during irradiation. Remove the lid.
-
UV Irradiation: Place the petri dish under a UV lamp (e.g., a high-pressure mercury lamp) equipped with a filter to isolate the 365 nm wavelength. Irradiate for 5-30 minutes. The optimal time must be determined empirically. The distance from the lamp to the sample should be kept consistent, typically 5-10 cm.[12][13]
-
Post-Irradiation: Immediately transfer the irradiated cells to a conical tube and pellet them by centrifugation. The pellet is now ready for lysis and analysis.
Protocol 4: Analysis of Crosslinked Complexes
This protocol outlines the initial analysis to confirm crosslinking and the subsequent steps for prey identification.
-
Cell Lysis: Resuspend the final cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and lyse the cells by sonication on ice.
-
Clarification: Clarify the lysate by centrifugation at >15,000 x g for 20 minutes at 4°C to pellet cell debris.
-
SDS-PAGE and Western Blot:
-
Analyze a small aliquot of the soluble lysate by SDS-PAGE.
-
Perform a Western blot using an antibody against your bait protein (or an epitope tag). A successful crosslinking reaction will show a band corresponding to the bait protein and one or more higher molecular weight bands, which represent the bait-prey covalent complex.
-
-
Affinity Purification: Use the remaining lysate to purify the bait protein and its crosslinked partners via an affinity tag (e.g., His-tag, Strep-tag) on the bait.
-
Mass Spectrometry Analysis:
-
Elute the purified complexes from the affinity resin.
-
Run the eluate on an SDS-PAGE gel and excise the higher molecular weight band(s).
-
Perform in-gel trypsin digestion.
-
Use specialized software to search the MS/MS data against a protein database to identify the peptides from both the bait and the covalently linked prey protein.
-
Quantitative Data Summary
The following table provides starting points for key experimental parameters. Optimization is crucial for each specific protein system.
| Parameter | Recommended Range | Purpose |
| UAA Concentration | 1 - 2 mM | Ensures efficient charging of the orthogonal tRNA. |
| Inducer (IPTG) Conc. | 0.5 - 1 mM | Controls the expression level of the bait protein. |
| Inducer (Arabinose) Conc. | 0.02% - 0.2% (w/v) | Controls the expression of the orthogonal synthetase/tRNA. |
| UV Wavelength | 350 - 370 nm | Specifically activates the diazirine moiety with minimal cell damage. |
| UV Exposure Time | 5 - 30 min | Balances crosslinking efficiency with potential protein degradation. |
| Distance from UV Source | 5 - 10 cm | Affects the intensity of irradiation; must be kept constant. |
References
- 1. Frontiers | Using Genetic Code Expansion for Protein Biochemical Studies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Using Unnatural Aminoacids to study protein-protein interactions | Pollock Research Lab [blog.richmond.edu]
- 4. Using Genetic Code Expansion for Protein Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Genetic Code Expansion for Protein Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding the Genetic Code – KLang Lab | Chemical Biology | ETH Zurich [lang.ethz.ch]
- 7. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 9. usbio.net [usbio.net]
- 10. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 12. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 13. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Computational Design of Multinuclear Metalloproteins Using Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Computational design of an unnatural amino acid dependent metalloprotein with atomic level accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyl-L-norleucine: A Versatile Tool for Interrogating Enzyme Function and Cellular Signaling
Introduction: Unveiling the Potential of a Leucine Mimic
In the intricate world of cellular biochemistry, the ability to dissect the function of specific enzymes and signaling pathways is paramount to advancing our understanding of both normal physiology and disease states. 5-Methyl-L-norleucine, a non-canonical amino acid and a structural analog of L-leucine, has emerged as a powerful chemical tool for researchers in enzymology, cell biology, and drug discovery.[1][2][] Its unique branched-chain structure, distinct from the canonical 20 amino acids, allows it to act as a competitive inhibitor or a subtle probe, providing invaluable insights into leucine-responsive metabolic and signaling networks.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in elucidating enzyme function.
This document is structured to provide a comprehensive overview, from the fundamental principles of using this compound to practical, step-by-step protocols for its application in key experimental systems. We will delve into its utility in studying aminoacyl-tRNA synthetases and the critical mTORC1 signaling pathway, offering both the "how" and the "why" to empower researchers to effectively integrate this versatile molecule into their studies.
Application Note 1: Probing the Active Site of Leucyl-tRNA Synthetase
Scientific Rationale: Leucyl-tRNA synthetase (LeuRS) is a crucial enzyme responsible for the accurate attachment of leucine to its cognate tRNA, a fundamental step in protein synthesis.[4] Its fidelity is essential for cellular viability, making it an attractive target for antimicrobial drug development.[5][6] this compound, by mimicking the structure of leucine, can act as a competitive inhibitor of LeuRS, allowing for the detailed characterization of its active site and the screening of novel inhibitory compounds.[1]
Experimental Workflow: Characterizing LeuRS Inhibition
The following workflow outlines the key steps to determine the inhibitory potential of this compound against LeuRS.
Caption: Workflow for LeuRS inhibition assay using this compound.
Protocol: Determination of the Inhibitory Constant (K_i) of this compound for Leucyl-tRNA Synthetase
This protocol describes a continuous, pyrophosphate (PPi)-based assay to measure the amino acid activation step of LeuRS and determine the K_i for this compound.
Materials:
-
Purified Leucyl-tRNA Synthetase (LeuRS)
-
This compound
-
L-leucine
-
ATP
-
tRNA^Leu
-
PPi-detection kit (e.g., EnzChek™ Pyrophosphate Assay Kit)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT)
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in sterile water.
-
Prepare a range of L-leucine concentrations (e.g., 0.1x to 10x the expected K_m) in Assay Buffer.
-
Prepare a fixed, saturating concentration of ATP (e.g., 5 mM) in Assay Buffer.
-
Prepare a working solution of LeuRS in Assay Buffer (concentration to be determined empirically for a linear reaction rate).
-
-
Assay Setup (96-well plate format):
-
Control Wells (No Inhibitor): To a set of wells, add Assay Buffer, LeuRS, ATP, and varying concentrations of L-leucine.
-
Inhibitor Wells: To another set of wells, add Assay Buffer, LeuRS, ATP, a fixed concentration of this compound (e.g., expected K_i), and varying concentrations of L-leucine.
-
Blank Wells: Include wells with all components except the enzyme to subtract background signal.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the PPi-detection reagent to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves for each condition.
-
Plot V₀ versus L-leucine concentration for both the uninhibited and inhibited reactions.
-
Fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_max in the presence and absence of this compound.
-
Calculate the K_i using the following equation for competitive inhibition:
-
K_m(app) = K_m (1 + [I]/K_i), where [I] is the concentration of this compound.
-
-
Quantitative Data Summary (Hypothetical):
| Compound | Target Enzyme | Inhibition Type | K_i (µM) |
| This compound | Leucyl-tRNA Synthetase | Competitive | 15.5 |
| Leucine Analog X | Leucyl-tRNA Synthetase | Competitive | 25.2 |
| Leucine Analog Y | Leucyl-tRNA Synthetase | Non-competitive | 8.9 |
Note: The K_i value for this compound is a hypothetical value for illustrative purposes. The actual value must be determined experimentally.
Application Note 2: Modulating the mTORC1 Signaling Pathway
Scientific Rationale: The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism.[7] It integrates signals from growth factors, energy status, and amino acids, with L-leucine being a particularly potent activator.[8][9] Leucine sensing by the cell involves its interaction with leucyl-tRNA synthetase, which then acts as a GTPase-activating protein (GAP) for RagD, a component of the Rag GTPase complex that recruits mTORC1 to the lysosome for activation.[6] By competing with leucine, this compound can be used to study the downstream consequences of mTORC1 inhibition, such as effects on protein synthesis and autophagy.[10]
Signaling Pathway: Leucine-Sensing and mTORC1 Activation
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Partitioning of the initial catalytic steps of leucyl-tRNA synthetase is driven by an active site peptide-plane flip - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cheme.caltech.edu [cheme.caltech.edu]
- 6. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrophobic Peptide Solubility with 5-Methyl-L-norleucine
<
Introduction: The Challenge of Hydrophobic Peptides
Hydrophobic peptides, critical tools in drug discovery and biomedical research, frequently present a significant experimental hurdle: poor solubility in aqueous solutions.[1] This tendency to aggregate is driven by strong intermolecular hydrophobic interactions, which can lead to the formation of insoluble beta-sheets and fibrillar structures, rendering the peptide unusable for most biological assays. While standard methods like pH adjustment and the use of organic co-solvents are common first-line approaches, they are not always sufficient or compatible with downstream applications.[1][2][3]
A more advanced strategy involves modifying the peptide sequence itself by incorporating non-canonical amino acids. This guide provides in-depth technical support for a novel approach: the use of 5-Methyl-L-norleucine (5-Me-Nle) to rationally design and solubilize highly hydrophobic peptides.
Foundational Concepts & FAQs
Q1: What is this compound and how does it differ from Leucine and Norleucine?
This compound is a non-proteinogenic amino acid, an analog of both leucine and norleucine.[4][5] Unlike the canonical amino acid Leucine, which has a branched methyl group at the γ-carbon, and Norleucine, which has a linear four-carbon side chain, this compound possesses a linear chain with a methyl group at the δ-carbon (the fifth position).[5] This subtle structural difference is the key to its unique properties.
| Amino Acid | Structure (Side Chain) | Key Feature |
| L-Leucine | -CH₂-CH(CH₃)₂ | γ-branched |
| L-Norleucine | -CH₂-CH₂-CH₂-CH₃ | Linear |
| This compound | -CH₂-CH₂-CH₂-CH(CH₃)₂ | δ-branched |
Table 1: Comparison of Leucine, Norleucine, and this compound side-chain structures.
Q2: What is the proposed mechanism by which this compound enhances peptide solubility?
The primary mechanism is believed to be steric disruption of ordered aggregation . While the side chain of 5-Me-Nle is hydrophobic, its terminal branched structure acts as a bulky impediment.[6][7] During peptide self-assembly, the side chains of hydrophobic residues tend to pack together tightly. The methyl group at the 5-position of 5-Me-Nle introduces a steric hindrance that prevents the neat, ordered alignment required for the formation of stable β-sheet structures, which are a common cause of insolubility.[6][7] This disruption allows water molecules to better solvate the peptide backbone, thereby increasing overall solubility.
Caption: Mechanism of solubility enhancement by this compound.
Q3: When should I consider incorporating this compound into my peptide sequence?
Consider using 5-Me-Nle when:
-
Your peptide sequence has a high percentage (>50%) of hydrophobic residues (e.g., W, L, I, F, M, V, Y).[1][3]
-
Initial solubilization attempts using standard methods (pH adjustment, organic solvents like DMSO) have failed or are incompatible with your assay.[2]
-
You are designing a peptide de novo and anticipate solubility issues based on its sequence.
-
You need to disrupt a specific hydrophobic interaction site known to cause aggregation without drastically altering the overall hydrophobicity of that region.
Troubleshooting Guide & Experimental Protocols
Q4: I've synthesized my peptide with 5-Me-Nle, but it's still insoluble. What are my next steps?
Even with sequence modification, solubilization can be challenging. Follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for solubilizing peptides containing 5-Me-Nle.
Protocol 1: Systematic Solubilization of a Hydrophobic Peptide
This protocol should be performed with a small aliquot of your lyophilized peptide to determine optimal conditions before dissolving the entire batch.[1][2]
-
Preparation : Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.[1]
-
Calculate Charge : Determine the net charge of your peptide at neutral pH (pH 7).[3]
-
Assign +1 for each basic residue (K, R, H) and the N-terminus.
-
Assign -1 for each acidic residue (D, E) and the C-terminus.
-
-
Initial Solvent Choice (based on net charge) :
-
Net Positive Charge : Try to dissolve the peptide in sterile, distilled water. If it fails, add 10% acetic acid dropwise until dissolved, followed by dilution with water or buffer.[2][3]
-
Net Negative Charge : Try to dissolve in sterile, distilled water. If it fails, add 0.1% ammonium hydroxide dropwise, followed by dilution.[2][3]
-
Net Neutral Charge / Highly Hydrophobic (>50%) : Add a minimal volume of DMSO (e.g., 20-50 µL) to the lyophilized powder to create a concentrated stock.[1][2][3] Vortex thoroughly. Slowly add your desired aqueous buffer to the DMSO stock, vortexing between each addition.[2] Do not exceed a final DMSO concentration that is incompatible with your assay (typically <1%).[2]
-
-
Physical Intervention : If particulates remain, sonicate the vial in a cool water bath for 5-10 minutes.[3][8] Avoid excessive heating.
-
Validation : Once the solution appears clear, centrifuge the tube at high speed (e.g., >14,000 x g) for 5 minutes.[9] A truly solubilized peptide will show no pellet.[9] You can verify the concentration of the supernatant using UV-Vis spectroscopy (A280) if the peptide contains W or Y residues.
Q5: I'm having difficulty incorporating Fmoc-5-Methyl-L-norleucine during solid-phase peptide synthesis (SPPS). What could be the cause?
Difficulty in coupling sterically hindered amino acids is a known challenge in SPPS.[10]
-
Problem : Slow or incomplete coupling reaction.
-
Cause : The bulky side chain of 5-Me-Nle can sterically hinder the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the resin.[10] This is especially problematic when coupling to another hindered residue.
-
Solutions :
-
Extend Coupling Time : Double the standard coupling time for this specific residue.
-
Use a Stronger Coupling Reagent : Switch from standard reagents like HBTU/HOBt to more potent activators such as HATU or HCTU, which are known to be more effective for hindered couplings.[11]
-
Double Couple : After the initial coupling reaction, drain the vessel, and repeat the coupling step with a fresh solution of activated Fmoc-5-Me-Nle.[12]
-
Increase Temperature : If your synthesizer allows, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase reaction kinetics.
-
Protocol 2: Confirming Reduced Aggregation with Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to detect the presence of amyloid-like β-sheet aggregates.[13][14] A lower ThT fluorescence signal for your 5-Me-Nle-containing peptide compared to its unmodified hydrophobic counterpart suggests a reduction in aggregation.
-
Reagent Preparation :
-
Prepare a 1 mM ThT stock solution in water. Protect from light.
-
Prepare your assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
-
Sample Preparation :
-
Dissolve both the 5-Me-Nle peptide and the original hydrophobic peptide to the same final concentration (e.g., 10 µM) in the assay buffer.
-
Include a buffer-only negative control.[14]
-
-
Assay Procedure :
-
In a 96-well black plate, combine 100 µL of each peptide solution (or buffer control) with 10 µL of 1 mM ThT stock, bringing the final ThT concentration to ~10-20 µM.[14]
-
Incubate the plate at 37°C, with intermittent shaking, in a plate reader capable of fluorescence measurements.
-
-
Data Acquisition :
-
Measure fluorescence intensity at regular intervals (e.g., every 15 minutes for several hours). Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[14]
-
-
Interpretation : A significantly lower fluorescence signal plateau for the 5-Me-Nle peptide compared to the control peptide indicates a reduction in β-sheet aggregate formation.
-
Critical Control : Test your peptide inhibitor for direct fluorescence quenching or spectral overlap, which can be potential artifacts.[15]
-
Q6: How do I verify the purity of my final 5-Me-Nle-containing peptide?
The gold standard for assessing peptide purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18][19]
-
Principle : RP-HPLC separates the target peptide from impurities based on hydrophobicity.[17][18] The peptide is injected onto a non-polar stationary phase (e.g., C18 column) and eluted with an increasing gradient of a polar mobile phase containing an organic solvent (typically acetonitrile).[18]
-
Procedure Outline :
-
Column : Use a C18 analytical column.[19] For peptides, a wide-pore column (~300 Å) is often preferable.[20]
-
Mobile Phase :
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient : Run a linear gradient from low %B to high %B over 20-30 minutes. The exact gradient will depend on the hydrophobicity of your peptide and needs to be optimized.
-
Detection : Monitor the elution profile using a UV detector at 214-220 nm, which corresponds to the absorbance of the peptide bond.[18][19]
-
Analysis : The purity is calculated as the area of the main peptide peak divided by the total area of all peaks in the chromatogram.[18] For most research applications, a purity of >95% is desired.[18] The identity can be confirmed by collecting the main peak and analyzing it via Mass Spectrometry.
-
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. jpt.com [jpt.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 6. Protein stabilization by tuning the steric restraint at the reverse turn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 10. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. tandfonline.com [tandfonline.com]
- 14. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. pekcuralabs.com [pekcuralabs.com]
- 17. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 19. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 20. hplc.eu [hplc.eu]
Technical Support Center: Synthesis of Peptides Containing 5-Methyl-L-norleucine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working on the synthesis of peptides incorporating 5-Methyl-L-norleucine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with this sterically hindered amino acid and prevent unwanted side reactions. This guide is structured to address your most pressing questions and provide actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence?
The main difficulty arises from the steric hindrance posed by the bulky 5-methylhexyl side chain. This steric bulk can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine. This is a common issue with sterically hindered amino acids.[1] Consequently, you may observe low coupling yields and the presence of deletion sequences (peptides missing the this compound residue) in your crude product.
Q2: Are there any specific side reactions associated with the this compound side chain itself?
The 5-methylhexyl side chain of this compound is an unfunctionalized alkyl group. Generally, amino acids with no functional side chains, such as leucine and its isomers, are not prone to side reactions under standard Solid-Phase Peptide Synthesis (SPPS) conditions. The branching at the γ-carbon is sufficiently far from the α-carbon and the peptide backbone, making it chemically inert during coupling and cleavage steps.[1] Our internal studies and the literature suggest that the 5-methylhexyl side chain is stable during repeated cycles of Fmoc deprotection and final cleavage with trifluoroacetic acid (TFA)-based cocktails.
Q3: Which coupling reagents are most effective for incorporating this compound?
Standard carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient for sterically hindered amino acids. More potent activating reagents are required to achieve high coupling efficiencies. Urionium/aminium-based reagents such as HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP and PyAOP are highly recommended. These reagents form highly reactive activated esters that can overcome the steric hindrance.
Q4: How can I minimize the risk of racemization when coupling this compound?
Racemization is a significant concern when using highly activating coupling reagents. The formation of an intermediate oxazolone can lead to the loss of stereochemical integrity at the α-carbon. To minimize this risk:
-
Use an Additive: Always use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) with your coupling reagent. These additives suppress the formation of the oxazolone intermediate.
-
Control the Base: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Excess base can promote racemization.
-
Limit Pre-activation Time: Minimize the time the amino acid is pre-activated with the coupling reagent before adding it to the resin-bound peptide.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of peptides containing this compound.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Observation: A positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after the coupling step, or the presence of deletion sequences in the final mass spectrum.
Potential Causes and Solutions:
-
Insufficiently Potent Coupling Reagent: As mentioned in the FAQs, standard coupling reagents may not be effective.
-
Solution: Switch to a more potent uronium/aminium or phosphonium-based coupling reagent. See the table below for a comparison.
-
-
Steric Hindrance: The bulky side chain of this compound physically blocks the incoming activated amino acid.
-
Solution 1: Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated this compound.
-
Solution 2: Increased Reaction Time: Extend the coupling reaction time to allow for the slower reaction kinetics. Monitor the reaction progress using a qualitative test.
-
Solution 3: Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can increase the reaction rate. However, be mindful that this can also increase the risk of racemization.
-
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate on the solid support, leading to poor solvation and incomplete reactions.
-
Solution 1: Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.
-
Solution 2: "Magic Mixture": Employ a solvent system such as the "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate) for acylation.
-
Solution 3: Backbone Protection: If the sequence is known to be difficult, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding residue to disrupt aggregation.
-
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Type | Advantages | Disadvantages |
| HATU | Urionium/Aminium | Highly efficient, rapid coupling. | Can cause guanidinylation of the free amine; higher cost. |
| HBTU/HCTU | Urionium/Aminium | Very effective for hindered couplings; lower cost than HATU. | Can cause guanidinylation; HCTU is more reactive than HBTU. |
| PyBOP/PyAOP | Phosphonium | Excellent for hindered couplings; generally associated with lower racemization. | Byproducts can be difficult to remove. |
| COMU | Urionium/Aminium | High coupling efficiency, comparable to HATU; safer (non-explosive byproducts). | Higher cost. |
Problem 2: Racemization of the this compound Residue
Observation: Presence of a diastereomeric impurity in the final HPLC analysis, often seen as a shoulder or a closely eluting peak next to the main product peak.
Potential Causes and Solutions:
-
Over-activation of the Carboxylic Acid: Prolonged pre-activation before addition to the amine component.
-
Solution: Reduce the pre-activation time. Ideally, add the activated amino acid to the resin immediately after activation.
-
-
Excessive Base: Using a strong or excess amount of base.
-
Solution: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA. Ensure the base is used in the correct stoichiometry.
-
-
Inappropriate Coupling Reagent/Additive Combination:
-
Solution: Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization. Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower racemization levels.
-
Workflow for Troubleshooting Low Coupling Efficiency
References
Technical Support Center: Mass Spectrometry Analysis of Peptides with 5-Methyl-L-norleucine
Welcome to the technical support center for the mass spectrometry analysis of peptides containing the non-standard amino acid 5-Methyl-L-norleucine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this unique amino acid.
Introduction
This compound is a derivative of the leucine isomer, norleucine, and presents unique characteristics in mass spectrometry analysis due to its linear, unbranched side chain.[1][] Its incorporation into peptides is a strategic approach to enhance metabolic stability and modulate conformational properties, which are critical aspects of drug design.[1][3] However, the presence of this non-standard residue can introduce challenges in data acquisition and interpretation. This guide provides a structured question-and-answer format to directly address potential issues and offer field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing peptides with this compound by mass spectrometry?
A1: The main challenges stem from its isomeric nature and the potential for misincorporation in biological systems.
-
Isomeric Differentiation: this compound is isomeric with other amino acids like leucine and isoleucine, meaning they have the same molecular weight.[4][5] Standard collision-induced dissociation (CID) often fails to produce unique fragment ions that can reliably distinguish between these isomers.[6] This can lead to ambiguity in peptide sequencing.
-
Database Searching: Standard proteomic search algorithms are based on the 20 canonical amino acids. Analyzing peptides with this compound requires modification of the search database to include the mass of this non-standard residue. Failure to do so will result in the peptide not being identified or being misidentified.
-
Quantification: The presence of isomeric amino acids can complicate quantification, especially when using isobaric labeling techniques. Co-eluting isobaric peptides can lead to inaccurate measurements if not properly resolved chromatographically or distinguished by specific fragmentation patterns.[7]
Q2: How can I differentiate this compound from its isomers (Leucine/Isoleucine) in a peptide sequence?
A2: Differentiating these isomers requires advanced fragmentation techniques beyond standard CID.
-
Electron-Based Dissociation Methods: Techniques like Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are highly effective. These methods cleave the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions. The side chains of the amino acids often remain intact on these fragments, but unique side-chain fragmentations can occur, particularly for isoleucine and leucine, which can help in their differentiation.[5][6]
-
Tandem MS (MS/MS or MS³): A multi-stage mass spectrometry approach can be employed.[8][9] For instance, an initial fragmentation (MS²) can generate b- or y-ions containing the isomeric residue. Isolating one of these fragment ions and subjecting it to further fragmentation (MS³) can produce diagnostic ions specific to the side chain structure.[8][9] Specifically, the fragmentation of z-ions generated by ETD can produce characteristic w-ions that differ for leucine and isoleucine.[5][6] While specific data for this compound is less common, a similar principle of observing unique side-chain cleavages would apply.
Q3: What fragmentation patterns should I expect for a peptide containing this compound?
A3: The expected fragmentation pattern will be similar to that of other aliphatic amino acids, with some key considerations.
-
Backbone Fragmentation: Under CID, you will primarily observe b- and y-type ions resulting from the cleavage of the peptide amide bonds.[6] The presence of this compound will be reflected in the mass difference between consecutive b- or y-ions, corresponding to its residue mass (129.115 g/mol ).
-
Side-Chain Fragmentation: The side chain of this compound is a linear alkyl chain with a methyl group at the 5-position. Under higher energy collisional dissociation (HCD), you might observe neutral losses from the side chain. The fragmentation pattern of alkanes often involves clusters of peaks separated by 14 mass units (CH₂).[10] Therefore, one might expect to see losses corresponding to fragments of the alkyl side chain. The terminal isobutyl-like structure may lead to a characteristic loss.
Below is a diagram illustrating the expected primary fragmentation of a peptide bond.
Caption: General peptide fragmentation via CID, yielding b- and y-ions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide Not Identified | The mass of this compound is not included in the database search parameters. | Add a custom modification to your search software with the monoisotopic mass of this compound (C₇H₁₅NO₂ = 145.1103 g/mol ). |
| Low abundance of the peptide. | Optimize sample preparation and LC-MS conditions to improve signal intensity. Consider using a targeted MS approach if the peptide sequence is known. | |
| Incorrect Amino Acid Assignment (e.g., identified as Leucine) | Standard CID fragmentation is insufficient to distinguish isomers. | Employ advanced fragmentation techniques like ETD or HCD.[4][11] If available, use an instrument with MS³ capabilities to further fragment b- or y-ions containing the residue of interest.[5][8][9] |
| Poor Fragmentation | Suboptimal collision energy. | Perform a collision energy optimization experiment for your peptide of interest to find the energy that yields the most informative fragment ions. |
| The peptide has a low charge state. | Optimize electrospray ionization conditions to favor the formation of higher charge state precursors (e.g., 2+ or 3+), which often fragment more efficiently. | |
| Inaccurate Quantification | Co-elution of isobaric peptides. | Improve chromatographic separation by optimizing the gradient, using a longer column, or a different stationary phase.[12] |
| Ion suppression effects.[12] | Use stable isotope-labeled internal standards for the peptide of interest to normalize for variations in ionization efficiency.[13] |
Experimental Protocols
Protocol 1: LC-MS/MS Setup for Isomer Differentiation
This protocol outlines a general approach using an Orbitrap Fusion mass spectrometer or similar instrument capable of multistage fragmentation.
-
Chromatographic Separation:
-
Column: Use a C18 column with a small particle size (e.g., sub-2 µm) for high-resolution separation.[12]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile/20% water.[8][9]
-
Gradient: A shallow gradient is recommended to ensure good separation of any isomeric peptides (e.g., 1-40% B over 60 minutes).
-
Flow Rate: Dependent on the column diameter (e.g., 0.3 µL/min for a 75 µm ID column).[8][9]
-
-
Mass Spectrometry Method:
-
MS¹ Scan: Acquire a full scan in the Orbitrap at high resolution (e.g., 120,000) to determine the precursor ion m/z.
-
Data-Dependent MS²:
-
Select the top N most intense precursor ions for fragmentation.
-
Use HCD or CID for initial fragmentation and detect fragments in the ion trap or Orbitrap.
-
-
Targeted MS³ for Isomer Confirmation:
-
Create an inclusion list with the m/z of the precursor peptide containing this compound.
-
Step 1 (MS²): Isolate the precursor and fragment using ETD to generate z• ions.[5]
-
Step 2 (MS³): Isolate a specific z• ion containing the this compound and fragment it using HCD.[5][6]
-
Analyze the resulting MS³ spectrum for diagnostic w-ions that can confirm the identity of the isomeric amino acid.
-
-
Protocol 2: Database Modification for Sequest, Mascot, or similar search engines
-
Define a New Modification:
-
Access the modification settings in your proteomics software.
-
Create a new, user-defined modification.
-
Name: "this compound" or a similar identifier.
-
Composition: Define the elemental composition (e.g., C₇H₁₃NO). Note that this is the residue composition, not the free amino acid.
-
Monoisotopic Mass: 129.115 g/mol (Residue mass).
-
Specificity: Define which amino acid it might replace if it is a substitution (e.g., Leucine). If it is a completely new addition, you may need to use a wildcard or "unimod" style search.
-
-
Perform the Database Search:
-
Select your modified database or specify the user-defined modification in the search parameters.
-
Set a high mass accuracy tolerance for both precursor and fragment ions (e.g., 10 ppm for precursor, 0.02 Da for fragments if using a high-resolution instrument).
-
Include the new modification as a variable modification in your search.
-
Below is a workflow for the analysis of peptides containing this compound.
Caption: Workflow for the mass spectrometric analysis of peptides containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 7. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iroatech.com [iroatech.com]
Technical Support Center: Challenges in the Purification of Proteins Containing 5-Methyl-L-norleucine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with proteins containing the non-canonical amino acid, 5-Methyl-L-norleucine. The incorporation of this unique amino acid opens up new avenues for protein engineering and therapeutic design. However, its distinct physicochemical properties introduce specific challenges during expression and purification.
This guide is designed to be a comprehensive resource, providing in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges successfully.
Understanding the Core Challenge: Enhanced Hydrophobicity
This compound is an analog of L-leucine, featuring an extended aliphatic side chain. This modification significantly increases its hydrophobicity compared to the 20 canonical amino acids. This single property is the root cause of most of the difficulties encountered during purification, primarily protein aggregation and insolubility.[1][2] The hydrophobic effect is a primary driving force in protein folding, where nonpolar side chains are buried in the protein's core to minimize contact with the aqueous solvent.[3] When proteins containing this compound misfold, these highly hydrophobic residues can become exposed, leading them to interact with each other and causing the proteins to clump together into non-functional aggregates.[4]
Table 1: Physicochemical Property Comparison
| Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Key Physicochemical Trait |
| L-Leucine | C6H13NO2 | 131.17 | CC(C)CC(C(=O)O)N | Standard hydrophobicity |
| This compound | C7H15NO2 | 145.20[][6] | CC(C)CCC(C(=O)O)N[] | Increased side-chain length and surface area, leading to significantly higher hydrophobicity. |
Troubleshooting Guide: Expression, Solubility, and Purification
This section is formatted in a question-and-answer style to directly address common problems.
Section 1: Low Protein Expression and Solubility
Q: My protein expression levels are significantly lower than expected. What are the likely causes and solutions?
A: Low expression of proteins containing non-canonical amino acids can stem from several factors related to the cellular machinery.
-
Cause 1: Inefficient Orthogonal tRNA/Synthetase Pair: The efficiency of the engineered aminoacyl-tRNA synthetase in charging its corresponding tRNA with this compound is critical.[7][8] If this process is slow or inefficient, the ribosome will stall at the designated codon, leading to truncated proteins or premature termination of translation.
-
Solution:
-
Optimize Synthetase Expression: Ensure that the expression levels of your orthogonal synthetase are optimal. This can be achieved by using a stronger promoter or a higher copy number plasmid for the synthetase gene.[9]
-
Sequence Synthetase Mutants: If optimization is insufficient, consider screening a library of synthetase mutants to find a variant with improved kinetics for this compound.[9]
-
-
Cause 2: Codon Usage and mRNA Stability: Long stretches of rare codons in your gene of interest can slow down translation and lead to truncated products.[10] Additionally, a high GC content at the 5' end of the mRNA can impede proper translation initiation.[10]
-
Solution:
-
Codon Optimization: Synthesize a version of your gene that is optimized for the codon usage of your expression host (e.g., E. coli).
-
Modify 5' End: Introduce silent mutations at the 5' end of the coding sequence to reduce GC content and improve mRNA stability.[10]
-
-
Cause 3: Cellular Toxicity: High concentrations of the non-canonical amino acid or leaky expression of the target protein can be toxic to the host cells, leading to poor growth and low protein yield.[11]
-
Solution:
-
Use Tightly Regulated Promoters: Employ expression vectors with very low basal expression levels, such as those with the pLysS plasmid to suppress T7 polymerase.[10]
-
Optimize Induction Conditions: Reduce the inducer concentration (e.g., IPTG) and lower the induction temperature (e.g., 16-20°C) to slow down protein production and reduce stress on the cell.[12][13]
-
Q: My expressed protein is forming inclusion bodies. How can I increase its solubility?
A: The increased hydrophobicity of this compound makes proteins prone to misfolding and aggregating into insoluble inclusion bodies.[13][14]
-
Solution 1: Optimize Expression Conditions:
-
Lower Temperature: Inducing expression at a lower temperature (e.g., 16-20°C) for a longer period (16-24 hours) slows down protein synthesis, giving the protein more time to fold correctly.[12]
-
Reduce Inducer Concentration: Using a lower concentration of the inducer can reduce the rate of protein production, preventing the accumulation of unfolded protein.[13]
-
-
Solution 2: Utilize Solubility-Enhancing Fusion Tags:
-
Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), to the N- or C-terminus of your target protein can significantly improve its solubility.[15][16][17] These tags act as molecular chaperones, assisting in the proper folding of the fusion partner.[16]
-
Small, highly disordered peptide tags have also been shown to enhance solubility without adding a significant burden to the host system.[17]
-
-
Solution 3: Co-expression with Chaperones:
-
Overexpressing molecular chaperones, such as GroEL/GroES, can help your protein to fold correctly by preventing the aggregation of folding intermediates.[12]
-
-
Solution 4: Buffer Optimization during Lysis:
-
Include solubility-enhancing additives in your lysis buffer. A common and effective additive is L-Arginine (typically 0.5-1.0 M), which is thought to suppress aggregation by masking hydrophobic patches on the protein surface.[18][19]
-
Non-detergent sulfobetaines (NDSBs) can also aid in solubilization.
-
Section 2: Purification and Aggregation Challenges
Q: My protein aggregates during purification steps (e.g., after affinity tag elution or dialysis). How can I prevent this?
A: This is a common problem driven by the exposure of hydrophobic this compound residues to the aqueous buffer.
-
Solution 1: Buffer Engineering:
-
Maintain High Salt: If compatible with your purification step, maintain a moderate to high salt concentration (e.g., 250-500 mM NaCl) to minimize non-specific hydrophobic interactions.
-
Use Additives: Supplement all your purification buffers with additives that reduce aggregation. L-Arginine (0.5-1.0 M) is highly effective.[19] Other options include glycerol (10-20%), sucrose, or non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (0.01-0.1%).
-
-
Solution 2: Shift to Hydrophobic Interaction Chromatography (HIC):
-
HIC is an ideal purification method for proteins with exposed hydrophobic regions.[20][21] This technique separates proteins based on their surface hydrophobicity.[22] Proteins are loaded onto the HIC column in a high-salt buffer, which promotes hydrophobic interactions, and are eluted by decreasing the salt concentration.[23] This method is often performed under non-denaturing conditions, preserving the protein's biological activity.[22][24]
-
Q: My protein binds non-specifically to affinity or ion-exchange columns, leading to poor purity. What's happening?
A: The hydrophobic nature of your protein can cause it to interact non-specifically with the chromatography matrix itself.
-
Solution 1: Increase Salt in Buffers: For ion-exchange chromatography, increasing the salt concentration in your wash buffers can disrupt weak, non-specific hydrophobic interactions without eluting your protein of interest.
-
Solution 2: Add Detergents: Including a mild, non-ionic detergent in your binding, wash, and elution buffers can help to keep your protein soluble and prevent it from sticking to the resin.
-
Solution 3: Prioritize HIC: As mentioned, HIC is the most logical choice for separating molecules based on hydrophobicity.[20][24] It can be used effectively after an initial capture step like Ion-Exchange Chromatography (IEX), as proteins eluted from IEX are already in a high-salt buffer suitable for HIC loading.[24]
Section 3: Protein Characterization
Q: How can I definitively confirm that this compound has been incorporated into my protein?
A: The gold-standard method for confirming the incorporation of a non-canonical amino acid is mass spectrometry.[25][26]
-
Method: Intact Mass Analysis:
-
Purify a small amount of your protein to high homogeneity.
-
Analyze the intact protein using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
The molecular weight of this compound is 145.20 g/mol , while Leucine is 131.17 g/mol . For each successful incorporation event, you should observe a mass increase of approximately 14.03 Da compared to the wild-type protein.
-
-
Method: Peptide Mass Fingerprinting:
-
Digest your purified protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture using LC-MS/MS.[27]
-
Search the fragmentation data against the expected protein sequence. The peptide containing the this compound residue will show a corresponding mass shift in both the parent ion (MS1) and fragment ions (MS2).[26]
-
Visualized Workflows and Logic
Diagram 1: Troubleshooting Protein Insolubility
This decision tree guides the user through steps to improve the solubility of proteins containing this compound.
References
- 1. Protein aggregation - Wikipedia [en.wikipedia.org]
- 2. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 6. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Orthogonal use of a human tRNA synthetase active site to achieve multi-functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the Solubility of Recombinant Proteins in Escherichia coli by Using Hexahistidine-Tagged Maltose-Binding Protein as a Fusion Partner | Springer Nature Experiments [experiments.springernature.com]
- 17. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. goldbio.com [goldbio.com]
- 21. bio-works.com [bio-works.com]
- 22. bio-rad.com [bio-rad.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 25. interesjournals.org [interesjournals.org]
- 26. m.youtube.com [m.youtube.com]
- 27. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Optimizing Peptide Synthesis of 5-Methyl-L-norleucine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of peptides containing the sterically hindered, non-proteinogenic amino acid, 5-Methyl-L-norleucine.
Introduction
This compound is an analog of leucine with a methyl group at the 5-position, introducing significant steric bulk.[][2][3] This structural feature can impart unique conformational properties to peptides, making it a valuable building block in drug discovery. However, its bulky nature presents considerable challenges during solid-phase peptide synthesis (SPPS), often leading to low coupling yields, incomplete reactions, and an increased risk of racemization. This guide provides practical, field-proven solutions to overcome these obstacles.
Troubleshooting Guide: Addressing Common Issues in this compound Peptide Synthesis
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low Coupling Yield and Incomplete Acylation
Symptom: A positive Kaiser test (deep blue or purple resin beads) after the coupling step, indicating the presence of unreacted free primary amines.[4] This is a common problem when incorporating sterically hindered amino acids.[5][6]
Probable Causes:
-
Insufficient Reagent Potency: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may not be powerful enough to overcome the steric hindrance of this compound.[5]
-
Inadequate Reaction Time: The bulky side chain of this compound slows down the kinetics of the coupling reaction.[5]
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, impeding access of the activated amino acid.[7][8][9]
-
Suboptimal Solvent: The choice of solvent can significantly impact the swelling of the resin and the solvation of the peptide chain.[7]
Solutions:
| Strategy | Detailed Protocol & Rationale |
| Upgrade Coupling Reagent | Switch to a more potent in-situ activating reagent. Uronium/aminium salts like HATU , HBTU , or COMU , or phosphonium salts such as PyBOP are highly recommended.[5][10][11][12] These reagents form highly reactive esters (OAt or Oxyma esters) that can more effectively acylate the sterically hindered amine.[11] For extremely challenging couplings, consider converting the this compound to its acyl fluoride.[5][10] |
| Implement Double Coupling | After the initial coupling reaction, wash the resin with DMF and then repeat the coupling step with a fresh solution of activated this compound.[5] This provides a second opportunity for the reaction to go to completion. |
| Increase Reaction Time & Temperature | Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[5] Gentle heating (e.g., 40-50°C) can also be beneficial, but must be used cautiously to minimize racemization.[5][13] Microwave-assisted peptide synthesis (MASPPS) is a highly effective method for driving difficult couplings to completion in a shorter timeframe.[5][6] |
| Optimize Solvent System | Use N-methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF). NMP has superior solvating properties and can help disrupt peptide aggregation.[7] For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be effective.[5] |
Issue 2: Racemization of this compound during Coupling
Symptom: Presence of a diastereomeric impurity in the final peptide, detectable by HPLC and mass spectrometry.
Probable Causes:
-
Over-activation of the Carboxylic Acid: Prolonged pre-activation times can lead to the formation of an oxazolone intermediate, which is prone to racemization.[14][15]
-
Strong Base: The use of a strong, bulky base like Diisopropylethylamine (DIPEA) can facilitate the abstraction of the alpha-proton, leading to epimerization.[14][16]
-
Inappropriate Additive: While many coupling reagents are pre-formulated with an additive, the choice of additive is crucial. 1-Hydroxybenzotriazole (HOBt) is less effective at suppressing racemization compared to more advanced additives.[9][17]
Solutions:
| Strategy | Detailed Protocol & Rationale |
| Minimize Pre-activation Time | Add the activated amino acid solution to the resin immediately after a brief pre-activation period (1-2 minutes). |
| Use a Weaker Base | Substitute DIPEA with a less sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6] |
| Employ Superior Additives | Ensure your coupling protocol includes an additive known for its racemization-suppressing properties, such as 1-Hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[6][17] Coupling reagents like HATU (which contains HOAt) or COMU (which contains OxymaPure) are excellent choices.[10][18] |
| Choose Phosphonium Reagents | Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium salts.[6] |
Issue 3: Poor Yield After Cleavage and Deprotection
Symptom: Little to no precipitate forms after adding cold diethyl ether to the cleavage cocktail, or the final lyophilized product has a very low mass.
Probable Causes:
-
Incomplete Cleavage: The peptide remains attached to the resin due to insufficient cleavage time or a suboptimal cleavage cocktail.[4][19]
-
Side Reactions During Cleavage: Reactive cations generated during the removal of protecting groups can modify sensitive amino acid residues like Tryptophan, Methionine, or Cysteine if not properly scavenged.[20]
-
Peptide Solubility in Ether: While rare, some peptides may have partial solubility in the precipitation solvent.[19]
Solutions:
| Strategy | Detailed Protocol & Rationale |
| Verify Incomplete Cleavage | After cleavage and filtration, perform a Kaiser test on a small sample of the resin beads.[4] A positive result confirms that the peptide is still on the resin. |
| Optimize Cleavage Protocol | Increase the cleavage time (e.g., from 2 hours to 4 hours). Ensure the cleavage cocktail is appropriate for the protecting groups used. A standard effective cocktail is TFA/TIS/H₂O (95:2.5:2.5). For peptides containing sensitive residues, a more comprehensive scavenger mixture may be necessary.[21][22] |
| Improve Precipitation | Before adding cold ether, reduce the volume of the TFA filtrate to 1-2 mL under a stream of nitrogen.[19] This concentrates the peptide and improves precipitation efficiency. If no precipitate forms, consider re-cleaving the resin.[19] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid in peptide synthesis? A1: The primary challenge is steric hindrance. The bulky isobutyl group at the gamma-position, combined with the additional methyl group, physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[5][6][23] This steric clash slows down the rate of peptide bond formation, requiring more potent coupling reagents and optimized reaction conditions to achieve high efficiency.[24][25][26][27][28][29]
Q2: What are the best coupling reagents for incorporating this compound? A2: For challenging couplings like those involving this compound, high-reactivity uronium/aminium or phosphonium salt reagents are recommended. HATU , HCTU , and COMU are excellent first-line choices due to their high reactivity and ability to suppress racemization.[5][10][11][18] Phosphonium reagents like PyAOP and PyBOP are also highly effective.[5][11]
Q3: Is it necessary to use a double coupling protocol for every this compound residue? A3: While not always mandatory, a double coupling strategy is a robust approach to ensure the reaction goes to completion, especially if the preceding amino acid is also sterically hindered.[5][30] It is highly recommended to perform a qualitative test (e.g., Kaiser test) after the first coupling. If the test is positive, a second coupling is necessary to avoid deletion sequences.[6]
Q4: How can I prevent aggregation when synthesizing a peptide rich in this compound and other hydrophobic residues? A4: Peptide aggregation can be mitigated by several strategies:
-
Solvent Choice: Use NMP instead of DMF.[7]
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt the hydrogen bonds that lead to aggregation.
-
Microwave Synthesis: Microwave energy can efficiently break up aggregates and accelerate coupling reactions.[5]
-
Resin Choice: Using a low-substitution resin or a PEG-based resin can provide more space between peptide chains, reducing the likelihood of aggregation.[7][9]
Q5: My final peptide containing this compound is difficult to purify by RP-HPLC. What can I do? A5: Peptides containing hydrophobic or modified amino acids can be challenging to purify.[30] If you are experiencing poor solubility or strong retention on the column, consider these tips:
-
Solvent Modification: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO before diluting it with the initial HPLC mobile phase.[30][13]
-
Alternative Purification: For very hydrophobic peptides, precipitation in water followed by washing with diethyl ether can be an effective way to remove small molecule impurities before attempting HPLC.[30]
Visualizations and Protocols
Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting incomplete coupling reactions.
Mechanism of Action: Uronium Salt Coupling Reagents
Caption: Activation and coupling using a uronium salt reagent like HATU.
Experimental Protocol: Double Coupling with HATU
-
First Coupling:
-
Following standard Fmoc-deprotection and washing of the resin-bound peptide, prepare the activated amino acid solution.
-
In a separate vessel, dissolve Fmoc-5-Methyl-L-norleucine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and agitate for 2 hours.
-
Wash the resin thoroughly with DMF (3x).
-
-
Confirmation (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test.
-
-
Second Coupling:
-
If the Kaiser test is positive, or as a prophylactic measure, repeat step 1 with a fresh solution of activated Fmoc-5-Methyl-L-norleucine.
-
Agitate for another 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) before proceeding to the next Fmoc-deprotection step.
-
References
- 2. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. jpt.com [jpt.com]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
- 14. mdpi.com [mdpi.com]
- 15. Racemization in peptide synthesis | PPTX [slideshare.net]
- 16. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. nbinno.com [nbinno.com]
- 27. thieme.de [thieme.de]
- 28. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
Technical Support Center: Aggregation Issues with 5-Methyl-L-norleucine-Containing Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Methyl-L-norleucine-containing peptides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of peptide aggregation. Our goal is to equip you with the scientific understanding and practical protocols to mitigate these issues in your experiments.
Introduction: The Double-Edged Sword of this compound
This compound (5-Me-Nle), a non-proteinogenic amino acid, is an isomer of leucine and is increasingly incorporated into therapeutic peptide design.[1] Its aliphatic side chain contributes to the overall hydrophobicity of a peptide, which can be advantageous for receptor binding and membrane interaction. However, this increased hydrophobicity is also a primary driver of aggregation, a phenomenon where peptide molecules self-associate to form insoluble and often non-functional clumps.[2]
Aggregation can significantly impact experimental outcomes by reducing the effective concentration of the active monomeric peptide, leading to loss of bioactivity, and potentially causing immunogenic responses in therapeutic applications.[3] This guide will delve into the causes of aggregation in 5-Me-Nle-containing peptides and provide robust strategies for its prevention and reversal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound-containing peptide insoluble or forming a gel?
A1: The primary reason is the increased hydrophobicity imparted by the this compound residue.
-
Mechanism of Aggregation - Hydrophobic Collapse: In aqueous environments, the hydrophobic side chains of peptides, like that of 5-Me-Nle, tend to minimize their contact with water. This drives the peptide chains to associate with each other, burying the hydrophobic residues in the core of an aggregate. This process, known as hydrophobic collapse, is a key initial step in the formation of both amorphous aggregates and more structured amyloid-like fibrils.[4][5] Peptides with a high content of hydrophobic amino acids (generally over 50%) are particularly prone to poor solubility in aqueous solutions.
-
Impact of this compound's Hydrophobicity: While a specific hydrophobicity index for this compound is not widely published, its structural analog, norleucine, is known to be a very hydrophobic amino acid.[6] The addition of a methyl group in 5-Me-Nle further increases its nonpolar surface area, making it more hydrophobic than its natural counterpart, leucine. This heightened hydrophobicity significantly increases the peptide's propensity to aggregate.
-
Comparison with Leucine: Leucine has a hydrophobicity index of 97 on the Kyte-Doolittle scale (at pH 7).[7] Due to its additional methyl group, this compound is expected to have an even higher hydrophobicity index, contributing more strongly to the driving force for aggregation.
-
Q2: I observe a loss of activity in my peptide over time. Could this be due to aggregation?
A2: Yes, aggregation is a very likely cause for the loss of biological activity.
Aggregated peptides are often in a conformation that prevents proper binding to their target receptors or enzymes. The active monomeric form of the peptide is depleted from the solution as it incorporates into growing aggregates. This reduction in the concentration of the active species leads to a perceived loss of potency in biological assays.
Q3: How can I detect and quantify the aggregation of my peptide?
A3: Several analytical techniques can be employed to characterize peptide aggregation. A multi-faceted approach using orthogonal methods is often recommended for a comprehensive understanding.
| Analytical Technique | Principle | Information Obtained |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius (size).[3][8] | Quantifies the relative amounts of monomer, dimer, and higher-order aggregates.[9] |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution, including aggregates. |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. | Detects the presence of fibrillar aggregates. |
| UV-Vis Spectroscopy (Turbidity) | Aggregates scatter light, leading to an apparent increase in absorbance at wavelengths where the peptide does not absorb (e.g., 340-600 nm). | A simple, quick method to monitor the onset and progression of aggregation. |
Troubleshooting Guide: Strategies for Prevention and Disaggregation
Strategy 1: Optimizing Peptide Solubility from the Outset
Preventing aggregation is always preferable to reversing it. Careful consideration of the solvent and solution conditions is critical.
-
Initial Dissolution: For highly hydrophobic peptides containing this compound, direct dissolution in aqueous buffers is often unsuccessful. A recommended approach is to first dissolve the peptide in a small amount of a strong organic solvent and then slowly dilute it with the desired aqueous buffer.[10]
-
Recommended Organic Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Hexafluoroisopropanol (HFIP)
-
Trifluoroacetic acid (TFA)
-
-
-
pH Adjustment: The net charge of a peptide can significantly influence its solubility.
-
Basic Peptides (pI > 7): If the peptide has a net positive charge, dissolving it in an acidic solution (e.g., 10-30% acetic acid) can help. The protonation of basic residues increases electrostatic repulsion between peptide chains, hindering aggregation.
-
Acidic Peptides (pI < 7): For peptides with a net negative charge, a basic solution (e.g., dilute ammonium hydroxide) can improve solubility.
-
Strategy 2: Disaggregation of Pre-formed Aggregates
For peptides that have already aggregated, several protocols can be employed to dissociate the aggregates back into their monomeric form.
This is a powerful method for disaggregating highly robust peptide aggregates.[11]
Materials:
-
Lyophilized aggregated peptide
-
Trifluoroacetic acid (TFA)
-
Hexafluoroisopropanol (HFIP)
-
Argon or Nitrogen gas supply
-
Distilled water (pH adjusted to 3 with TFA)
-
Glass Erlenmeyer flask
Step-by-Step Procedure:
-
Preparation: In a fume hood, weigh 1-5 mg of the lyophilized peptide into a 20-mL glass Erlenmeyer flask.
-
Dissolution: Add a 1:1 (v/v) mixture of TFA/HFIP to the peptide to achieve a concentration of approximately 0.5 mg/mL.
-
Incubation and Vortexing: Cap the flask and vortex the suspension at room temperature until the aggregates are visually dissolved. Continue to incubate for a total of 30 minutes to 4 hours to ensure complete disaggregation.[11]
-
Solvent Removal: Under a gentle stream of argon or nitrogen gas, evaporate the TFA/HFIP solvent. Continue the gas flow for an additional 15-30 minutes after the solvent is no longer visible to ensure complete removal.
-
Reconstitution: Immediately after stopping the gas flow, add distilled water (pH adjusted to 3 with TFA) to the peptide film to the desired final concentration (typically 100-200 µM).
-
Storage: The resulting peptide solution can be used immediately or snap-frozen in liquid nitrogen and stored at -80°C for future use.
Caution: TFA and HFIP are corrosive and volatile. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Strategy 3: Analytical Characterization of Aggregates
Once you have a soluble peptide solution, it is crucial to confirm its aggregation state.
This protocol provides a general guideline for analyzing peptide aggregation using SEC-HPLC.[8]
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for the molecular weight range of your peptide and its aggregates.
-
Mobile phase (e.g., 150 mM phosphate-buffered saline, pH 7.0)
-
Disaggregated peptide sample (from Protocol 1)
-
0.22 µm syringe filters
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly by filtering through a 0.22 µm membrane filter and/or by ultrasonication.[8]
-
Column Equilibration: Install the SEC column and equilibrate it with the mobile phase at a constant flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Preparation: Prepare your peptide sample at a known concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject a defined volume of the prepared sample onto the equilibrated column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).
-
Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Visualizing the Mechanism and Troubleshooting Workflow
Mechanism of Hydrophobic Peptide Aggregation
The following diagram illustrates the process of hydrophobic collapse leading to peptide aggregation.
Caption: The hydrophobic collapse of unfolded peptide monomers initiates the aggregation cascade.
Troubleshooting Workflow for Peptide Aggregation
This workflow provides a systematic approach to addressing aggregation issues.
Caption: A decision-making workflow for troubleshooting peptide aggregation.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobic collapse - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pentelutelabmit.com [pentelutelabmit.com]
- 10. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cleavage Cocktail Optimization for Peptides Containing 5-Methyl-L-norleucine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid, 5-Methyl-L-norleucine. As a Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you navigate the challenges associated with the final cleavage and deprotection step of your synthesis.
Introduction to this compound in Peptide Synthesis
This compound is a non-proteinogenic amino acid and an isomer of leucine, characterized by a linear, aliphatic side chain with a methyl group at the 5-position. Its incorporation into peptide sequences is a strategic approach to modulate hydrophobicity, steric bulk, and metabolic stability.[1][2] While its structural similarity to leucine allows for its integration into standard solid-phase peptide synthesis (SPPS) protocols, its increased steric hindrance and hydrophobicity can present challenges during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.
This guide will address the most common issues encountered when cleaving peptides containing this unique residue and provide optimized protocols to ensure high yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing this compound?
A1: The main challenges stem from the residue's physicochemical properties:
-
Increased Steric Hindrance: The bulky side chain of this compound can sterically hinder the access of the cleavage cocktail to the acid-labile linker of the resin, potentially leading to incomplete cleavage.[3]
-
Hydrophobicity and Aggregation: Peptides rich in hydrophobic residues like this compound are prone to aggregation during and after cleavage. This can result in poor solubility in the cleavage cocktail, incomplete removal of protecting groups, and difficulties during precipitation and purification.[3]
-
Carbocation-Mediated Side Reactions: Like other amino acids with tert-butyl protecting groups (e.g., Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu)), the cleavage process generates reactive tert-butyl cations.[4][5] These can lead to undesired alkylation of sensitive residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[4][6]
Q2: What is a standard cleavage cocktail, and is it suitable for peptides with this compound?
A2: A widely used standard cleavage cocktail is "Reagent B," which consists of TFA/Water/Triisopropylsilane (TIS) in a 95:2.5:2.5 (v/v/v) ratio.[7][8]
-
TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[9]
-
Water acts as a scavenger for carbocations.
-
TIS is a highly effective scavenger for trityl (Trt) and other carbocations, preventing side reactions.[7][10]
For many peptides, this cocktail is sufficient. However, for sequences containing this compound, especially alongside other sensitive residues, modifications to this standard cocktail are often necessary to improve cleavage efficiency and minimize side products.
Q3: How can I improve the solubility of my hydrophobic peptide during cleavage?
A3: Improving solubility is critical for efficient cleavage. Consider the following strategies:
-
Inclusion of a Chaotropic Agent: For highly hydrophobic or aggregation-prone peptides, adding a solubilizing agent like hexafluoroisopropanol (HFIP) to the cleavage cocktail can be beneficial.[3]
-
Two-Step Cleavage: A two-step approach can be effective. First, treat the resin with a milder TFA concentration to swell the resin and partially cleave the peptide. Then, proceed with a higher TFA concentration for complete cleavage.[11][12]
Q4: Which scavengers are essential when my this compound-containing peptide also has Trp, Met, or Cys residues?
A4: The choice of scavengers is dictated by the amino acid composition of your peptide.[13]
-
For Tryptophan (Trp): The indole side chain is highly susceptible to alkylation. TIS is an excellent scavenger for this purpose.[6] Including 1-2% 1,2-ethanedithiol (EDT) can also prevent oxidation.[6] Using Fmoc-Trp(Boc)-OH during synthesis significantly reduces side reactions.[6]
-
For Methionine (Met): The thioether side chain can be oxidized. Adding thioanisole to the cocktail can help prevent this.[14][15]
-
For Cysteine (Cys): The free thiol is a target for alkylation, leading to S-tert-butylation.[4][11] EDT is a commonly used scavenger to protect Cys residues.[4][6] A combination of thioanisole and dimethyl sulfide (DMS) has also been shown to be beneficial.[11]
A versatile cocktail for peptides with multiple sensitive residues is "Reagent K," which contains TFA, phenol, water, thioanisole, and EDT.[15][16]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the cleavage of peptides containing this compound.
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Low Peptide Yield | Incomplete Cleavage: Steric hindrance from this compound and other bulky residues may be preventing the TFA from accessing the resin linker.[3] | Extend Cleavage Time: Increase the cleavage duration from the standard 2 hours up to 4-6 hours. It is advisable to perform a small-scale trial and monitor the progress by HPLC to determine the optimal time.[3][13] |
| Peptide Aggregation/Precipitation in Cocktail: The hydrophobic nature of the peptide can cause it to crash out of the cleavage solution, preventing complete deprotection. | Modify Cleavage Cocktail: Add a co-solvent like dichloromethane (DCM) or a solubilizing agent like HFIP to the cleavage cocktail to maintain peptide solubility.[3] | |
| Poor Precipitation in Ether: The peptide may be too hydrophobic to precipitate efficiently in cold diethyl ether.[6] | Optimize Precipitation: Reduce the volume of TFA by evaporation under a gentle stream of nitrogen before adding the cold ether.[13] Alternatively, use a different anti-solvent such as methyl tert-butyl ether (MTBE). | |
| Unexpected Peaks in HPLC/LC-MS | Side Product Formation (Alkylation): Reactive carbocations generated from t-butyl protecting groups have alkylated sensitive residues like Trp, Met, or Cys.[4][5] | Optimize Scavenger Cocktail: Ensure your cocktail contains the appropriate scavengers for your sequence. For Trp, use TIS. For Cys, add EDT. For Met, include thioanisole.[6][13][14] A combination is often necessary for complex peptides. |
| Incomplete Deprotection: Steric hindrance may be preventing the complete removal of side-chain protecting groups (e.g., Pbf from Arg).[7] | Increase Cleavage Time and Temperature: For stubborn protecting groups like Pbf on Arginine, extending the cleavage time to 4 hours or more may be necessary.[7][13] A slight increase in temperature (e.g., to 30°C) can also be considered, but this may increase the risk of side reactions. | |
| Oxidation: Methionine or Cysteine residues may have been oxidized during cleavage or workup. | Use Reducing Scavengers: Incorporate scavengers with reducing properties, such as dithiothreitol (DTT) or EDT, into your cleavage cocktail.[6][11] |
Experimental Protocols & Workflows
Protocol 1: Optimized Cleavage for Hydrophobic Peptides with this compound
This protocol is designed for peptides containing this compound and other hydrophobic residues, but without other sensitive amino acids like Trp, Met, or Cys.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM (3 x 5 mL per 100 mg of resin) and dry it under a stream of nitrogen.[9]
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) . For a 0.1 mmol scale synthesis, use 5-10 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate at room temperature for 3-4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA. Combine the filtrates.
-
Precipitation: Add the combined TFA filtrate dropwise to a 10-fold volume of cold (–20 °C) diethyl ether with gentle stirring.[13] The peptide should precipitate as a white solid.
-
Washing and Drying: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the pellet with cold diethyl ether three more times to remove scavengers and residual TFA.[13][17] Dry the final peptide product under vacuum.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for analysis by analytical HPLC and Mass Spectrometry (MS) to confirm purity and identity.[17][18]
Workflow Diagram: Cleavage and Analysis
Caption: Standard workflow for peptide cleavage, isolation, and analysis.
Protocol 2: Advanced Cleavage for Peptides with this compound and Sensitive Residues
This protocol is recommended for sequences containing this compound in addition to Trp, Met, and/or Cys.
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Prepare Cleavage Cocktail (Reagent K derivative): Prepare a fresh cleavage cocktail of TFA/Water/Thioanisole/EDT/TIS (90:2.5:2.5:2.5:2.5 v/v/v/v/v) .
-
Cleavage Reaction: Add the cocktail to the resin and agitate at room temperature for 3-4 hours.
-
Isolation, Precipitation, Washing, and Analysis: Follow Steps 4-7 from Protocol 1.
Decision Logic for Cocktail Selection
Caption: Decision guide for selecting the appropriate cleavage cocktail.
References
- 1. lifetein.com [lifetein.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Technical Support Center: Edman Degradation Sequencing of 5-Methyl-L-norleucine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the N-terminal sequencing of peptides containing the non-proteinogenic amino acid, 5-Methyl-L-norleucine. This guide is designed to provide in-depth, field-proven insights into the unique challenges and solutions associated with incorporating this modified residue into standard Edman degradation workflows.
Core Principles: Understanding the Impact of this compound
Edman degradation is a robust method for sequencing peptides from the N-terminus, involving a stepwise process of derivatization, cleavage, and identification.[1][2] The chemistry targets the free alpha-amino group of the N-terminal residue. Because this compound, an isomer of leucine, possesses a standard alpha-amino group, it is fully compatible with the core Edman reaction chemistry.[3][4]
The primary challenge does not lie in the chemical reactions (coupling and cleavage) but in the final identification step. Automated sequencers identify the released phenylthiohydantoin (PTH)-amino acid derivative by comparing its retention time on a High-Performance Liquid Chromatography (HPLC) system against a standard chromatogram of the 20 common PTH-amino acids.[5][6][7] Since PTH-5-Methyl-L-norleucine is not in these standard kits, its presence will manifest as an unidentifiable peak, requiring a specialized approach for confirmation.
Visualizing the Workflow
The following diagram outlines the standard Edman degradation cycle and highlights the critical identification stage where challenges with novel amino acids arise.
Caption: Edman degradation workflow for a peptide containing a non-standard amino acid.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My chromatogram shows a sharp, unidentified peak after the cycle where I expected this compound. How can I definitively identify it?
Answer: This is the most common and expected observation. The appearance of a well-defined but unassigned peak suggests the Edman chemistry was successful, but the resulting PTH derivative is not in your system's standard library.
-
Immediate Analysis: Based on its structure, this compound is a hydrophobic, aliphatic amino acid. Its PTH derivative is expected to elute in the region of other nonpolar amino acids like Leucine (Leu), Isoleucine (Ile), and Phenylalanine (Phe). Compare its retention time to these known standards. It will likely have a retention time slightly longer than PTH-Leu and PTH-Ile due to its increased hydrophobicity.
-
The Gold Standard Solution: Synthesis of a PTH-Standard: The most reliable method for identification is to create your own PTH-5-Methyl-L-norleucine standard and compare its retention time directly.[6][7] This removes all ambiguity. A detailed protocol is provided in Section 4.
-
Alternative Confirmation: Mass Spectrometry (MS): If synthesizing a standard is not feasible, you can collect the fraction containing the unknown peak from the HPLC outflow. Analyze this fraction using mass spectrometry. The observed mass should correspond to the theoretical mass of PTH-5-Methyl-L-norleucine (C₁₄H₁₈N₂OS). This provides strong evidence for its identity.
Question 2: I'm seeing a very small or broad peak, or no peak at all, at the cycle corresponding to this compound. Did the reaction fail?
Answer: A complete failure of the core reaction is unlikely given the presence of the primary amine. This issue more likely points to analytical or subtle chemical problems.
-
Check for Co-elution: The most probable cause is that the PTH-5-Methyl-L-norleucine peak is co-eluting with (hiding under) another peak. This could be a byproduct of the Edman chemistry, such as diphenylthiourea (DPTU) or diphenylurea (DPU), which are common in chromatograms.[8]
-
Solution: Modify your HPLC gradient. A slight adjustment, such as flattening the organic solvent gradient (e.g., acetonitrile or methanol) in the region where the peak is expected, can often resolve co-eluting species.
-
-
Investigate Incomplete Conversion: The conversion of the initial anilinothiazolinone (ATZ) derivative to the more stable PTH form may be inefficient.[4][9] While unlikely to be a major issue for this type of residue, you can troubleshoot by slightly increasing the conversion time or temperature in your sequencer's program for that specific cycle as a diagnostic test.
-
Assess Reagent Quality: Old or improperly stored reagents, particularly phenylisothiocyanate (PITC), can lead to increased byproduct formation and lower reaction efficiency, resulting in smaller, less distinct peaks.[8] Ensure all chemicals are fresh and of sequencing grade.
Question 3: My sequencing signal (repetitive yield) drops significantly after the this compound residue. What is causing this?
Answer: A sudden drop in repetitive yield indicates that a portion of the peptide population is no longer available for the subsequent sequencing cycle.
-
Possible Incomplete Cleavage: The cleavage step, which uses anhydrous trifluoroacetic acid (TFA), might be slightly hindered. While the peptide bond itself is standard, the bulky, hydrophobic side chain could sterically affect the efficiency of the reaction, leaving a fraction of the peptide chains "capped" with the PTC-5-Methyl-L-norleucine derivative.
-
Sample Washout: This is a critical consideration, especially for shorter or more hydrophobic peptides. The increased hydrophobicity imparted by this compound could enhance the solubility of the entire peptide in the organic solvents used for extraction (e.g., ethyl acetate), leading to physical loss of the sample from the support membrane (PVDF) or column.
-
Solution: Ensure your sample is applied correctly and that the sequencer's solvent delivery and extraction parameters are optimized to minimize sample loss. For particularly problematic samples, covalent attachment to a solid-phase support may be necessary.[2]
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing issues with an unknown peak.
Caption: Decision tree for identifying an unknown PTH-amino acid peak.
Frequently Asked Questions (FAQs)
-
Q: Do I need to significantly alter the standard Edman degradation chemistry for this amino acid?
-
A: No. The standard automated protocols for coupling, cleavage, and conversion should be effective as this compound has a free N-terminal alpha-amino group. The primary modification is not to the chemistry, but to your analytical and identification strategy.
-
-
Q: Where should I expect PTH-5-Methyl-L-norleucine to elute in my reverse-phase HPLC system?
-
A: In a typical C18 reverse-phase column with an acetonitrile/water gradient, retention time increases with hydrophobicity. This compound is an isomer of norleucine and has one more methyl group than leucine. Therefore, its PTH-derivative will be more hydrophobic. Expect it to elute after PTH-Leucine and PTH-Isoleucine.
-
| PTH-Amino Acid | Relative Hydrophobicity | Expected Elution Order |
| PTH-Aspartic Acid | Low | Early |
| PTH-Glycine | Low | Early |
| PTH-Alanine | Moderate | Middle |
| PTH-Leucine | High | Late |
| PTH-Isoleucine | High | Late |
| PTH-5-Methyl-L-norleucine | Very High | Late (After Leu/Ile) |
| PTH-Phenylalanine | Very High | Late |
-
Q: What are the main limitations of Edman degradation for peptides like this?
Experimental Protocol: Synthesis of PTH-5-Methyl-L-norleucine Standard
This protocol describes the synthesis of a reference standard required for HPLC identification.
Objective: To convert free this compound into its PTH derivative for use as an HPLC standard.
Materials:
-
This compound powder
-
Phenylisothiocyanate (PITC), sequencing grade
-
Coupling Buffer: 5% Pyridine in water (v/v), adjusted to pH 9.0 with NaOH
-
Anhydrous Trifluoroacetic Acid (TFA)
-
Conversion Solution: 25% TFA in water (v/v)
-
Ethyl Acetate and Heptane (HPLC grade)
-
Nitrogen gas supply
-
Small reaction vial (2 mL) with a screw cap
Methodology:
-
Coupling Reaction:
-
Dissolve ~1 mg of this compound in 200 µL of Coupling Buffer in the reaction vial.
-
Add 10 µL of PITC.
-
Blanket the vial with nitrogen, seal tightly, and incubate at 50°C for 30 minutes.
-
After incubation, evaporate the solution to dryness under a gentle stream of nitrogen.
-
-
Extraction (Wash Step):
-
Add 300 µL of ethyl acetate to the dried residue. Vortex thoroughly.
-
Add 300 µL of heptane. Vortex again.
-
Carefully remove and discard the upper organic layer. This step removes excess PITC and byproducts.
-
Repeat the extraction once more.
-
Dry the remaining residue completely under nitrogen.
-
-
Cleavage (Performed implicitly during conversion in this simplified protocol):
-
Note: In the sequencer, cleavage is a distinct step with anhydrous acid. For standard synthesis, a direct conversion is sufficient.
-
-
Conversion to PTH-derivative:
-
Add 100 µL of the Conversion Solution (25% aqueous TFA) to the dried residue.
-
Blanket with nitrogen, seal, and incubate at 55°C for 20 minutes. This step converts the intermediate to the stable PTH-derivative.
-
Evaporate the solution to complete dryness under nitrogen.
-
-
Final Preparation:
-
Reconstitute the dried PTH-5-Methyl-L-norleucine in a known volume (e.g., 100-200 µL) of HPLC starting mobile phase (e.g., 95% Solvent A, 5% Solvent B).
-
The standard is now ready for injection into the HPLC system to determine its precise retention time.
-
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. ehu.eus [ehu.eus]
- 3. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 9. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 10. rapidnovor.com [rapidnovor.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. novor.cloud [novor.cloud]
Technical Support Center: Stability of 5-Methyl-L-norleucine in Solution
Welcome to the technical support center for 5-Methyl-L-norleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on the stability of this compound in various solution-based experimental settings. As a non-proteinogenic amino acid, understanding its stability profile is critical for ensuring the accuracy and reproducibility of your results.
Introduction: Understanding the Stability Profile of this compound
This compound, an analog of L-leucine, possesses an aliphatic side chain, which generally confers a degree of stability. However, like all amino acids, it is susceptible to degradation under certain environmental conditions. The primary functional groups, the α-amino and α-carboxyl groups, are the main sites for potential chemical transformations. The stability of this compound in solution is not extensively documented in publicly available literature, making it imperative for researchers to empirically determine its stability under their specific experimental conditions. This guide will walk you through the potential stability issues and provide you with the tools to investigate and mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues you may encounter when working with this compound in solution.
Q1: What are the potential degradation pathways for this compound in my experimental solution?
Based on the chemical structure of this compound and general knowledge of amino acid degradation, the following pathways are the most probable:
-
Oxidative Degradation: The aliphatic side chain, while generally stable, can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS), metal ions, or under photolytic conditions.[1] This can lead to the formation of hydroxylated or carbonylated species. The primary amino group can also be a target of oxidation.
-
Reactions involving the Amino and Carboxyl Groups:
-
Maillard Reaction: In the presence of reducing sugars, the primary amino group can participate in the Maillard reaction, especially upon heating, leading to the formation of a complex mixture of products.
-
Decarboxylation: At elevated temperatures or under certain pH conditions, the carboxyl group can be lost as carbon dioxide.
-
Formation of Lactams: Intramolecular cyclization to form a lactam is a possibility, though less likely for this acyclic amino acid compared to others like glutamic acid.
-
A visual representation of these potential degradation pathways is provided below:
Caption: Potential degradation pathways for this compound in solution.
Q2: My experimental results are inconsistent. Could the instability of this compound be the cause?
Inconsistent results are a common indicator of compound instability. If you observe high variability between replicates or a drift in results over time, it is crucial to assess the stability of this compound in your experimental matrix.
Here is a troubleshooting workflow to help you diagnose the issue:
Caption: Troubleshooting workflow for inconsistent results potentially due to this compound instability.
Q3: What are the best practices for preparing and storing this compound solutions to minimize degradation?
To ensure the integrity of your this compound solutions, follow these best practices:
-
Solvent Selection: this compound is slightly soluble in water and acidic solutions.[1] For aqueous solutions, use high-purity, degassed water to minimize dissolved oxygen.
-
pH Control: The stability of amino acids can be pH-dependent. Prepare your solutions in a buffered system relevant to your experiment and check for precipitation.
-
Temperature: Prepare solutions at room temperature and store them appropriately. For short-term storage, refrigeration (2-8 °C) is generally recommended. For long-term storage, aliquot and freeze solutions at -20 °C or -80 °C to minimize freeze-thaw cycles.
-
Protection from Light: If there is a potential for photodegradation, protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Inert Atmosphere: For sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Fresh Preparation: Whenever possible, prepare solutions fresh on the day of the experiment.
Q4: How can I perform a forced degradation study to understand the stability of this compound?
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound.
Experimental Protocol: Forced Degradation Study of this compound
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild acidic buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the stock solution at 80 °C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in foil and kept alongside.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Q5: How do I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is crucial for separating the parent compound from any degradation products. Since this compound lacks a strong chromophore, derivatization or the use of a universal detector like a mass spectrometer might be necessary for high sensitivity. However, for a basic stability assessment, a UV detector at a low wavelength (e.g., 210 nm) can be attempted.
Experimental Protocol: Development of a Stability-Indicating HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: Start with a shallow gradient to ensure good separation of potentially polar degradants from the parent peak. A suggested starting gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Method Validation: Once the method is developed using the stressed samples from the forced degradation study, it should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Data Summary Table
The following table provides a hypothetical summary of expected outcomes from a forced degradation study. Actual results will vary based on experimental conditions.
| Stress Condition | Reagent/Parameter | Incubation Time (hours) | Expected % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 - 72 | 5 - 15% | Minor side chain modifications |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 - 72 | 10 - 25% | Racemization, deamination |
| Oxidation | 3% H₂O₂ at RT | 24 - 72 | 15 - 30% | Hydroxylated and carbonylated species |
| Thermal | 80 °C | 24 - 72 | 5 - 10% | Decarboxylation products |
| Photolytic | UV/Vis light at RT | 24 - 72 | 5 - 20% | Oxidative and radical-induced products |
Conclusion
The stability of this compound in solution is a critical parameter that can significantly impact the reliability of your research. While this guide provides a framework for understanding and investigating potential stability issues, it is essential to perform tailored stability studies under your specific experimental conditions. By following the troubleshooting workflows and experimental protocols outlined here, you can ensure the integrity of your this compound solutions and the validity of your scientific findings.
References
Validation & Comparative
A Senior Application Scientist's Guide: Enhancing Peptide Stability by Substituting L-leucine with 5-Methyl-L-norleucine
Authored for Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is immense, offering high specificity and low toxicity compared to small molecules.[1][2][3] However, their clinical translation is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases.[4][5] A key strategy to overcome this limitation is the incorporation of non-canonical amino acids (ncAAs) to render the peptide backbone less recognizable to proteolytic enzymes.[1][4][5] This guide provides an in-depth comparison of a common proteinogenic amino acid, L-leucine, with its synthetic counterpart, 5-Methyl-L-norleucine, focusing on their respective impacts on peptide stability.
Structural and Chemical Distinctions: A Tale of Two Side Chains
At first glance, L-leucine and this compound (also known as L-homoleucine) appear structurally similar.[6][7][] Both are aliphatic, non-polar amino acids. The critical difference lies in the branching and length of their side chains.
-
L-leucine: Possesses an isobutyl side chain, with branching at the γ-carbon (Cγ). Its chemical formula is C6H13NO2.[9]
-
This compound: Features a longer, straight-chain pentyl group with a terminal methyl branch, effectively extending the side chain by one methylene group compared to leucine. Its chemical formula is C7H15NO2.[6][7]
This seemingly subtle extension of the carbon backbone is the primary driver behind the differential effects on peptide stability.
| Feature | L-Leucine | This compound |
| IUPAC Name | (2S)-2-amino-4-methylpentanoic acid | (2S)-2-amino-5-methylhexanoic acid[6][] |
| Molecular Formula | C6H13NO2[9] | C7H15NO2[6][7] |
| Molecular Weight | ~131.17 g/mol [9] | ~145.20 g/mol [6][] |
| Side Chain | Isobutyl | 3-methylbutyl (Isopentyl) |
| Key Structural Trait | γ-branched | δ-branched (longer chain) |
The Mechanistic Basis for Enhanced Stability
The primary mechanism by which this compound enhances peptide stability is through steric hindrance . Proteases, such as trypsin and chymotrypsin, have specific recognition pockets that accommodate the side chains of amino acids adjacent to the scissile peptide bond.
The extended and bulkier side chain of this compound can create a steric clash within the enzyme's active site, preventing the optimal alignment required for catalysis. This obstructs the hydrolysis of the peptide bond, thereby increasing the peptide's half-life in a proteolytic environment.[5][10]
In contrast, the side chain of L-leucine, being a natural and common amino acid, is readily recognized and accommodated by many proteases, making peptide bonds adjacent to it susceptible to cleavage. While leucine itself contributes to the hydrophobic core and can stabilize helical structures, it does not typically offer significant protease resistance.[11][12]
Caption: Mechanism of Steric Hindrance by this compound.
Experimental Validation: A Protocol for Comparative Stability Analysis
To empirically validate the stabilizing effect of this compound, a direct comparative proteolytic stability assay is essential. This protocol outlines a standard workflow using a model peptide.
Objective: To compare the proteolytic stability of a model peptide containing L-leucine versus one containing this compound when exposed to a common protease like trypsin.
Materials:
-
Model Peptide 1 (e.g., Ac-Gly-Ala-Leu -Arg-Ala-NH2)
-
Model Peptide 2 (e.g., Ac-Gly-Ala-[5-Me-Nle] -Arg-Ala-NH2)
-
Trypsin (sequencing grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Step-by-Step Protocol:
-
Peptide Preparation: Synthesize both peptides using standard solid-phase peptide synthesis (SPPS). Purify by HPLC to >95% and confirm identity via mass spectrometry.
-
Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide and trypsin in PBS.
-
Reaction Setup:
-
In separate microcentrifuge tubes, add 90 µL of the peptide solution (Peptide 1 or Peptide 2).
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the trypsin stock solution (final enzyme:substrate ratio of 1:100 w/w).
-
-
Time-Course Sampling:
-
Immediately withdraw a 10 µL aliquot (T=0) and quench it in a tube containing 90 µL of 10% ACN / 0.1% TFA solution. This stops the enzymatic reaction.
-
Continue incubating the reaction tubes at 37°C.
-
Withdraw and quench subsequent 10 µL aliquots at various time points (e.g., 15, 30, 60, 120, 240 minutes).
-
-
HPLC Analysis:
-
Analyze all quenched samples by RP-HPLC.
-
Monitor the disappearance of the full-length peptide peak at a specific wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Normalize the data by setting the peak area at T=0 as 100%.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) for each peptide.
-
Caption: Workflow for Comparative Proteolytic Stability Assay.
Expected Outcome & Data Interpretation
The results are expected to show a significantly longer half-life for the peptide containing this compound compared to the L-leucine-containing peptide. This provides direct evidence of enhanced proteolytic stability.
| Peptide | Key Residue | Expected Half-Life (t½) in Trypsin |
| Peptide 1 | L-Leucine | Short (e.g., < 30 minutes) |
| Peptide 2 | This compound | Significantly Longer (e.g., > 120 minutes) |
Note: Actual half-life values are system-dependent and will vary based on the specific peptide sequence and experimental conditions.
Broader Implications for Drug Development
-
Improved Pharmacokinetics: Enhanced proteolytic stability directly translates to a longer circulating half-life in vivo, potentially reducing the dosing frequency required for therapeutic effect.[3][5]
-
Oral Bioavailability: While not a complete solution, improving stability against digestive proteases like pepsin and trypsin is a critical first step toward developing orally available peptide drugs.[13][14]
-
Conformational Effects: Beyond steric hindrance, the longer, more hydrophobic side chain of this compound may influence the peptide's secondary structure (e.g., helicity), which can impact target binding affinity and overall efficacy. This must be evaluated on a case-by-case basis.
Conclusion and Recommendations
The substitution of L-leucine with this compound is a potent and rational strategy for enhancing the proteolytic stability of therapeutic peptides. The underlying mechanism is primarily steric hindrance, which disrupts recognition and cleavage by proteases. This modification is readily achievable through standard peptide synthesis and can yield dramatic improvements in peptide half-life, a crucial parameter for successful drug development.
For research teams aiming to improve the drug-like properties of a lead peptide, we recommend:
-
Identify Liable Sites: First, determine the primary cleavage sites within your peptide using mass spectrometry-based degradation assays.
-
Strategic Substitution: If cleavage occurs at or near a leucine residue, substitute it with this compound.
-
Comprehensive Evaluation: Following substitution, re-evaluate not only the stability but also the biological activity and conformational integrity of the peptide to ensure the modification has not negatively impacted its therapeutic function.
By systematically applying these principles, researchers can effectively leverage the power of non-canonical amino acids to engineer the next generation of stable and effective peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 9. Leucine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leucine is the most stabilizing aliphatic amino acid in the d position of a dimeric leucine zipper coiled coil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Protease Stability of the Non-Covalent Staple Temporin L Peptide [digitalcommons.kennesaw.edu]
- 14. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isosteric Substitution Game: A Comparative Analysis of 5-Methyl-L-norleucine and Norleucine in Peptide Bioactivity
For researchers, scientists, and drug development professionals, the quest for enhanced peptide therapeutics is a continuous journey of molecular refinement. Non-canonical amino acids are pivotal tools in this endeavor, offering avenues to overcome the inherent limitations of their natural counterparts. This guide provides an in-depth technical comparison of two such intriguing analogs: norleucine (Nle) and its methylated derivative, 5-Methyl-L-norleucine. By examining their structural nuances and the resulting impact on biological activity, we aim to equip scientists with the knowledge to make informed decisions in peptide design and optimization.
The strategic substitution of amino acids is a cornerstone of modern peptide drug development, aimed at enhancing stability, modulating receptor affinity, and improving overall pharmacokinetic profiles. Norleucine, a linear six-carbon amino acid, has long been employed as a non-oxidizable isostere of methionine, mitigating the risk of oxidative degradation that can compromise a peptide's efficacy. The introduction of a methyl group at the 5-position to create this compound presents a subtle yet potentially significant structural alteration. This guide will dissect the implications of this modification, drawing upon available data and established principles of peptide science to illuminate the comparative biological activities of peptides incorporating these two non-canonical residues.
Structural and Physicochemical Properties: A Tale of Two Side Chains
At the heart of the comparison lies the difference in the alkyl side chains of norleucine and this compound. While both possess a six-carbon backbone, the latter's branched structure introduces distinct steric and hydrophobic characteristics.
| Property | L-Norleucine | This compound | Reference |
| Molecular Formula | C6H13NO2 | C7H15NO2 | [1][2] |
| Molecular Weight | 131.17 g/mol | 145.20 g/mol | [1][2] |
| Structure | Linear butyl side chain | Iso-pentyl side chain | |
| XLogP3 (Hydrophobicity) | -1.7 | -1.3 | [2] |
The addition of a methyl group in this compound increases its hydrophobicity compared to norleucine, as indicated by the higher XLogP3 value. This seemingly minor change can have profound effects on peptide folding, membrane interaction, and receptor binding.
Impact on Biological Activity: Insights from Structure-Activity Relationship Studies
Direct head-to-head comparative studies of peptides containing this compound versus norleucine are not extensively documented in publicly available literature. However, valuable insights can be gleaned from broader structure-activity relationship (SAR) studies that investigate the impact of side-chain length and branching on peptide bioactivity.
A study on the artificially designed amphiphilic peptide G(IIKK)3I-NH2 demonstrated that modifying the hydrophobic residues significantly impacts antibacterial and antitumor activities.[3] When isoleucine (Ile) was replaced with other hydrophobic residues, including norleucine (Nle), leucine (Leu), and valine (Val), the length and branching of the side chain were found to be critical. The study revealed that increasing the side-chain carbon number from three (Val) to four (Leu, Ile, or Nle) substantially enhanced both antibacterial and antitumor activities.[3] This suggests that the longer, unbranched side chain of norleucine contributes favorably to these biological effects.
While this study did not include this compound, it underscores the principle that alterations in the hydrophobic side chain can fine-tune the biological activity and selectivity of peptides. The increased hydrophobicity of this compound's branched side chain could potentially lead to stronger interactions with hydrophobic pockets in receptors or membranes, but it might also increase non-specific binding and cytotoxicity.
Experimental Workflows for Comparative Analysis
To rigorously compare the biological activity of peptides containing this compound and norleucine, a series of well-defined experiments are essential. The following workflows outline the key assays for a comprehensive evaluation.
References
A Comparative Guide to Enhancing Peptide Stability: The Role of 5-Methyl-L-norleucine in Resisting Enzymatic Degradation
For researchers, scientists, and drug development professionals, the fleeting stability of therapeutic peptides in the face of enzymatic degradation presents a significant hurdle. This guide provides an in-depth technical comparison of the enzymatic degradation resistance of peptides containing the non-canonical amino acid (ncAA) 5-Methyl-L-norleucine against other stability-enhancing alternatives. We will delve into the mechanistic reasoning behind experimental choices, provide detailed protocols for assessing peptide stability, and present supporting data to inform the rational design of more robust peptide-based therapeutics.
The therapeutic potential of peptides is often hampered by their short in vivo half-life, primarily due to rapid clearance and degradation by proteases.[1][2] A key strategy to overcome this limitation is the incorporation of non-canonical amino acids (ncAAs) into the peptide sequence.[1][3][4] These engineered amino acids can introduce steric hindrance, alter electronic properties, and modify the peptide backbone in ways that impede protease recognition and cleavage, thereby enhancing metabolic stability.[5] Among the arsenal of ncAAs, this compound, a branched-chain aliphatic amino acid, has emerged as a promising candidate for improving the pharmacokinetic profile of peptide drugs.
The Structural Advantage of this compound
This compound is an analog of L-leucine with an additional methyl group on the δ-carbon of its side chain. This seemingly subtle modification has profound implications for its interaction with proteases. Proteolytic enzymes like trypsin and chymotrypsin have specific recognition pockets that accommodate the side chains of their target amino acids.[6] The branched, aliphatic side chain of this compound can create steric hindrance within these pockets, disrupting the precise alignment required for efficient peptide bond hydrolysis.[7]
In contrast to its canonical counterpart, L-leucine, the increased bulkiness of the this compound side chain is hypothesized to provide superior resistance to certain proteases. While direct comparative studies are limited, research on other branched-chain ncAAs has shown that structural modifications that increase hydrophobicity and steric bulk can significantly impact protease specificity and activity.[7] For instance, a study on chymotrypsin activity demonstrated that while high hydrophobicity is a key determinant for substrate recognition, the structural expanse of the amino acid side chain also plays a crucial role, with highly branched structures potentially leading to lower reaction velocities.[7]
This guide will compare the enzymatic stability of a model peptide containing this compound with the same peptide incorporating other common stability-enhancing ncAAs, such as L-norleucine and D-amino acids.
Comparative Analysis of Enzymatic Degradation Resistance
To provide a clear comparison, we will examine the degradation of a model hexapeptide (Tyr-Gly-Gly-Phe-X-Arg), where 'X' is the variable amino acid, in the presence of two major proteases: trypsin and chymotrypsin. Trypsin typically cleaves after basic residues like Arginine (Arg), while chymotrypsin targets aromatic residues like Phenylalanine (Phe).[6] The inclusion of the variable residue 'X' adjacent to a primary cleavage site allows for a direct assessment of its protective effect.
| Peptide Sequence | Variable Amino Acid (X) | Half-life (t½) vs. Trypsin (min) | Half-life (t½) vs. Chymotrypsin (min) |
| YGGFLR | L-Leucine (Canonical) | 15 | 25 |
| YGGFL(5-Me-Nle)R | This compound | 120 | 90 |
| YGGFL(Nle)R | L-Norleucine | 45 | 60 |
| YGGFL(d-Leu)R | D-Leucine | >240 | >240 |
Note: The data presented in this table is a representative example based on established principles of peptide stability and should be confirmed by specific experimental investigation.
The hypothetical data above illustrates that the incorporation of this compound is expected to significantly enhance the peptide's resistance to both tryptic and chymotryptic degradation compared to the native L-leucine-containing peptide and the L-norleucine variant. The increased steric bulk of the 5-methyl group likely hinders the approach of the protease to the scissile bond. While D-amino acids offer the highest level of protection due to the altered stereochemistry that is not recognized by proteases, they can sometimes negatively impact the peptide's biological activity.[8] this compound, being an L-amino acid, may offer a better balance between enhanced stability and retained bioactivity.
Experimental Protocols
To enable researchers to validate these findings and apply them to their own peptide candidates, we provide detailed, step-by-step methodologies for the synthesis of peptides containing this compound and for conducting enzymatic degradation assays.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
The synthesis of peptides incorporating this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[9][10][11]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-5-Methyl-L-norleucine-OH)
-
Coupling reagents: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HCTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating Fmoc-5-Methyl-L-norleucine-OH at the desired position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][12][13]
A schematic of the experimental workflow for assessing peptide stability.
Conclusion and Future Perspectives
The incorporation of this compound represents a promising strategy for enhancing the enzymatic stability of therapeutic peptides. Its unique branched-chain structure offers a steric shield against proteolytic attack, potentially leading to a longer in vivo half-life and improved pharmacokinetic properties. While direct comparative data with a wide range of other ncAAs is still emerging, the principles of steric hindrance and altered hydrophobicity strongly support its utility.
The provided experimental protocols offer a robust framework for researchers to synthesize and evaluate the stability of their own peptide candidates containing this compound. Future studies should focus on generating more comprehensive comparative datasets, exploring the impact of this compound at various positions within a peptide sequence, and assessing its effect on the overall biological activity and immunogenicity of the modified peptides. By systematically exploring the vast chemical space offered by ncAAs like this compound, the field of peptide drug discovery can continue to overcome the challenge of enzymatic instability and unlock the full therapeutic potential of these versatile molecules. [4][14]
References
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. researchgate.net [researchgate.net]
- 4. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids | CHIMIA [chimia.ch]
- 5. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Untitled Document [ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. hplc.eu [hplc.eu]
- 13. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of Proteins with Incorporated 5-Methyl-L-norleucine
This guide provides an in-depth, objective comparison of methodologies for the structural analysis of proteins engineered to include the non-canonical amino acid (ncAA) 5-Methyl-L-norleucine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural biology.
Introduction: Expanding the Proteomic Alphabet with this compound
The 20 canonical amino acids, dictated by the genetic code, represent a mere fraction of the chemical diversity available for protein construction. The field of protein engineering seeks to expand this repertoire by incorporating unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs), to bestow novel functions, enhance stability, or introduce unique biophysical probes.[1][2]
This compound is a synthetic amino acid derivative and an isomer of the common amino acid leucine.[3][4] Its structure is characterized by a branched-chain alkyl group, which imparts distinct steric and hydrophobic properties compared to its natural counterparts.[3][] The strategic, site-specific incorporation of this compound allows for the precise modulation of protein structure and function, making it a valuable tool in enzymology and drug discovery.[1][] This guide will compare the primary techniques used to elucidate the structural consequences of this powerful modification.
Table 1: Comparative Physicochemical Properties of this compound and Related Amino Acids
| Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Key Characteristics |
| This compound | C7H15NO2 | 145.20[6] | CC(C)CC--INVALID-LINK--N[6] | Non-canonical; increased hydrophobicity and steric bulk compared to Leucine. |
| L-Leucine | C6H13NO2 | 131.17 | CC(C)C--INVALID-LINK--C(=O)O | Canonical; branched-chain; common in hydrophobic cores of proteins. |
| L-Norleucine (Nle) | C6H13NO2 | 131.17[4] | CCCCC(N)C(=O)O[4] | Non-canonical isomer of Leucine; linear side chain; used as a methionine isostere.[4] |
Site-Specific Incorporation: The Enabling Technology
The foundational step for any structural study is the successful and high-fidelity incorporation of the UAA into the protein of interest. The most robust and widely adopted method is nonsense codon suppression, which hijacks the cellular translation machinery.[7][8][9] This technique requires an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair, which functions independently of the host cell's endogenous machinery.[7][10] The orthogonal aaRS is engineered to exclusively charge its cognate tRNA with the UAA (in this case, this compound), and the tRNA is designed to recognize a nonsense codon (typically the amber stop codon, UAG) engineered into the gene of interest.[8][11]
Experimental Protocol 1: Incorporation of this compound in E. coli
This protocol outlines the site-specific incorporation of this compound into a target protein using the amber stop codon (UAG) and an evolved synthetase/tRNA pair.
-
Vector Preparation:
-
Sub-clone the gene for the protein of interest into an expression vector (e.g., pET-28a).
-
Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired incorporation site. Verify the mutation by DNA sequencing.
-
Obtain a plasmid encoding the orthogonal Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS)/tRNA pair evolved for this compound (e.g., a pEVOL vector).
-
-
Transformation:
-
Co-transform chemically competent E. coli expression cells (e.g., BL21(DE3)) with the target protein plasmid and the pEVOL plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., kanamycin and chloramphenicol) and incubate overnight at 37°C.[12]
-
-
Protein Expression:
-
Inoculate a starter culture in LB medium with antibiotics and grow overnight.
-
The next day, use the starter culture to inoculate a larger volume of minimal medium (e.g., M9) supplemented with antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Add this compound to a final concentration of 2 mM.[12]
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue expression for 16-18 hours.
-
-
Purification and Validation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein using an appropriate chromatography method (e.g., nickel-affinity chromatography for His-tagged proteins).
-
Crucial Validation Step: Analyze the purified protein using mass spectrometry (e.g., ESI-MS) to confirm the precise mass, thereby verifying the successful incorporation of this compound.[]
-
A Comparative Guide to Structural Analysis Techniques
Once the UAA-containing protein is purified and validated, the next step is to determine its three-dimensional structure. The choice of technique is critical and depends on the specific biological question, the size of the protein, and its biochemical properties.
X-Ray Crystallography
X-ray crystallography is the gold standard for determining high-resolution atomic structures of proteins.[14] It relies on the diffraction of X-rays by a well-ordered protein crystal.
-
Rationale & Causality: This method provides an essentially static, time-averaged snapshot of the protein in its crystalline state. The resulting electron density map allows for the unambiguous placement of atoms, including the side chain of this compound, revealing its specific interactions and effects on the local protein architecture.[15]
-
Advantages:
-
Unparalleled high resolution (often < 2.0 Å).
-
No intrinsic size limit, provided crystals can be grown.
-
-
Challenges with UAA Proteins:
-
Crystallization Bottleneck: The primary hurdle for any protein crystallography project is obtaining diffraction-quality crystals.[16][17] The altered surface properties or conformational flexibility introduced by this compound could inhibit the formation of a stable crystal lattice.
-
Static View: The crystal structure may not fully represent the protein's dynamic behavior in a biological context.
-
Experimental Protocol 2: X-ray Crystallography of a UAA-Protein
-
Crystallization:
-
Concentrate the purified UAA-protein to 5-10 mg/mL in a suitable buffer.
-
Perform high-throughput screening of crystallization conditions using commercially available screens (e.g., sitting-drop or hanging-drop vapor diffusion methods).[16] This involves mixing the protein solution with a precipitant solution and allowing vapor equilibration.
-
Optimize initial "hit" conditions by systematically varying pH, precipitant concentration, and additives to grow larger, single crystals.
-
-
Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data, typically at a synchrotron beamline for high-intensity X-rays.
-
-
Structure Determination:
-
Process the diffraction data to obtain reflection intensities and phases.
-
If a structure of the wild-type protein exists, use molecular replacement to solve the phase problem.
-
Build an atomic model into the resulting electron density map and refine it. Pay close attention to the density corresponding to the this compound residue to confirm its conformation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy determines protein structures in solution, providing information not only on the 3D fold but also on dynamics across a wide range of timescales.[18]
-
Rationale & Causality: NMR is uniquely powerful for studying proteins containing this compound. The methyl groups of this residue serve as sensitive spectroscopic probes of the local environment.[18][19] By using methyl-transverse relaxation-optimized spectroscopy (Methyl-TROSY) techniques, it is possible to study very large proteins and complexes, overcoming traditional size limitations.[18] Chemical shift perturbations in the methyl region upon ligand binding or mutation can pinpoint sites of interaction and allosteric change.
-
Advantages:
-
Provides structural and dynamic information in a near-physiological solution state.
-
Excellent for mapping binding sites and characterizing conformational changes.
-
Methyl-specific labeling allows for the study of high-molecular-weight systems.[18]
-
-
Challenges with UAA Proteins:
-
Spectral Complexity: The additional methyl signals from this compound can add complexity to the spectrum, requiring careful assignment strategies.
-
Size Limitations: While Methyl-TROSY helps, NMR is generally limited to proteins smaller than ~100 kDa.[15]
-
Sample Requirements: Requires larger quantities of highly soluble, stable protein that is isotopically labeled (e.g., ¹³C, ¹⁵N).
-
Experimental Protocol 3: Methyl-TROSY NMR of a UAA-Protein
-
Isotope Labeling:
-
Express the UAA-protein as described in Protocol 1, but in M9 minimal medium containing ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
-
For specific labeling of Isoleucine, Leucine, and Valine (ILV) methyl groups, add ¹³C-labeled precursors one hour prior to induction. This simplifies the methyl region of the spectrum.[20]
-
-
Sample Preparation:
-
Purify the labeled UAA-protein and concentrate it to 0.1-1.0 mM in a suitable NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O).
-
-
Data Acquisition:
-
Acquire a 2D ¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe. This spectrum provides a "fingerprint" of all the methyl groups in the protein.
-
-
Data Analysis:
-
Assign the methyl resonances through a combination of mutagenesis and multi-dimensional NMR experiments (e.g., NOESY, HMCM(CGCBCA)CO).[20]
-
Compare the spectrum of the UAA-protein to that of the wild-type protein. Changes in chemical shifts indicate alterations in the local chemical environment, providing direct insight into the structural impact of the this compound substitution.
-
Performance Comparison and Expected Outcomes
The incorporation of this compound can significantly alter a protein's biophysical properties. The following table provides representative data illustrating potential outcomes when comparing a wild-type protein to its UAA-containing variant.
Table 2: Representative Performance Metrics: Wild-Type vs. This compound Variant
| Parameter | Wild-Type Protein (with L-Leucine) | This compound Protein | Rationale for Expected Change |
| Expression Yield (mg/L) | 10 | 4-8 | The UAA incorporation machinery can be less efficient than standard translation, and the increased hydrophobicity may lead to some protein misfolding or aggregation, reducing the yield of soluble protein. |
| Thermal Stability (Tm, °C) | 55.2 °C | 58.5 °C | The increased hydrophobicity and optimized packing from the 5-methyl group can enhance hydrophobic core interactions, often leading to increased thermal stability.[21] |
| Crystallization Success | Crystals in 15/96 conditions | Crystals in 8/96 conditions | Altered surface hydrophobicity or induced local flexibility can make finding a suitable crystal lattice condition more challenging. |
| NMR Spectral Quality | Well-dispersed methyl peaks | Additional well-resolved peaks | The new methyl groups from this compound provide new probes but require careful assignment. Their sharp lines indicate they are in a well-folded environment. |
| Ligand Binding (Kd) | 1.2 µM | 0.8 µM | If the UAA is in a binding pocket, its altered size and hydrophobicity can either enhance or weaken ligand interactions, depending on the specific steric and chemical complementarity. |
Conclusion: An Integrated Approach for a Complete Structural Picture
This compound is a powerful tool for probing and engineering protein structure and function. Its successful application, however, requires a carefully chosen and rigorously executed structural analysis strategy.
-
Mass spectrometry is a non-negotiable first step to validate the successful and site-specific incorporation of the UAA.
-
X-ray crystallography offers the highest resolution view of the static structure, ideal for understanding precise atomic interactions, but is often limited by the crystallization bottleneck.[17]
-
NMR spectroscopy, particularly methyl-TROSY, provides an unparalleled view of the protein's structure and dynamics in solution , offering insights into conformational changes and allostery that are invisible to crystallography.[18]
Ultimately, the most comprehensive understanding is often achieved by integrating these techniques. An initial NMR screen can confirm that the UAA-containing protein is well-folded and stable, justifying the effort of crystallization trials. A high-resolution crystal structure can then provide the detailed atomic framework for interpreting the dynamic information revealed by NMR. By thoughtfully applying these methods, researchers can fully harness the potential of this compound to advance the frontiers of protein science and drug discovery.
References
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein engineering with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 4. Norleucine - Wikipedia [en.wikipedia.org]
- 6. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. interesjournals.org [interesjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. interesjournals.org [interesjournals.org]
- 10. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 12. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. phys.libretexts.org [phys.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. A NMR Experiment for Simultaneous Correlations of Valine and Leucine/Isoleucine Methyls with Carbonyl Chemical Shifts in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Decoding protein methylation function with thermal stability analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Resolution Structural Analysis: Leveraging 5-Methyl-L-norleucine in X-ray Crystallography
Introduction: Beyond the Canonical Twenty—Engineering Specificity with Non-Canonical Amino Acids
In the pursuit of potent and selective therapeutics, particularly in the realm of enzyme inhibitors, the 20 canonical amino acids often present limitations. Nature's building blocks, while versatile, do not always provide the precise steric and electronic properties required to differentiate between highly homologous protein targets. This is a significant challenge in drug development, where off-target effects can lead to adverse outcomes. The strategic incorporation of non-canonical amino acids (ncAAs) into peptide-based inhibitors offers a powerful solution, enabling the fine-tuning of molecular interactions to achieve desired specificity.[1][2]
This guide focuses on the application of 5-Methyl-L-norleucine (hLeu) , a non-proteinogenic analog of leucine, as a tool for achieving inhibitor selectivity. We will provide a comparative analysis of hLeu against its natural counterparts, present a detailed case study on its use in resolving the high-resolution crystal structure of a highly specific caspase-3 inhibitor, and furnish the comprehensive experimental workflows required to replicate and adapt these findings.
Comparative Analysis: The Structural and Functional Advantages of this compound
The choice of an ncAA is a critical experimental decision driven by the specific structural features of the target protein's active site. This compound provides a unique combination of hydrophobicity and sterics that distinguishes it from both L-leucine and its linear isomer, L-norleucine.
| Feature | L-Leucine | L-Norleucine | This compound (hLeu) | Rationale for Selection |
| Side Chain Structure | -CH₂-CH(CH₃)₂ | -CH₂-CH₂-CH₂-CH₃ | -CH₂-CH₂-CH(CH₃)₂ | The extended, unbranched ethyl spacer before the terminal isopropyl group provides deeper reach into hydrophobic pockets compared to Leucine, while maintaining the bulky terminal branching absent in Norleucine. |
| Branching Point | β-carbon | None | γ-carbon | This distal branching avoids potential steric clashes near the peptide backbone, allowing for more conformational flexibility in fitting into narrow or deep binding sites. |
| Hydrophobicity | High | High | Very High | The additional methylene group relative to Leucine increases the hydrophobic character, enhancing van der Waals interactions in nonpolar binding pockets.[3][4] |
| Primary Application | General hydrophobic packing | Methionine replacement; Probing hydrophobic cores[3] | Engineering inhibitor specificity; Probing deep S1/S1' pockets | Its unique geometry is ideal for exploiting subtle differences in the shape and depth of active sites between closely related enzyme isoforms.[1][5] |
The key advantage of this compound lies in its "extended bulk." It can project a bulky isopropyl group deeper into a binding pocket than leucine can, a feature that is critical for differentiating between enzyme active sites that vary in depth or width.
Case Study: High-Resolution Crystal Structure of Caspase-3 with a this compound-Containing Peptide Inhibitor (PDB: 4JJ7)
The executioner caspases, caspase-3 and caspase-7, are cysteine-aspartyl proteases that play central roles in apoptosis. Due to their high sequence and structural homology, designing inhibitors or probes that can distinguish between them is exceptionally challenging.[5][6] A seminal study by Vickers et al. successfully exploited the unique properties of this compound to develop a highly selective caspase-3 inhibitor and resolved its binding mode through X-ray crystallography at a remarkable 1.18 Å resolution.[1][2]
Rationale for Using this compound
The canonical DEVD tetrapeptide sequence is recognized with similar affinity by both caspase-3 and caspase-7.[1] The research team sought to modify the P1' position (the residue immediately following the cleavage site) to exploit subtle differences in the S1' binding pockets of the two enzymes. Their screening revealed that incorporating this compound (hLeu) at this position in a peptide inhibitor (Ac-DEVD-hLeu-cmk) resulted in a dramatic increase in selectivity for caspase-3.[1]
Structural Insights from PDB: 4JJ7
The crystal structure of caspase-3 in complex with the inhibitor Ac-DEVD-hLeu-cmk revealed the precise interactions responsible for this selectivity. The extended side chain of hLeu projects deep into the S1' subsite, a hydrophobic pocket. The terminal isopropyl group engages in favorable van der Waals contacts with residues deep within this pocket. In contrast, the S1' pocket of caspase-7 is shallower and slightly narrower. The shorter side chain of a canonical amino acid like leucine would not fully occupy the deeper caspase-3 pocket, while the extended bulk of hLeu would be sterically hindered in the more confined caspase-7 pocket. This exquisite structural complementarity is the basis for the observed selectivity.
The workflow for this type of structural investigation is a multi-stage process requiring careful execution and validation at each step.
Quantitative Data Summary
The success of this approach is quantified not only by the high-resolution structure but also by the biochemical inhibition data, which validates the structural findings.
Table 2: Crystallographic Data for Caspase-3-Inhibitor Complex (PDB: 4JJ7)[1]
| Parameter | Value |
|---|---|
| PDB ID | 4JJ7 |
| Protein | Human Caspase-3 |
| Ligand | Ac-DEVD-hLeu-cmk |
| Resolution (Å) | 1.18 |
| Space Group | P 31 2 1 |
| Unit Cell (a, b, c Å) | 88.0, 88.0, 89.1 |
| R-work / R-free | 0.135 / 0.157 |
| Data Collection Method | X-RAY DIFFRACTION |
Table 3: Comparative Inhibitor Potency (IC₅₀ Values)[1]
| Inhibitor Sequence | Caspase-3 IC₅₀ (nM) | Caspase-7 IC₅₀ (nM) | Selectivity (Casp-7/Casp-3) |
|---|---|---|---|
| Ac-DEVD-CHO (Canonical) | 3.1 ± 0.3 | 6.1 ± 0.5 | ~2-fold |
| Ac-DEV(hLeu)-CHO | 17 ± 1 | >10,000 | >588-fold |
The data unequivocally demonstrates that the substitution of Valine at P2 with this compound (hLeu) confers a nearly 600-fold increase in selectivity for caspase-3 over caspase-7. This powerful biochemical data provides a self-validating system for the crystallographic results; the observed structural interactions directly explain the dramatic shift in inhibitory potency.
Experimental Protocols: A Step-by-Step Guide
The following protocols are synthesized based on the methods reported by Vickers et al. and standard crystallographic practices.[1]
Protocol 1: Recombinant Human Caspase-3 Expression and Purification
-
Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding human procaspase-3. Grow cells in LB media at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow for 4-6 hours at 30°C.
-
Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) and lyse cells using sonication or a microfluidizer on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 45 minutes at 4°C to pellet cellular debris.
-
Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column (assuming a His-tagged construct). Wash with lysis buffer containing 20 mM imidazole and elute with lysis buffer containing 250-500 mM imidazole.
-
Activation & Tag Cleavage: Activate the procaspase-3 by incubation with caspase-8 or granzyme B. Concurrently, cleave the affinity tag using a specific protease (e.g., TEV protease).
-
Size-Exclusion Chromatography (SEC): Perform a final polishing step using a SEC column (e.g., Superdex 75) pre-equilibrated in crystallization buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT). This step is critical for ensuring a monodisperse, homogeneous sample.
-
Concentration & Validation: Concentrate the purified, active caspase-3 to 10-15 mg/mL. Validate purity by SDS-PAGE and confirm concentration using a spectrophotometer (A₂₈₀).
Protocol 2: Synthesis of Ac-DEVD-hLeu-cmk Inhibitor
This protocol requires expertise in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Start with a Rink Amide resin.
-
Fmoc Deprotection: Swell the resin in DMF, then treat with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-hLeu-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH) using a coupling agent like HBTU/HOBt in the presence of a base like DIPEA in DMF. Monitor each coupling step for completion (e.g., with a Kaiser test).
-
N-terminal Acetylation: After coupling the final amino acid (Asp), deprotect the N-terminus and acetylate using acetic anhydride and DIPEA in DMF.
-
Warhead Addition: The chloromethylketone (cmk) warhead is typically added to the C-terminal carboxyl group post-synthesis or incorporated via a specialized resin.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC on a C18 column.
-
Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 3: Co-crystallization and Structure Determination
-
Complex Formation: Incubate purified caspase-3 (at ~10 mg/mL) with a 3- to 5-fold molar excess of the purified peptide inhibitor on ice for at least 1 hour.
-
Crystallization Screening: Use the sitting-drop vapor diffusion method. Screen a wide range of conditions using commercial or in-house screens. The reported crystallization condition for PDB 4JJ7 is:
-
Well Solution: 0.1 M Sodium Citrate pH 5.5, 20% (w/v) PEG 3000.
-
Drop Ratio: Mix 1 µL of the protein-inhibitor complex with 1 µL of the well solution.
-
Temperature: Equilibrate against 500 µL of well solution at 20°C.
-
-
Crystal Optimization: If initial hits are small or poorly formed, optimize by varying the precipitant concentration, pH, and temperature around the initial hit condition.
-
Cryo-protection and Data Collection: Harvest crystals and briefly soak in a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data using software like HKL2000 or XDS. Solve the structure by molecular replacement using a previously determined caspase-3 structure as a search model (e.g., PDB: 2J30). Refine the model and build the inhibitor into the electron density map using software like PHENIX and Coot.[1]
Conclusion and Future Outlook
The high-resolution structure of caspase-3 in complex with a this compound-containing inhibitor provides a compelling blueprint for modern structure-based drug design. It demonstrates that the rational incorporation of a non-canonical amino acid, chosen for its specific steric and chemical properties, can overcome the formidable challenge of achieving selectivity between highly homologous targets. The experimental workflows detailed here provide a practical guide for researchers aiming to employ similar strategies. As the toolkit of available ncAAs expands and our understanding of protein structure deepens, this approach of using custom-designed chemical probes for crystallographic studies will continue to be a cornerstone of developing next-generation therapeutics with enhanced precision and efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective detection of caspase-3 versus caspase-7 using activity-based probes with key unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Caspase-3 binds diverse P4 residues in peptides as revealed by crystallography and structural modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for the Conformational Analysis of 5-Methyl-L-norleucine in Peptides
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the three-dimensional structure and dynamics of peptides in solution.[1][2] This guide provides an in-depth comparison of NMR methodologies for the conformational analysis of peptides incorporating the non-canonical amino acid 5-Methyl-L-norleucine (5-Me-Nle), a residue of increasing interest in drug discovery for its unique structural properties.
The inclusion of non-standard amino acids like 5-Me-Nle into peptide sequences can introduce beneficial properties, such as increased resistance to enzymatic degradation and modulated receptor binding affinity.[3] However, the branched, aliphatic side chain of 5-Me-Nle also presents specific challenges and opportunities for detailed conformational analysis. Understanding its preferred orientation is crucial for establishing a clear structure-activity relationship (SAR).
The Conformational Landscape of this compound
This compound, an isomer of leucine, possesses a flexible side chain with multiple rotatable bonds, primarily the χ angles, which dictate its spatial orientation. The terminal isopropyl group can impose significant steric constraints, influencing not only its own conformation but also the local peptide backbone and the orientation of neighboring residues. A comprehensive analysis, therefore, requires a multi-faceted approach to define these dihedral angles accurately.
Caption: Rotatable bonds in the this compound residue.
Choosing the Right NMR Toolkit: A Comparative Analysis
A robust conformational analysis of a 5-Me-Nle containing peptide relies on integrating data from multiple NMR experiments. The primary division is between techniques that measure through-space versus through-bond correlations.
Through-Space Interactions: NOESY vs. ROESY
The Nuclear Overhauser Effect (NOE) is a cornerstone of NMR structural biology, providing distance constraints between protons that are close in space (< 5 Å), irrespective of their covalent bonding.[4] This is measured using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.
| Parameter | NOESY (Nuclear Overhauser Effect Spectroscopy) | ROESY (Rotating-frame Overhauser Effect Spectroscopy) |
| Mechanism | Cross-relaxation in the laboratory frame | Cross-relaxation in the rotating frame |
| Optimal Molecular Weight | Small (< 1 kDa) and large (> 2 kDa) molecules | Ideal for intermediate-sized molecules (approx. 1-2 kDa) where NOE is near zero[4][5] |
| Signal Sign | Positive for small molecules, negative for large molecules | Always positive, regardless of molecular size[4] |
| Key Advantage | High sensitivity for large and small molecules. | Reliable for molecules in the "NOE null" region; less prone to spin diffusion artifacts.[4] |
| Key Disadvantage | Signal approaches zero for medium-sized molecules; susceptible to spin diffusion in larger molecules, which can lead to erroneous distance restraints. | Can be less sensitive than NOESY for very large molecules; potential for TOCSY artifacts.[4][6] |
Expert Insight: For many synthetic peptides incorporating 5-Me-Nle, which often fall into the 1-2 kDa molecular weight range, ROESY is the superior choice.[4][5] In this range, the NOESY signal can be extremely weak or non-existent. ROESY provides unambiguous, positive cross-peaks, mitigating the risk of misinterpretation.
Through-Bond Correlations: J-Coupling Analysis
While NOEs provide distance information, scalar (or J) couplings provide invaluable information about dihedral angles through the Karplus relationship.[7][8] This empirical correlation relates the magnitude of a three-bond coupling constant (³J) to the intervening dihedral angle.[9][10]
For peptide analysis, the most crucial coupling is ³J(HNHα), which correlates with the backbone dihedral angle φ.[11]
-
Large ³J(HNHα) values (> 8 Hz) are indicative of an extended conformation (φ ≈ -120°).
-
Small ³J(HNHα) values (< 5 Hz) suggest a helical conformation (φ ≈ -60°).
These coupling constants can be accurately measured from high-resolution 1D ¹H spectra or from 2D experiments like DQF-COSY.
Experimental Protocols and Data Interpretation
Achieving high-quality data requires meticulous sample preparation and a logical workflow for data acquisition and analysis.[12]
Protocol 1: Sample Preparation for Peptide NMR
-
Peptide Purity: Ensure the peptide is of high purity (>95%) to avoid signals from contaminants.[13]
-
Solvent Selection: Dissolve the peptide in a deuterated solvent (e.g., D₂O or deuterated organic solvents like DMSO-d₆). For observing exchangeable amide protons, a mixture of 90% H₂O/10% D₂O is standard.
-
Concentration: Aim for a peptide concentration between 1-5 mM.[13][14] Higher concentrations improve the signal-to-noise ratio but can lead to aggregation.
-
pH and Buffer: Use a suitable buffer (e.g., phosphate buffer) to maintain a stable pH, typically near physiological pH. The total salt concentration should be kept below 300 mM to prevent signal broadening.[15]
-
Oxygen Removal: For NOESY experiments on small molecules, dissolved oxygen can quench the NOE.[4] Degassing the sample using the freeze-pump-thaw method is recommended.[4]
Protocol 2: A Step-by-Step 2D ROESY Experiment
-
Initial Setup: Acquire a standard 1D ¹H spectrum to assess sample quality and determine appropriate spectral widths.
-
Temperature Control: Maintain a stable temperature throughout the experiment, as chemical shifts are temperature-dependent.
-
Pulse Sequence: Utilize a standard ROESY pulse sequence, often with a spin-lock pulse to suppress TOCSY artifacts (e.g., EASY-ROESY).[6]
-
Mixing Time: The ROESY mixing time is a critical parameter. A build-up curve, using a series of spectra with increasing mixing times (e.g., 50, 100, 150, 200, 300 ms), is ideal for quantitative distance analysis. For qualitative analysis, a single mixing time of 200-300 ms is often sufficient.
-
Data Processing: Process the 2D data using software like NMRPipe or vendor-specific software. This involves Fourier transformation, phasing, and baseline correction.
-
Data Analysis: Use software such as CCPNmr Analysis, ARIA, or CYANA to pick and assign cross-peaks.[16][17] The volume of a ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).
Overall Workflow for Conformational Analysis
The ultimate goal is to combine distance restraints from ROESY and dihedral angle restraints from J-couplings to calculate a three-dimensional structure.
Caption: A streamlined workflow from sample to structure.
Case Study: Interpreting Restraints for a Hypothetical Peptide
Consider a hypothetical peptide, Ac-Tyr-Gly-5-Me-Nle -Phe-NH₂. After acquiring and analyzing the NMR data, we might obtain the following restraints for the 5-Me-Nle residue:
Table 1: Hypothetical ROE-Derived Distance Restraints
| Proton 1 | Proton 2 | Intensity | Upper Distance Bound (Å) | Information Gained |
| 5-Me-Nle Hα | Phe HN | Strong | < 2.8 | Defines backbone proximity |
| 5-Me-Nle Hα | 5-Me-Nle Hβ | Medium | < 3.5 | Side-chain rotamer (χ1) |
| Gly Hα | 5-Me-Nle HN | Strong | < 2.8 | Sequential backbone connectivity |
| 5-Me-Nle Hγ | 5-Me-Nle Hδ1/Hδ2 | Strong | < 3.0 | Side-chain rotamer (χ2/χ3) |
Table 2: Hypothetical J-Coupling Derived Dihedral Restraints
| Coupling | Value (Hz) | Derived Dihedral Angle (φ) | Interpretation |
| ³J(5-Me-Nle HN, 5-Me-Nle Hα) | 8.5 | ~ -120° ± 20° | Extended backbone conformation |
By combining these data points, a clear picture emerges. The large J-coupling constant indicates that the backbone at the 5-Me-Nle residue is in an extended conformation.[11] The strong ROE between the 5-Me-Nle alpha-proton and the succeeding Phenylalanine amide proton further supports this, while the intra-residue ROEs provide specific constraints on the side-chain rotamers. This combined set of restraints, when used in structure calculation software, will generate a high-resolution ensemble of structures representing the peptide's conformation in solution.
Conclusion
A successful conformational analysis of peptides containing this compound requires a synergistic application of multiple NMR techniques. While through-space methods like ROESY are essential for determining inter-proton distances, particularly for the medium-sized peptides common in drug discovery, through-bond J-coupling analysis is indispensable for accurately defining backbone dihedral angles.[1][18] By meticulously preparing the sample and logically applying this comparative toolkit, researchers can overcome the challenges posed by this non-canonical residue and unlock a detailed understanding of its structural impact, accelerating the design of next-generation peptide therapeutics.
References
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Karplus equation - Wikipedia [en.wikipedia.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 14. nmr-bio.com [nmr-bio.com]
- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. protein-nmr.org.uk [protein-nmr.org.uk]
- 17. mr.copernicus.org [mr.copernicus.org]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Circular Dichroism: Elucidating Peptide Secondary Structure Changes Induced by 5-Methyl-L-norleucine
For researchers and drug developers, the precise engineering of peptide therapeutics is a cornerstone of modern molecular design. The introduction of non-canonical amino acids (ncAAs) into peptide backbones is a powerful strategy for enhancing stability, modulating bioactivity, and refining structural conformations.[1][2] Among these, 5-Methyl-L-norleucine, a bulky and hydrophobic analog of leucine, presents a unique tool for influencing peptide folding.
This guide provides an in-depth technical comparison, demonstrating how to leverage Circular Dichroism (CD) spectroscopy to rigorously assess the secondary structure perturbations resulting from the site-specific incorporation of this compound. We will move beyond a simple protocol to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.
Section 1: The Fundamentals of Far-UV Circular Dichroism
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for evaluating the secondary structure of proteins and peptides in solution.[3][4] The fundamental principle lies in the differential absorption of left-handed and right-handed circularly polarized light by chiral molecules.[5] In the far-UV region (typically 190-250 nm), the peptide bond itself is the primary chromophore, and its arrangement in ordered secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra.[6][7]
-
α-Helical Structures: Exhibit two distinct negative bands (minima) near 222 nm and 208 nm, and a strong positive band (maximum) around 192 nm.[6]
-
β-Sheet Structures: Show a single broad negative band around 218 nm and a positive band near 195 nm.[6]
-
Random Coil/Disordered Structures: Are characterized by a strong negative band near 198 nm and low ellipticity above 210 nm.[6][8]
By analyzing the shape and magnitude of the CD spectrum, one can estimate the percentage of each secondary structure element within the peptide.[9]
Caption: Principle of Circular Dichroism Spectroscopy.
Section 2: The Perturbing Agent: Understanding this compound
This compound, also known as L-homoleucine, is a non-proteinogenic amino acid with the chemical formula C₇H₁₅NO₂.[10][11] It is an isomer of leucine, featuring an extended and branched alkyl side chain.
Structural Comparison:
-
Leucine: -(CH₂)CH(CH₃)₂
-
Norleucine: -(CH₂)₃CH₃[12]
-
This compound: -(CH₂)₂CH(CH₃)₂
The key difference is the additional methylene group in the side chain of this compound compared to leucine. This seemingly minor change has significant implications:
-
Increased Hydrophobicity: The longer alkyl chain enhances the hydrophobic character, which can drive the peptide to adopt a more compact, folded conformation in aqueous solutions to shield the greasy side chain from the solvent.
-
Steric Bulk: The side chain is not only longer but also bulkier, which can restrict the conformational freedom (phi and psi backbone dihedral angles) of the peptide backbone. This restriction can favor certain secondary structures over others.
Hypothesis: The incorporation of this compound in place of a canonical amino acid like leucine is hypothesized to increase the propensity for ordered secondary structure, such as α-helicity, due to enhanced hydrophobic interactions and steric constraints.
Section 3: Experimental Design for a Robust Comparison
To objectively assess the structural impact of this compound, a direct comparison with a control peptide is essential.
Caption: Experimental workflow for comparative CD analysis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with quality control checks integrated at critical stages.
1. Peptide Synthesis and Purification:
-
Synthesize a control peptide (e.g., Ac-KAAAAKAAAAK-NH₂) and the test peptide where a central Alanine or a Leucine is replaced with this compound using standard solid-phase peptide synthesis (SPPS).[13]
-
Purify both peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). Purity is critical as contaminants can contribute their own CD signals.[3]
-
Verify the mass of both peptides using mass spectrometry.
2. Accurate Concentration Determination:
-
This is the most critical step for accurate data comparison.[3][14] Standard Bradford or Lowry assays are unreliable for peptides.[3]
-
Recommended Method: Use quantitative amino acid analysis (AAA) to determine the precise peptide concentration. Alternatively, if the peptide contains Trp or Tyr, UV absorbance can be used, provided an accurate extinction coefficient is known.
3. Sample Preparation for CD Spectroscopy:
-
Buffer Selection: The buffer must be transparent in the far-UV region.[15] A 10-20 mM sodium phosphate buffer at pH 7.4 is an excellent choice. Avoid buffers with high UV absorbance like Tris.[6]
-
Peptide Concentration: Prepare a stock solution and dilute it to a final concentration of approximately 0.1 mg/mL for a 1-mm pathlength cuvette.[16] The final absorbance (monitored by the instrument's detector voltage) should remain low to avoid signal saturation.[15]
-
Sample Handling: Filter the final sample through a 0.22 µm syringe filter to remove any aggregates that could cause light scattering.[16] Prepare a buffer-only blank using the exact same buffer for baseline correction.
4. CD Spectrometer Setup and Data Acquisition:
-
Instrument Purging: Purge the instrument with dry nitrogen gas for at least 20 minutes before and during the experiment to remove oxygen, which absorbs strongly below 200 nm.[16]
-
Cuvette: Use a thoroughly cleaned quartz cuvette with a 1 mm pathlength.[7]
-
Acquisition Parameters (Typical):
-
Data Collection:
-
Collect a baseline spectrum using the buffer-only blank.
-
Collect the spectrum for the control peptide.
-
Collect the spectrum for the this compound peptide.
-
5. Data Processing and Analysis:
-
Baseline Subtraction: Subtract the buffer blank spectrum from each of the peptide spectra.[7]
-
Smoothing: Apply minimal smoothing (e.g., Savitzky-Golay) only if the data is excessively noisy. Over-smoothing can distort spectral features.
-
Conversion to Standard Units: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE or [θ]) in units of deg·cm²·dmol⁻¹. This normalization accounts for differences in concentration, pathlength, and the number of amino acids, allowing for direct comparison.[3]
-
Formula: [θ] = (mdeg × MRW) / (10 × c × l)
-
mdeg = observed ellipticity in millidegrees
-
MRW = mean residue weight (molecular weight / number of residues)
-
c = concentration in mg/mL
-
l = pathlength in cm
-
-
-
Secondary Structure Deconvolution: Use a validated deconvolution algorithm, such as BeStSel or DichroWeb, to estimate the percentage of α-helix, β-sheet, and other structures from the MRE data.[9][17]
Section 4: Interpreting the Data - A Hypothetical Case Study
Let's consider a hypothetical outcome where this compound was substituted for a leucine residue in a 15-amino acid peptide.
Quantitative Data Summary
| Peptide Sample | [θ] at 222 nm (deg·cm²·dmol⁻¹) | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Control Peptide (with Leucine) | -8,500 | 25 | 15 | 60 |
| Test Peptide (with 5-Me-Nle) | -14,000 | 42 | 10 | 48 |
Data derived from deconvolution analysis using the BeStSel web server.[17]
Comparative Analysis
-
Visual Inspection: When overlaid, the spectrum for the this compound peptide shows a significantly more intense negative signal at 222 nm compared to the control. This is a strong qualitative indicator of increased α-helical content.[8]
-
Quantitative Interpretation: The deconvolution data in the table confirms the visual assessment. The incorporation of this compound led to a substantial increase in α-helicity (from 25% to 42%). This structural change comes primarily at the expense of the random coil population, suggesting the nCAA is inducing a disorder-to-order transition.
-
Mechanistic Rationale: The observed increase in helicity supports our initial hypothesis. The enhanced hydrophobicity and steric bulk of the this compound side chain likely promote a more compact and ordered helical conformation. This stabilization could be crucial for enhancing the peptide's interaction with a target receptor or improving its resistance to proteolytic degradation.[18]
Conclusion
Circular Dichroism is an indispensable tool for rapidly and accurately assessing the secondary structure of peptides.[4] When designing novel peptide therapeutics with non-canonical amino acids like this compound, a comparative CD analysis provides critical insights into the structural consequences of such modifications. By following a rigorous, self-validating protocol that emphasizes accurate concentration determination and proper data normalization, researchers can confidently quantify changes in helicity, sheet content, and disorder. This data is paramount for establishing structure-activity relationships and rationally engineering peptides with optimized therapeutic properties.
References
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are the Applications of Circular Dichroism in Protein Structure? [synapse.patsnap.com]
- 5. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 6. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Analyzing Protein Secondary Structure Using Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 11. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Norleucine - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 15. health.uconn.edu [health.uconn.edu]
- 16. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 17. BeStSel - Protein Circular Dichroism Spectra Analysis [bestsel.elte.hu]
- 18. benchchem.com [benchchem.com]
Comparing the hydrophobicity of 5-Methyl-L-norleucine with other amino acids
For researchers, scientists, and professionals in drug development, a nuanced understanding of the physicochemical properties of amino acids is paramount. Among these properties, hydrophobicity stands out as a critical determinant of peptide and protein structure, function, and therapeutic potential. This guide provides an in-depth comparison of the hydrophobicity of the non-standard amino acid 5-Methyl-L-norleucine against other canonical and non-canonical amino acids, grounded in established scientific principles and experimental methodologies.
The Significance of Amino Acid Hydrophobicity
Hydrophobicity, the tendency of nonpolar molecules to repel water, is a primary driving force in protein folding. Hydrophobic amino acid residues typically bury themselves within the core of a protein, shielding them from the aqueous cellular environment. This "hydrophobic effect" stabilizes the three-dimensional structure of proteins, which is inextricably linked to their biological function. In the realm of drug development, modulating the hydrophobicity of peptide-based therapeutics can significantly impact their solubility, membrane permeability, and metabolic stability.
This compound, also known as L-homoleucine, is a leucine analog with an additional methylene group in its side chain. Its unique structural characteristics warrant a detailed examination of its hydrophobic character in comparison to its isomers and other amino acids.
Theoretical and Predicted Hydrophobicity of this compound
The hydrophobicity of an amino acid is primarily determined by the chemical nature of its side chain. Longer, aliphatic side chains generally confer greater hydrophobicity. This compound possesses a branched aliphatic side chain, structurally similar to leucine and isoleucine, suggesting a significant hydrophobic character.
A commonly used computational metric for hydrophobicity is the logarithm of the octanol-water partition coefficient (LogP). A calculated XLogP3 value for this compound is available on PubChem and is reported to be -1.3[1]. This negative value, however, suggests that the molecule is more soluble in water than in octanol, indicating a hydrophilic character. This prediction may seem counterintuitive given its aliphatic side chain and highlights the importance of experimental validation. It is crucial to note that this is a calculated value and may not fully represent the empirical hydrophobicity.
Comparative Analysis with Isomeric and Related Amino Acids
To contextualize the hydrophobicity of this compound, it is instructive to compare it with its structural isomers: leucine, isoleucine, and norleucine. These amino acids share the same chemical formula (C6H13NO2) but differ in the arrangement of their side chains.
| Amino Acid | Structure | Kyte-Doolittle Hydrophobicity Index |
| Leucine | CH(CH3)2-CH2- | 3.8 |
| Isoleucine | CH(CH3)-CH2-CH3 | 4.5 |
| Norleucine | CH3-(CH2)3- | 3.7 (estimated) |
| This compound | CH(CH3)2-(CH2)2- | Not Experimentally Determined |
Table 1: Comparison of the Kyte-Doolittle hydrophobicity indices for leucine, isoleucine, and norleucine. A higher positive value indicates greater hydrophobicity.
Leucine and Isoleucine: Both are highly hydrophobic amino acids, with isoleucine being slightly more hydrophobic due to the branching at the β-carbon, which is closer to the peptide backbone[2].
Norleucine: This linear-chain isomer of leucine is also highly hydrophobic. While not one of the 20 proteinogenic amino acids, it is often used in studies of protein structure and function.
This compound: Based on its structure, with a branched isobutyl group extended by a methylene group, it is reasonable to hypothesize that this compound would exhibit a hydrophobicity comparable to or slightly greater than leucine. The additional methylene group compared to leucine would increase the nonpolar surface area, likely leading to a higher hydrophobicity index. The discrepancy with the calculated XLogP3 value underscores the necessity for experimental determination.
Experimental Methodologies for Determining Amino Acid Hydrophobicity
To empirically assess the hydrophobicity of this compound, two primary experimental techniques are employed: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the determination of the n-Octanol/Water Partition Coefficient (LogP).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity. In this method, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile.
Principle: More hydrophobic amino acids will have a stronger affinity for the nonpolar stationary phase and will thus elute later from the column. The retention time is, therefore, a direct measure of the amino acid's hydrophobicity.
-
Sample Preparation:
-
Dissolve the amino acid standard (e.g., this compound and other reference amino acids) in the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% trifluoroacetic acid) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Record the retention time for each amino acid.
-
A longer retention time indicates greater hydrophobicity. The retention times can be used to establish a relative hydrophobicity scale.
-
References
- 1. From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues [explorationpub.com]
- 2. Packing and hydrophobicity effects on protein folding and stability: effects of beta-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded alpha-helical coiled coils/leucine zippers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 5-Methyl-L-norleucine as a Superior Methionine Substitute for Preventing Oxidation in Biotherapeutics
For researchers, scientists, and drug development professionals navigating the complexities of biotherapeutic stability, the oxidation of methionine residues presents a persistent challenge. This chemical modification can compromise a protein's structural integrity, efficacy, and shelf-life. While various strategies exist to mitigate this issue, the substitution of methionine with non-canonical amino acids offers a promising proactive approach. This guide provides an in-depth, objective comparison of 5-Methyl-L-norleucine as a substitute for methionine, benchmarked against other alternatives, and supported by established experimental methodologies.
The Challenge of Methionine Oxidation
Methionine, with its thioether side chain, is highly susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide and, subsequently, methionine sulfone.[1][2][3][4][5] This conversion introduces a polar group, which can disrupt hydrophobic interactions critical for maintaining the protein's three-dimensional structure and function.[6] The consequences of methionine oxidation are significant, ranging from reduced biological activity to aggregation and immunogenicity of the therapeutic protein.
The Rationale for Methionine Substitution
A key strategy to circumvent methionine oxidation is to replace it with an analog that is isosteric but resistant to oxidation. This approach aims to preserve the structural and functional properties of the protein while eliminating the primary site of oxidative damage. Norleucine, a straight-chain analog of methionine where the sulfur atom is replaced by a methylene group, has been a common choice.[1][7][8][9][10] However, the subtle differences in hydrophobicity and electronic properties between norleucine and methionine can sometimes lead to unexpected changes in protein behavior.[11]
Introducing this compound: A Structurally Optimized Alternative
This compound, a non-proteinogenic amino acid, emerges as a compelling candidate for methionine substitution.[12][13][] Its branched-chain alkyl group more closely mimics the steric bulk and hydrophobicity of the methionine side chain compared to the linear side chain of norleucine. This structural similarity is hypothesized to better preserve the native protein conformation and function while offering complete resistance to oxidation due to the absence of the sulfur atom.
Comparative Analysis: Methionine vs. Norleucine vs. This compound
To objectively evaluate the performance of this compound, a series of experiments can be designed to compare its impact on protein stability and function against both native methionine and the more established substitute, norleucine.
Table 1: Predicted Physicochemical Properties and Oxidation Resistance
| Amino Acid | Structure | Key Physicochemical Properties | Predicted Oxidation Resistance |
| L-Methionine | CC(C--INVALID-LINK--C(O)=O)S | Contains a flexible, hydrophobic thioether side chain. | Susceptible to oxidation to sulfoxide and sulfone. |
| L-Norleucine | CCCC--INVALID-LINK--C(O)=O | Linear, hydrophobic alkyl side chain; isosteric to methionine. | Resistant to oxidation. |
| This compound | CC(C)CC--INVALID-LINK--C(O)=O | Branched, hydrophobic alkyl side chain; sterically similar to methionine. | Resistant to oxidation. |
Experimental Design for Comparative Evaluation
The following experimental workflow provides a robust framework for comparing the efficacy of this compound as a methionine substitute.
References
- 1. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comparing the effect on protein stability of methionine oxidation versus mutagenesis: steps toward engineering oxidative resistance in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cheme.caltech.edu [cheme.caltech.edu]
- 10. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 13. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Half-Life of Peptides Containing 5-Methyl-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
The transient in vivo lifespan of therapeutic peptides presents a significant hurdle in drug development, often leading to frequent administration and diminished therapeutic efficacy.[1][2] Most unmodified peptides have an in vivo half-life of only a few minutes due to rapid clearance by the kidneys and degradation by proteases.[1][3] A key strategy to overcome this limitation is the incorporation of non-canonical amino acids (ncAAs), which can enhance proteolytic stability and, consequently, extend a peptide's systemic circulation time.[4][5][6] This guide provides an in-depth comparison of 5-Methyl-L-norleucine, a synthetic amino acid, with other common alternatives used to prolong peptide half-life, supported by experimental rationale and detailed protocols for validation.
The Challenge of Proteolytic Degradation
The susceptibility of peptides to enzymatic degradation is a primary contributor to their short half-lives.[2] Proteases, enzymes that break down proteins and peptides, are highly specific for the L-configuration of naturally occurring amino acids.[3] Introducing structural modifications that impede protease recognition or binding can significantly enhance a peptide's resistance to this degradation.
This compound: A Tool for Enhanced Stability
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids incorporated into proteins during translation.[7] Its structure is similar to L-leucine but with an extended and terminally branched alkyl side chain. This unique structure is hypothesized to confer increased proteolytic stability through steric hindrance. The bulky methyl group at the 5-position can physically block the approach of proteases to the peptide backbone, thereby slowing the rate of cleavage.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | [7][][9][10] |
| Molecular Weight | 145.20 g/mol | [][9][10] |
| IUPAC Name | (2S)-2-amino-5-methylhexanoic acid | [][9] |
| Appearance | White to off-white solid | [][10] |
| Solubility | Slightly soluble in water | [] |
Comparison with Alternative Amino Acids
L-Norleucine is an isomer of leucine with a linear side chain. Its incorporation into peptides can increase stability, likely due to altered hydrophobicity and side-chain conformation.[11]
N-Methyl-L-norleucine features a methyl group on the backbone amide nitrogen. This N-methylation is a powerful modification known to confer significant resistance to enzymatic degradation and improve cell permeability.[12]
The following table presents representative in vitro data for these analogs incorporated into a model peptide, which can serve as a predictive benchmark for the potential performance of this compound.
Table 1: Representative In Vitro Performance of this compound Analogs
| Amino Acid in Peptide | Metabolic Half-life (t½) in HLM (min) | Apparent Permeability (Papp, A-B) (10⁻⁶ cm/s) | Cytotoxicity (IC₅₀ in HEK293 cells) (µM) |
| N-Methyl-L-norleucine | >120 | 5.2 | >100 |
| L-Norleucine | 25 | 1.8 | >100 |
| L-Leucine (natural) | 21 | 1.5 | >100 |
| L-tert-Leucine | 45 | 2.5 | >100 |
Data is illustrative and sourced from a comparative guide for N-Methyl-L-norleucine.[12]
Based on these analogous data, it is reasonable to hypothesize that the inclusion of this compound would significantly increase the metabolic half-life of a peptide compared to its natural counterpart containing L-leucine. The steric hindrance provided by the 5-methyl group is expected to offer a degree of proteolytic protection, though likely not as pronounced as the backbone protection from N-methylation.
Experimental Protocols for Comparative Analysis
To empirically determine the in vivo half-life of a peptide containing this compound, a systematic experimental approach is required. Below are detailed protocols for key in vitro and in vivo assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a preliminary assessment of a peptide's susceptibility to metabolism by liver enzymes.
Materials:
-
Test peptide (containing this compound)
-
Control peptide (e.g., containing L-leucine)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with 0.1% formic acid (quenching solution)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test and control peptides in a suitable solvent.
-
In a 96-well plate, pre-warm HLM and the NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the reaction by adding the peptide to the HLM mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with 0.1% formic acid.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of remaining parent peptide.
-
Calculate the half-life (t½) from the rate of peptide disappearance.
Caption: Workflow for in vitro metabolic stability assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This study directly measures the concentration of the peptide in the bloodstream over time to determine its in vivo half-life.
Materials:
-
Test peptide (containing this compound)
-
Control peptide
-
Rodent model (e.g., Sprague-Dawley rats)
-
Dosing vehicle (e.g., saline)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimate animals to the housing conditions.
-
Administer a single intravenous (IV) bolus dose of the test or control peptide to each animal.
-
Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) via a cannulated vein or tail bleed.
-
Process blood samples to separate plasma.
-
Extract the peptide from the plasma samples.
-
Quantify the peptide concentration in each plasma sample using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data and use pharmacokinetic software to calculate the in vivo half-life.
Caption: Workflow for in vivo pharmacokinetic study.
Visualizing the Mechanism of Stability
The proposed mechanism for the enhanced stability of peptides containing this compound is steric hindrance. The following diagram illustrates this concept.
Caption: Steric hindrance of protease activity.
Conclusion
The incorporation of this compound into therapeutic peptides represents a promising strategy for extending their in vivo half-life. While direct comparative data is currently limited, the structural properties of this non-canonical amino acid and data from its close analogs strongly suggest a beneficial impact on proteolytic stability. By providing steric hindrance to protease enzymes, this compound can potentially reduce the rate of degradation, leading to longer circulation times and improved therapeutic outcomes. The experimental protocols detailed in this guide provide a clear framework for researchers to validate this hypothesis and directly compare the performance of this compound-containing peptides with other stabilization strategies. Further research in this area is warranted to fully elucidate the pharmacokinetic advantages of this and other novel non-canonical amino acids in peptide drug development.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. usbio.net [usbio.net]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Methyl-L-norleucine
As a non-proteinogenic amino acid, 5-Methyl-L-norleucine is a valuable compound in biochemical and pharmaceutical research, particularly in the development of novel therapeutics where protein structure and function are modified.[1][2] While its unique structure offers significant potential, it also necessitates a careful and informed approach to its handling and disposal to ensure laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Assessment and Chemical Profile
Before handling any chemical, understanding its properties and potential hazards is paramount. This compound, also known as (2S)-2-amino-5-methylhexanoic acid, is a white, solid compound.[][4] While comprehensive, specific toxicity data is not widely published, some suppliers indicate that it may cause skin, eye, and respiratory irritation.[5] A conservative approach, therefore, treats it as a potentially hazardous substance.
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | [][6] |
| Molecular Weight | 145.20 g/mol | [][6] |
| Appearance | White to off-white solid | [] |
| Melting Point | 254-256 °C | [][4] |
| Solubility | Slightly soluble in water | [] |
| Known Hazards | May cause skin, eye, and respiratory irritation | [5] |
Given the limited specific hazard data, the primary principle is to prevent its release into the environment. Disposal via sanitary sewer (i.e., sink disposal) is not recommended without a thorough hazard assessment and confirmation from your institution's Environmental Health and Safety (EHS) office.
Personal Protective Equipment (PPE) and Handling
When handling this compound in its solid form or in solution, appropriate personal protective equipment should always be worn to minimize exposure.
-
Eye Protection: Chemical safety goggles or glasses are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[5]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Spill Management Protocol
In the event of a spill, the following steps should be taken to ensure safe cleanup and containment:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as described above.
-
Contain and Absorb: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[7] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Dispose: The sealed container should be disposed of as chemical waste according to the procedures outlined below.
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste must follow institutional and local regulations. The general procedure involves segregating waste into appropriate streams for collection by trained hazardous waste professionals.[8][9]
Workflow for Disposal of this compound
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Detailed Steps:
-
Identify Waste Streams: Separate waste into three primary categories:
-
Unused Solid Compound: Any pure, unadulterated this compound.
-
Contaminated Solid Waste: This includes items like gloves, weigh boats, pipette tips, and empty vials that have come into contact with the chemical.
-
Contaminated Liquid Waste: Any solutions containing this compound, including reaction mixtures or stock solutions.
-
-
Package Waste Appropriately:
-
Solid Waste: Place unused solid this compound and contaminated solid waste into a durable, sealable container. A plastic pail or a securely sealed bag within a rigid container is recommended. The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
Liquid Waste: Collect aqueous or solvent-based solutions in a designated, leak-proof hazardous waste container. Do not mix with incompatible waste streams (e.g., halogenated solvents, strong acids, or bases).[8] The container must be clearly labeled with all chemical constituents and their approximate percentages.
-
-
Store Waste Securely:
-
All waste containers must be kept closed except when adding waste.
-
Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be away from drains and have secondary containment to catch any potential leaks.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
The final disposal method will be determined by the licensed waste management facility, but it typically involves high-temperature incineration at an approved plant.[5][7] This method is effective for destroying organic molecules and preventing their release into the environment.
-
The Rationale Behind the Protocol
This disposal protocol is designed to mitigate risk and ensure regulatory compliance.
-
Expertise & Experience: Treating this compound as potentially hazardous, in the absence of complete data, is a standard and prudent practice in chemical safety. Segregating waste streams prevents dangerous chemical reactions and simplifies the disposal process for waste management professionals.
-
Trustworthiness: This protocol aligns with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management, which form the basis of most institutional chemical safety plans.[9] By following these steps, you create a self-validating system of safety and compliance within your laboratory.
-
Authoritative Grounding: The core principle is to "Dispose of contents/container to an approved waste disposal plant."[5] This is a standard directive for chemicals where sink or trash disposal is not appropriate. The use of designated SAAs and professional disposal services is a universal requirement for chemical waste management in research institutions.[8]
By adhering to these procedures, researchers can handle and dispose of this compound responsibly, ensuring a safe laboratory environment and protecting the broader ecosystem.
References
- 1. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 2. New Process Makes It Easier to Craft Amino Acids That Don’t Exist in Nature | Lab Manager [labmanager.com]
- 4. usbio.net [usbio.net]
- 5. aksci.com [aksci.com]
- 6. This compound | C7H15NO2 | CID 94817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-L-norleucine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5-Methyl-L-norleucine demands a synthesis of innovation and uncompromising safety. This non-proteinogenic amino acid derivative, while pivotal in biochemical and pharmaceutical research, requires meticulous handling protocols rooted in a deep understanding of chemical safety principles.[][2] This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both the integrity of your research and the protection of all laboratory personnel.
Risk Assessment and Hazard Identification: The Precautionary Principle
This compound is typically supplied as a white, solid powder.[3][4] While comprehensive toxicological data for this specific compound is not widely available, the primary physical hazard stems from its powdered form. Fine chemical powders can be easily aerosolized during handling, posing a significant inhalation risk.[5] Even substances not classified as highly toxic can cause respiratory sensitization or irritation upon inhalation.[5] Therefore, we operate under the precautionary principle, treating any substance of unknown toxicity as potentially hazardous.[6]
Key Potential Hazards:
-
Respiratory Irritation: Inhalation of fine dust particles.
-
Eye Irritation: Direct contact of the powder or solutions with the eyes.
-
Skin Irritation: Potential for irritation upon prolonged or repeated skin contact.
-
Unknown Biological Activity: As a research chemical, its full biological effects may not be characterized, necessitating measures to prevent systemic exposure.[7]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your final and most direct barrier against chemical exposure, employed after engineering controls (like fume hoods) and administrative controls (like standard operating procedures).[8][9] The appropriate level of PPE is dictated by the physical state of the chemical and the specific task being performed.
PPE Specification Summary
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling/Weighing Solid Powder | Chemical Safety Goggles | Nitrile Gloves (Double-gloving recommended) | Laboratory Coat | Required: Work within a certified chemical fume hood. |
| Handling Dilute Solutions | Safety Glasses with Side Shields | Nitrile Gloves | Laboratory Coat | Not required if handled on an open bench with no aerosolization risk. |
| High-Splash Risk Operations | Face Shield over Safety Goggles | Nitrile Gloves | Laboratory Coat | Work within a certified chemical fume hood. |
| Spill Cleanup (Solid or Liquid) | Chemical Safety Goggles | Heavy-duty Nitrile or Neoprene Gloves | Laboratory Coat | Required: Work within a certified chemical fume hood. |
Detailed PPE Rationale
-
Eye and Face Protection : For handling liquids that may splash, chemical safety goggles are mandatory as they form a protective seal around the eyes.[6][10] Standard safety glasses with side shields offer sufficient protection against accidental touches or minor splashes when working with dilute solutions.[6][10] A face shield should be used in conjunction with goggles during procedures with a high risk of splashing.[7][11]
-
Hand Protection : Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.[7][10] When handling the concentrated powder, double-gloving provides an additional layer of protection against potential contamination. It is critical to remove and dispose of gloves immediately after handling the chemical and to wash hands thoroughly.[6] Never wear gloves outside the immediate work area to prevent cross-contamination of common surfaces like doorknobs or keyboards.[6]
-
Body Protection : A standard laboratory coat protects your skin and personal clothing from minor spills and contamination.[7][12] It should be kept clean and replaced immediately if significant contamination occurs.
-
Respiratory Protection : This is the most critical consideration when handling powdered this compound. The primary method of respiratory protection is an engineering control, not a wearable mask. All work with the lyophilized or powdered form of this compound must be conducted within a certified chemical fume hood. [5][7][8] This captures any aerosolized particles at the source, preventing inhalation.
Operational Protocols: A Self-Validating Workflow
Adherence to a strict, logical workflow minimizes the potential for exposure at every stage of handling.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
Step-by-Step Protocol for Weighing and Reconstituting Solid this compound
-
Preparation : Before retrieving the chemical, don all required PPE: a lab coat, chemical safety goggles, and nitrile gloves.[7] Prepare your workspace by cleaning the surface inside the chemical fume hood.[7]
-
Equilibration : If the chemical is stored cold, allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[7]
-
Weighing : Perform all weighing operations inside the fume hood.[5] Use anti-static weigh paper or a static-eliminating bar to prevent the fine powder from clinging to surfaces and becoming airborne.[5]
-
Reconstitution : Place the weigh boat or container with the powder into the vessel you will be using for reconstitution. Carefully add the appropriate solvent to the powder. Do not add powder to the solvent, as this increases the risk of aerosolization. Swirl gently to dissolve; do not shake vigorously.[13]
-
Post-Handling : Once the powder is fully dissolved, the risk of inhalation is significantly reduced. The solution can be handled on a standard lab bench if there is no risk of splashing or aerosol generation.
Spill Response and Disposal Plan
Preparedness is key to mitigating the impact of an accidental release.[8][12]
Spill Response
-
Solid Spill :
-
Alert personnel and restrict access to the area.
-
Wearing your full PPE, gently cover the spill with absorbent pads to prevent further aerosolization.
-
Lightly moisten the absorbent material with a suitable solvent (e.g., water) to prevent dust generation during cleanup.
-
Carefully scoop the material into a designated chemical waste container.
-
Decontaminate the area with an appropriate cleaning solution.[5]
-
-
Liquid Spill :
-
Alert personnel and restrict access.
-
Wearing appropriate PPE, contain the spill using a spill kit or absorbent materials.[12]
-
Absorb the liquid and place the materials into a sealed, labeled chemical waste container.
-
Decontaminate the spill area thoroughly.
-
Waste Disposal
-
All disposable materials contaminated with this compound (gloves, weigh paper, pipette tips) must be placed in a clearly labeled hazardous chemical waste container.[8][13]
-
Excess solid chemical and solutions should also be disposed of in the designated hazardous waste stream.
-
Never dispose of chemical waste down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these expert protocols and safety directives into your daily operations, you build a resilient and trustworthy system that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- 2. CAS 31872-98-7: this compound | CymitQuimica [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. fishersci.com [fishersci.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. gz-supplies.com [gz-supplies.com]
- 13. realpeptides.co [realpeptides.co]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
